Technical Documentation Center

Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride
  • CAS: 2550997-05-0

Core Science & Biosynthesis

Foundational

Structural Characterization of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride: A Comprehensive Analytical Framework

An In-Depth Technical Guide Abstract Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a chiral heterocyclic compound that serves as a valuable building block in modern drug discovery. The piperazine motif is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a chiral heterocyclic compound that serves as a valuable building block in modern drug discovery. The piperazine motif is a well-established pharmacophore found in a multitude of therapeutic agents, making the structural integrity of its derivatives paramount.[1][2] This technical guide provides a comprehensive, multi-faceted strategy for the definitive structural characterization of this molecule. Tailored for researchers, analytical scientists, and drug development professionals, this document moves beyond mere procedural outlines to explain the causality behind the selection of analytical techniques. We present an integrated approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Single-Crystal X-ray Diffraction (SC-XRD), and Chiral High-Performance Liquid Chromatography (HPLC). Each section details not only the experimental protocols but also the interpretation of expected data, establishing a self-validating system for ensuring the molecule's identity, purity, stereochemical integrity, and solid-state conformation.

Introduction: The Imperative for Rigorous Characterization

The synthesis of complex pharmaceutical intermediates like Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride demands an analytical strategy as sophisticated as the chemistry itself. The presence of a stereocenter, a cyclic amide (lactam), and a secondary amine hydrochloride salt introduces significant complexity. An error in confirming the structure—be it the constitutional isomerism, the stereochemistry, or the presence of impurities—can have profound consequences on the efficacy and safety of a downstream active pharmaceutical ingredient (API).

This guide establishes a logical and robust workflow for the complete structural elucidation and quality assessment of this key intermediate. The methodologies described herein are designed to be orthogonal, meaning each technique provides a different and complementary piece of the structural puzzle, culminating in an unambiguous and scientifically sound characterization package.

Foundational Physicochemical & Spectroscopic Identity

Before delving into complex structural analysis, establishing the foundational identity is critical. This begins with confirming the molecular formula and mass, which serves as the first checkpoint in the characterization workflow.

High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale: HRMS is the cornerstone for confirming the elemental composition of a molecule. Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with high precision (typically <5 ppm error). This precision allows for the confident determination of a unique elemental formula, distinguishing the target compound from other potential isomers or impurities with the same nominal mass. For a salt-like Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride, Electrospray Ionization (ESI) in positive mode is the ideal technique, as it will gently ionize the molecule by detecting the pre-existing cation, [M+H]⁺.

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Source Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1.0 - 2.0 Bar

    • Drying Gas (N₂): 7.0 - 9.0 L/min at 200 °C

  • Data Acquisition: Acquire data in the m/z range of 50-500. Use a suitable reference standard for internal mass calibration to ensure high mass accuracy.

  • Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺. Compare the measured exact mass to the theoretical exact mass calculated for C₆H₁₁N₂O₃⁺ (the cationic form of the molecule).

Data Presentation: Physicochemical Properties

Property Value Source
Chemical Name methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride [3]
Molecular Formula C₆H₁₀N₂O₃ · HCl Derived
Molecular Weight 194.62 g/mol Derived
CAS Number 2550997-05-0 [3]
Physical Form Solid [4]

| Theoretical Exact Mass [M+H]⁺ | 159.0764 Da | Calculated |

Tandem Mass Spectrometry (MS/MS) for Structural Connectivity

Causality & Rationale: While HRMS confirms what the molecule is made of, MS/MS provides evidence for how it is connected. By selecting the parent ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID), we can generate a fragmentation pattern that acts as a structural fingerprint. The fragmentation of cyclic peptides and amides often involves characteristic ring-opening events and losses of functional groups, providing powerful confirmatory evidence of the core structure.[5][6][7]

Experimental Protocol: MS/MS via CID

  • Parent Ion Selection: In the mass spectrometer, isolate the [M+H]⁺ ion at m/z 159.0764.

  • Collision Energy: Apply a ramp of collision energy (e.g., 10-40 eV) using an inert gas (e.g., Argon) to induce fragmentation.

  • Fragment Ion Analysis: Acquire the mass spectrum of the resulting product ions.

  • Interpretation: Propose fragmentation pathways consistent with the expected structure. Key expected fragments for this molecule would arise from the loss of the methoxy group (·OCH₃), the entire methyl ester group (·COOCH₃), carbon monoxide (CO) from the lactam, and various ring-opening pathways.[8]

Unambiguous Structural Elucidation by NMR Spectroscopy

NMR is the most powerful tool for the de novo structural elucidation of organic molecules in solution. A combination of 1D and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework and atom-to-atom connectivity.

Causality & Rationale: For a molecule with diastereotopic protons within a flexible ring system, a full suite of NMR experiments is not just confirmatory, it is essential. ¹H NMR provides information on the chemical environment and coupling of protons, ¹³C NMR identifies unique carbon environments, and 2D experiments like COSY, HSQC, and HMBC connect the entire atomic framework, validating the proposed structure piece by piece. The use of a polar aprotic solvent like DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and allow for the observation of exchangeable NH protons.

Experimental Protocols: NMR

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire a standard proton spectrum. Observe chemical shifts (δ), coupling constants (J), and integrations.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically over 2-3 bonds. This will map out the spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C, one bond).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (¹H-¹³C, typically 2-3 bonds). This is critical for connecting the different spin systems and identifying quaternary carbons.

  • Temperature-Dependent NMR: If peak broadening suggests conformational exchange, acquiring spectra at different temperatures can help resolve individual conformers or determine energy barriers to rotation or ring inversion.[9][10][11]

Data Presentation: Predicted ¹H and ¹³C NMR Assignments (in DMSO-d₆)

PositionPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Predicted ¹H Multiplicity
C=O (Amide)~168--
C=O (Ester)~171--
CH (α-carbon)~55~4.2dd
CH₂ (adjacent to NH₂)~45~3.4 (ax), ~3.2 (eq)m
CH₂ (adjacent to C=O)~40~3.6 (ax), ~3.3 (eq)m
O-CH₃~53~3.7s
NH (Amide)-~8.0br s
NH₂⁺ (Amine Salt)-~9.5br s

Visualization: NMR Structural Elucidation Workflow

NMR_Workflow start Sample in DMSO-d6 nmr_1d 1D NMR (¹H & ¹³C) start->nmr_1d cosy 2D COSY nmr_1d->cosy Identify Spin Systems hsqc 2D HSQC nmr_1d->hsqc Correlate C-H (1-bond) hmbc 2D HMBC cosy->hmbc Connect Spin Systems hsqc->hmbc structure Verified Structure hmbc->structure Confirm Long-Range Connectivity

Caption: Logical workflow for structural verification using a suite of NMR experiments.

Definitive Stereochemical and Solid-State Analysis

The final and most definitive phase of characterization involves confirming the absolute stereochemistry and understanding the molecule's three-dimensional structure in the solid state.

Single-Crystal X-ray Diffraction (SC-XRD)

Causality & Rationale: SC-XRD is the gold standard for determining the three-dimensional structure of a crystalline solid. It provides unequivocal proof of atomic connectivity, conformation (e.g., the chair conformation of the piperazine ring), and, crucially, the absolute stereochemistry of the chiral center.[12][13][14] The resulting crystal structure serves as the ultimate reference against which all spectroscopic data can be validated.

Experimental Protocol: SC-XRD

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation, vapor diffusion, or cooling of a saturated solution. A range of solvents (e.g., methanol/ether, ethanol, isopropanol) should be screened.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically using Mo Kα radiation.[12]

  • Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data.

  • Absolute Stereochemistry Determination: For a non-centrosymmetric space group, the absolute configuration can be determined by analyzing anomalous dispersion effects, typically by calculating the Flack parameter.[15] A value close to zero for the known (R) enantiomer confirms the assignment.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality & Rationale: While SC-XRD confirms the stereochemistry of a single crystal, it does not quantify the enantiomeric purity of the bulk material. Chiral HPLC is the industry-standard technique for this purpose.[16][17] It separates the (R) and (S) enantiomers, allowing for the precise determination of enantiomeric excess (% ee), a critical quality attribute for any chiral pharmaceutical intermediate.

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening (CSP Selection): The choice of the Chiral Stationary Phase (CSP) is the most critical factor.[16] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and should be the primary screen.[18]

  • Mobile Phase Screening:

    • Normal Phase: Screen mobile phases like hexane/isopropanol and hexane/ethanol at various ratios (e.g., 90:10, 80:20). Include a basic additive like diethylamine (DEA) (0.1%) to improve the peak shape of the basic piperazine.[18]

    • Reversed Phase: Screen mobile phases like acetonitrile/water or methanol/water with buffered aqueous phases (e.g., 20mM phosphate buffer at pH 3.0 and 7.0).

  • Method Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

  • Quantification: Prepare a standard of the racemic mixture to identify the elution order of the enantiomers. Analyze the target sample and calculate the enantiomeric excess using the peak areas of the two enantiomers:

    • % ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100[16]

Visualization: Chiral HPLC Method Development Workflow

Caption: A systematic workflow for developing a robust chiral HPLC method.

Conclusion: An Integrated and Self-Validating Approach

The structural characterization of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a multi-step process where each analytical technique provides essential, complementary information. HRMS confirms the elemental formula, MS/MS probes the connectivity, a full suite of NMR experiments elucidates the complete solution-state structure, SC-XRD provides definitive solid-state proof of structure and absolute stereochemistry, and chiral HPLC quantifies the enantiomeric purity of the bulk material. By following this integrated and orthogonal workflow, researchers and drug developers can establish a high-confidence, self-validating data package that ensures the identity, quality, and stereochemical integrity of this critical pharmaceutical building block.

References

  • Title: Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers Source: Benchchem URL
  • Title: The crystal structures of salts of N-(4-fluorophenyl)
  • Title: Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)
  • Title: Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)
  • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Publishing URL
  • Title: Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers Source: Benchchem URL
  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL
  • Title: Spectral and Structural Study of two Piperazine Based Nitrate Salts Source: ResearchGate URL
  • Title: Crystal structures of six 4-(4-nitrophenyl)
  • Title: Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine Source: ACS Publications URL
  • Title: DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES Source: Revue Roumaine de Chimie URL
  • Title: Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Source: ResearchGate URL
  • Title: Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives Source: Semantic Scholar URL
  • Title: The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R)
  • Title: CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides Source: Books - NCBI URL
  • Title: Mass spectrometry of aromatic cyclic imides and amides.
  • Title: MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES.
  • Title: methyl (2R)
  • Title: (R)
  • Source: PMC (PubMed Central)
  • Title: Mass spectrometric analysis of head-to-tail connected cyclic peptides Source: ACTA BIOCHIMICA POLONICA URL
  • Title: (R)
  • Title: methyl (2R)
  • Title: Oxopiperazine derivatives for the treatment of pain and epilepsy Source: Google Patents URL

Sources

Exploratory

The Mechanistic Role of Methyl (2R)-6-oxopiperazine-2-carboxylate Hydrochloride in Peptidomimetic Drug Design

Executive Summary The transition from linear peptides to conformationally restricted peptidomimetics is a cornerstone of modern drug discovery, particularly for targeting challenging protein-protein interactions (PPIs)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from linear peptides to conformationally restricted peptidomimetics is a cornerstone of modern drug discovery, particularly for targeting challenging protein-protein interactions (PPIs). Among the privileged scaffolds utilized in this domain, Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride has emerged as a critical building block. By providing a rigid, chiral backbone that mimics the spatial projection of canonical α -helices and β -turns, this scaffold overcomes the inherent entropic penalties and proteolytic instability of linear peptides.

This technical guide explores the mechanistic foundations, structural biology, and experimental workflows for integrating the (2R)-6-oxopiperazine scaffold into peptidomimetic libraries.

Mechanistic Foundations: Structural Rigidity and Helix Mimicry

The Topographical Advantage of the Oxopiperazine Core

Linear peptides often fail as therapeutics because they exist as a dynamic ensemble of conformations in solution, leading to a high entropic penalty upon target binding and rapid degradation by proteases. The 6-oxopiperazine core resolves this by locking the peptide backbone into a predictable geometry.

The structural genius of Methyl (2R)-6-oxopiperazine-2-carboxylate lies in its functional groups:

  • N4 Secondary Amine (Hydrochloride Salt): Acts as the nucleophilic "N-terminus" for peptide chain elongation. The hydrochloride salt prevents premature autocyclization and oxidative degradation during storage.

  • C2 Methyl Ester: Serves as a protected "C-terminus." It allows selective N-alkylation or acylation at N4 before controlled saponification reveals the carboxylic acid for downstream coupling.

  • (2R) Stereocenter: Unlike achiral aromatic helix mimetics (e.g., terphenyls), the (2R) configuration retains backbone chirality. This is critical for discriminating between chiral protein pockets .

Mimicking the Canonical α -Helix

Computational modeling (via MacroModel) and Cambridge Structural Database (CSD) analyses demonstrate that oxopiperazine dimers derived from α -amino acids adopt stable conformations that reproduce the i , i+4 , and i+7 residue arrangements of an 8-mer canonical α -helix . The (2R) stereocenter dictates a specific half-chair ring pucker that forces the adjacent side chains into these precise spatial vectors.

MOA A Methyl (2R)-6-oxopiperazine- 2-carboxylate Scaffold B Conformational Restriction (Reduced Entropic Penalty) A->B C Alpha-Helix Mimicry (i, i+4, i+7 alignment) B->C D Target PPI Disruption (e.g., MDM2-p53, PEX5-PEX14) C->D

Logical flow of 6-oxopiperazine-mediated PPI inhibition.

Application in Protein-Protein Interaction (PPI) Inhibition

The 6-oxopiperazine scaffold has been successfully deployed to disrupt high-value PPIs. A notable example is the inhibition of the PEX5-PEX14 interaction , which is critical for glycosome biogenesis in Trypanosoma parasites . By utilizing the (2R)-6-oxopiperazine scaffold, researchers developed oxopiperazine helical mimetics (OHMs) that project aromatic moieties into the respective Tryptophan and Phenylalanine hotspots of the PEX14 surface.

Quantitative Binding and Thermodynamic Data

The table below summarizes the critical thermodynamic parameters and binding affinities associated with oxopiperazine-based mimetics.

ParameterValue / RangeBiological ContextMechanistic Significance
Dihedral Angle ( ϕ ) -128° ± 25° α -Helix MimicryAligns seamlessly with the canonical α -helix backbone.
Dihedral Angle ( ψ ) 76° ± 15° α -Helix MimicryDictates the precise projection of i,i+4,i+7 side-chains.
Ring Pucker Energy ( ΔE ) ~0.5 kcal/molConformational DynamicsLow energy barrier for half-chair interconversion ensures adaptability.
Binding Affinity ( Ki​ ) 77 μ MPEX5-TbPEX14 (Naphthyl analog)Demonstrates successful disruption of a challenging parasitic PPI.
Binding Affinity ( Ki​ ) 494 μ MPEX5-TbPEX14 (Unoptimized)Baseline affinity establishing the naked scaffold's binding viability.

Experimental Workflow: Solid-Phase Synthesis & Validation

Integrating Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride into a solid-phase peptide synthesis (SPPS) workflow requires specific modifications to standard protocols. The secondary amine (N4) is sterically hindered, and the hydrochloride salt must be neutralized in situ.

Step-by-Step Methodology: Coupling and Elongation

Step 1: Resin Preparation and Swelling

  • Action: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Causality: Proper swelling expands the polystyrene matrix, ensuring the reactive sites are fully accessible for the bulky oxopiperazine scaffold.

Step 2: Fmoc Deprotection of Preceding Residue

  • Action: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Causality: Removes the Fmoc protecting group to expose the primary amine of the growing peptide chain, preparing it for coupling with the C-terminal equivalent of the oxopiperazine (after ester hydrolysis, see Step 4).

Step 3: Scaffold Activation and Coupling (N-terminal Extension)

  • Action: To couple an amino acid onto the oxopiperazine scaffold, dissolve 0.3 mmol of the Fmoc-protected amino acid, 0.3 mmol of HATU, and 0.6 mmol of DIPEA in DMF. Add this to the resin containing the deprotected N4-amine of the oxopiperazine.

  • Causality: HATU is selected over standard HBTU due to its superior efficiency in coupling to sterically hindered secondary amines. The double equivalent of DIPEA is mandatory: one equivalent neutralizes the hydrochloride salt of the oxopiperazine building block, and the second catalyzes the HATU activation.

Step 4: C2-Methyl Ester Hydrolysis (For C-terminal Extension)

  • Action: If the oxopiperazine was attached via its N4 position and the C2-methyl ester needs to be elongated, treat the resin with a solution of LiOH (1M) in THF/MeOH/H2O (2:1:1) for 2 hours at room temperature.

  • Causality: Mild saponification converts the methyl ester to a free carboxylic acid without cleaving the nascent peptide from the solid support or causing epimerization at the (2R) stereocenter.

Step 5: Self-Validating Cleavage and Analysis

  • Action: Prior to global cleavage, extract a micro-aliquot of resin (~5 mg). Treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS/MS.

  • Causality: This creates a self-validating system. By confirming the exact mass shift corresponding to the oxopiperazine insertion (minus the leaving groups), you prevent the costly downstream processing of a failed or incomplete synthesis.

Workflow Step1 1. Scaffold Deprotection (Fmoc/Boc removal) Step2 2. Solid-Phase Coupling (HATU/DIPEA) Step1->Step2 Step3 3. Resin Cleavage (TFA cocktail) Step2->Step3 Step4 4. LC-MS/MS & NMR (Self-Validation) Step3->Step4

Step-by-step solid-phase synthesis and validation workflow.

Structural Biology & Computational Validation

To ensure the synthesized peptidomimetic accurately adopts the intended α -helical topography, researchers must employ orthogonal structural validation techniques.

  • MacroModel Conformational Searching: Before synthesis, Monte Carlo conformational searches are performed. The (2R)-6-oxopiperazine core must show a global minimum where the i and i+4 vectors are separated by approximately 5.5 to 6.5 Å, matching a canonical helix.

  • NMR NOESY Experiments: Post-synthesis, 2D NOESY NMR is utilized. Strong cross-peaks between the amide protons of the oxopiperazine ring and the adjacent amino acid side chains confirm the restricted half-chair pucker in solution.

StructuralDesign N_Term N-Terminal Extension (Pharmacophore) Core (2R)-6-oxopiperazine Core (Chiral Backbone) N_Term->Core C_Term Methyl Ester Handle (C-Terminal Derivatization) Core->C_Term

Modular structural design of oxopiperazine peptidomimetics.

References

  • Title: Oxopiperazine Helix Mimetics Source: ebrary.net / Cambridge Structural Database (CSD) URL: [Link]

  • Title: Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template Source: European Journal of Medicinal Chemistry / PubMed (PMID: 37406382) URL: [Link]

  • Title: Synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain Source: Organic & Biomolecular Chemistry / PMC (PMC2846760) URL: [Link]

Foundational

Comprehensive NMR Structural Elucidation of Methyl (2R)-6-oxopiperazine-2-carboxylate HCl

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary Methyl (2R)-6-oxopiperazine-2-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a highly functionalized, chiral cyclic scaffold frequently utilized as a bioisostere and rigidified intermediate in modern drug discovery. The presence of a lactam (6-oxo), a chiral ester (2-carboxylate), and a secondary amine hydrochloride salt (N4) creates a complex electronic environment. This whitepaper outlines a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow to definitively elucidate its structure, explaining the fundamental causality behind solvent selection, pulse sequence design, and spectral interpretation.

Structural Logic & Experimental Design

The Causality of Solvent and Field Selection

The structural elucidation of small molecules by NMR relies heavily on optimizing the initial acquisition parameters to capture the molecule's true electronic state [1]. As a hydrochloride salt, Methyl (2R)-6-oxopiperazine-2-carboxylate presents unique analytical challenges. The protonation at the N4 secondary amine significantly alters the local magnetic environment, strongly deshielding the adjacent methylene groups (C3 and C5).

To accurately capture this state without inducing rapid ester hydrolysis or rapid proton exchange, DMSO-d6 is the mandatory solvent of choice [3]. Unlike D2O, which rapidly exchanges labile protons with deuterium, DMSO-d6 drastically slows the exchange rate of the ammonium ( −NH2+​ ) and lactam ( −NH ) protons. This allows them to be observed as distinct, quantifiable signals, which are critical for confirming the salt form and the integrity of the lactam ring. Furthermore, a high-field NMR spectrometer (≥600 MHz ) is required to overcome signal overlap and resolve the complex multiplet structures arising from the diastereotopic protons locked in the constrained piperazinone ring.

1 H NMR Spectral Deconstruction

Assigning the Piperazinone Scaffold

The 6-oxopiperazine ring is a rigidified lactam. The chiral center at C2 (R-configuration) breaks the symmetry of the molecule, rendering the methylene protons at C3 and C5 diastereotopic. This restricted conformational behavior is a hallmark of acyl-functionalized piperazines [2].

  • The Labile Protons (N1 and N4): The N4 ammonium protons appear as a broad singlet far downfield ( 9.50 ppm) due to the strong electron-withdrawing effect of the positive charge. The N1 lactam proton typically resonates around 8.40 ppm.

  • The Chiral Center (C2): The proton at C2 is highly deshielded by both the adjacent ester carbonyl and the N1 lactam nitrogen, resonating near 4.35 ppm. It appears as a doublet of doublets (dd) due to vicinal coupling with the diastereotopic C3 protons.

  • The Diastereotopic Methylenes (C3 and C5):

    • C5 Protons: Flanked by the N4 + and the C6 lactam carbonyl, these protons form an isolated AB spin system. They exhibit a strong geminal coupling ( 2J≈16 Hz) and appear around 3.70–3.90 ppm.

    • C3 Protons: Flanked by C2 and N4 + , these protons couple to each other ( 2J≈12 Hz) and to the C2 proton ( 3J ). The axial and equatorial protons exhibit distinct chemical shifts ( 3.30 and 3.60 ppm) dictated by the Karplus relationship.

Table 1: 1 H NMR Quantitative Data Summary (DMSO-d6, 600 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Assignment Logic
N4-H 2+​ 9.50br s2H-Highly deshielded ammonium protons; slow exchange in DMSO.
N1-H 8.40br s1H-Lactam amide proton.
C2-H 4.35dd1H8.0, 4.0Deshielded by adjacent N1 and ester C=O.
C5-H (eq) 3.90dd1H16.0, 2.0Diastereotopic; strong geminal coupling.
Ester-CH 3​ 3.75s3H-Typical methoxy singlet.
C5-H (ax) 3.70d1H16.0Diastereotopic; geminal coupling.
C3-H (eq) 3.60dd1H12.0, 4.0Diastereotopic; couples to C2-H.
C3-H (ax) 3.30dd1H12.0, 8.0Diastereotopic; couples to C2-H.

The Self-Validating 2D NMR System

Relying solely on 1D NMR for highly functionalized heterocycles introduces unacceptable risk [4]. To ensure absolute trustworthiness in the structural assignment, a self-validating matrix of 2D NMR experiments must be executed.

  • COSY (Correlation Spectroscopy): Confirms the isolated contiguous spin system. The H-2 proton will show clear cross-peaks to both H-3a and H-3b, validating the C2-C3 connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the methine (CH) at C2 from the methylenes (CH 2​ ) at C3 and C5. The diastereotopic nature of C3 and C5 is definitively confirmed when two distinct proton signals correlate to a single carbon resonance.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validator for the quaternary carbons (the two carbonyls). H-2 shows a 3J correlation to the ester carbonyl ( 169.5 ppm), while H-5 protons show strong 2J / 3J correlations to the lactam carbonyl C6 ( 165.0 ppm). This definitively distinguishes the C5 methylene from the C3 methylene.

HMBC_Correlations H2 H-2 (CH) C3 C-3 H2->C3 2J C6 C-6 (Lactam C=O) H2->C6 3J C_Ester Ester C=O H2->C_Ester 3J H3 H-3 (CH2) C2 C-2 H3->C2 2J C5 C-5 H3->C5 3J H5 H-5 (CH2) H5->C3 3J H5->C6 2J OCH3 Ester -OCH3 OCH3->C_Ester 3J

Fig 1: Key HMBC (Heteronuclear Multiple Bond Correlation) pathways for skeletal validation.

Table 2: 13 C NMR Quantitative Data Summary (DMSO-d6, 150 MHz)
PositionChemical Shift ( δ , ppm)TypeAssignment Logic
Ester C=O 169.5CEster carbonyl; HMBC correlation to OCH 3​ and H-2.
C6 (Lactam) 165.0CAmide carbonyl; HMBC correlation to H-5.
C2 54.0CHChiral center adjacent to N1 and ester C=O.
Ester-CH 3​ 52.5CH 3​ Methoxy carbon; HSQC correlation to 3.75 ppm.
C5 46.5CH 2​ Adjacent to N4 + and C6=O.
C3 42.0CH 2​ Adjacent to N4 + and C2.

Experimental Protocols: Step-by-Step Methodology

To guarantee reproducibility and scientific integrity, the following Standard Operating Procedure (SOP) must be adhered to when analyzing this compound.

NMR_Workflow A 1. Sample Preparation (10 mg in 0.6 mL DMSO-d6) B 2. 1D Acquisition (1H, 13C at 298 K) A->B C 3. Homonuclear 2D (COSY, NOESY) B->C D 4. Heteronuclear 2D (HSQC, HMBC) B->D E 5. Data Processing (Fourier Transform, Phase/Baseline) C->E D->E F 6. Structural Elucidation & Stereochemical Validation E->F

Fig 2: Standard operating workflow for comprehensive NMR structural elucidation.

Step 1: Sample Preparation
  • Weigh exactly 10–15 mg of Methyl (2R)-6-oxopiperazine-2-carboxylate HCl into a clean, static-free glass vial.

  • Add 0.6 mL of high-purity DMSO-d6 (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).

  • Sonicate the vial for 60 seconds to ensure complete dissolution. The solution must be completely clear to prevent magnetic susceptibility artifacts.

  • Transfer the solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

Step 2: 1D Data Acquisition
  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Allow the sample to equilibrate to 298 K for 5 minutes.

  • Tune and match the probe, and perform a rigorous 3D gradient shim to achieve a line width of < 1.0 Hz for the TMS signal.

  • Acquire the 1 H spectrum using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.

  • Acquire the 13 C spectrum using proton decoupling (zgpg30), 512 scans, to ensure adequate signal-to-noise for the quaternary carbonyls.

Step 3: 2D Data Acquisition & Processing
  • COSY: Acquire using a gradient-selected sequence (cosygpqf), 128 increments in F1, 4 scans per increment.

  • HSQC: Acquire using multiplicity editing (hsqcedetgpsisp2.2) to differentiate CH/CH 3​ (positive phase) from CH 2​ (negative phase).

  • HMBC: Acquire with a long-range coupling constant optimized for 8 Hz (hmbcgplpndqf).

  • Process all spectra applying appropriate window functions (e.g., Sine Bell squared for 2D) and perform manual phase and baseline correction.

References

  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Source: Beilstein Journals URL
  • Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning Source: ACS Central Science URL
Exploratory

An In-Depth Technical Guide to Methyl (2R)-6-oxopiperazine-2-carboxylate Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

Foreword: The Imperative of Chirality in Pharmaceutical Development In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Chirality in Pharmaceutical Development

In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that dictates the efficacy and safety of many pharmaceuticals.[1][2] The human body, being a chiral environment, often interacts differently with each enantiomer of a drug, leading to one being therapeutically active while the other may be inactive or even toxic.[3] This underscores the critical need for enantiomerically pure compounds in drug development. Chiral building blocks, suchas as Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride, are indispensable tools that provide a reliable and efficient pathway to the desired stereoisomer, thereby accelerating the development of novel therapeutics.[1][3]

This technical guide provides a comprehensive overview of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride, a versatile chiral building block. We will delve into its synthesis, physicochemical properties, and strategic applications in the synthesis of complex drug molecules, with a particular focus on its role in the development of antiviral agents.

Introduction to Methyl (2R)-6-oxopiperazine-2-carboxylate Hydrochloride: A Constrained Amino Acid Analogue

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a cyclic amino acid derivative that belongs to the class of piperazinones. Its rigid, bicyclic-like structure provides conformational constraint, a desirable feature in drug design for enhancing binding affinity to biological targets.[4] The (R)-configuration at the 2-position and the presence of a reactive ester group make it a valuable synthon for the introduction of a chiral piperazine moiety into a target molecule.

The piperazine ring itself is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable pharmacokinetic properties and its ability to engage in multiple non-covalent interactions with biological targets.[5][6] The oxo-functionality in the 6-position of the piperazine ring further modulates its electronic and conformational properties, offering a unique chemical space for drug discovery.

Table 1: Physicochemical Properties of Methyl (2R)-6-oxopiperazine-2-carboxylate Hydrochloride

PropertyValueSource
CAS Number 2550997-05-0[7]
Molecular Formula C₆H₁₁ClN₂O₃[7]
Molecular Weight 194.62 g/mol [7]
Appearance Solid[8]
Chirality (R)-configuration at C2[8]

Synthesis of Methyl (2R)-6-oxopiperazine-2-carboxylate Hydrochloride: A Stereoselective Approach

The synthesis of enantiomerically pure piperazine derivatives is a significant challenge in organic chemistry. Several strategies have been developed, including the use of chiral pool starting materials, asymmetric catalysis, and chiral auxiliaries.[9][10] A common and effective approach for the synthesis of chiral 2-substituted piperazines involves starting from readily available chiral α-amino acids.[9]

A key strategy for the synthesis of optically active piperazine-2-carboxylic acid derivatives is the asymmetric hydrogenation of the corresponding pyrazinecarboxylic acid precursors. This method utilizes chiral rhodium complexes as catalysts to achieve high enantioselectivity.

General Synthetic Strategy: Asymmetric Hydrogenation

A plausible and industrially scalable synthetic route to Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride involves the asymmetric hydrogenation of a pyrazine-2-carboxylate precursor. The general workflow for such a synthesis is depicted below:

Asymmetric_Hydrogenation_Workflow Start Pyrazine-2-carboxylic Acid Derivative Step1 Asymmetric Hydrogenation (Chiral Rhodium Catalyst, H₂) Start->Step1 Intermediate Methyl (R)-piperazine-2-carboxylate Step1->Intermediate Step2 Cyclization/ Lactam Formation Intermediate->Step2 Product_free_base Methyl (2R)-6-oxopiperazine-2-carboxylate Step2->Product_free_base Step3 Salt Formation (HCl) Product_free_base->Step3 Final_Product Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride Step3->Final_Product

Figure 1: General workflow for the asymmetric synthesis of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on established methodologies for the asymmetric synthesis of related piperazine derivatives.

Step 1: Asymmetric Hydrogenation of Methyl Pyrazine-2-carboxylate

  • Catalyst Preparation: In a glovebox, a chiral rhodium catalyst is prepared by reacting [Rh(COD)₂]BF₄ with a chiral phosphine ligand (e.g., a derivative of BINAP or DuPhos) in a suitable solvent like methanol.

  • Hydrogenation Reaction:

    • A pressure reactor is charged with methyl pyrazine-2-carboxylate and the prepared chiral rhodium catalyst solution under an inert atmosphere.

    • The reactor is sealed and purged with hydrogen gas.

    • The reaction is stirred under a hydrogen atmosphere (pressure and temperature are optimized for the specific catalyst and substrate) until the reaction is complete, as monitored by HPLC or GC.

    • Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

  • Work-up and Isolation:

    • The crude product is dissolved in a suitable organic solvent and filtered to remove the catalyst.

    • The filtrate is concentrated, and the resulting methyl (R)-piperazine-2-carboxylate is purified by chromatography or crystallization.

Step 2: Cyclization to form the 6-oxopiperazine ring

  • Reaction Setup: The purified methyl (R)-piperazine-2-carboxylate is dissolved in a suitable solvent (e.g., dichloromethane or toluene).

  • Acylation and Cyclization:

    • A protected aminoacetylating agent (e.g., N-Boc-glycine activated ester or N-Cbz-glycine activated ester) is added to the solution, followed by a non-nucleophilic base (e.g., diisopropylethylamine).

    • The reaction is stirred at room temperature until the acylation is complete.

    • The protecting group is then removed under appropriate conditions (e.g., TFA for Boc, hydrogenolysis for Cbz).

    • The resulting amino group undergoes spontaneous or base-catalyzed intramolecular cyclization to form the 6-oxopiperazine ring.

  • Purification: The crude Methyl (2R)-6-oxopiperazine-2-carboxylate is purified by column chromatography on silica gel.

Step 3: Formation of the Hydrochloride Salt

  • Salt Formation: The purified Methyl (2R)-6-oxopiperazine-2-carboxylate is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Precipitation: A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

  • Isolation: The precipitated Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Characterization

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the piperazine ring protons, the methyl ester protons, and the N-H protons. The coupling patterns and chemical shifts would be consistent with the (R)-configuration.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and the amide, the chiral carbon at the 2-position, the other carbons of the piperazine ring, and the methyl carbon of the ester.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base and fragmentation patterns consistent with the structure.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity (enantiomeric excess, ee%) of the final product.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H, C=O (ester and amide), and C-N bonds.

Applications in Drug Discovery and Development: A Scaffold for Peptidomimetics and Antiviral Agents

The rigidified dipeptide-like structure of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride makes it an excellent building block for the synthesis of peptidomimetics.[11] Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacokinetic properties, such as enhanced stability towards enzymatic degradation and better oral bioavailability.[11]

A significant application of this chiral building block and its analogues is in the development of inhibitors for viral proteases, particularly for the Hepatitis C virus (HCV).[12][13] HCV NS3/4A protease is a key enzyme in the viral replication cycle, making it a prime target for antiviral therapy.[12][13] Many potent HCV protease inhibitors incorporate conformationally constrained proline or proline-like analogues in their structure to enhance their binding to the enzyme's active site.[12][14]

Role in the Synthesis of HCV Protease Inhibitors

While a direct synthesis of a marketed drug using Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is not explicitly detailed in the readily available literature, its structural similarity to key intermediates in the synthesis of drugs like Boceprevir and Telaprevir strongly suggests its utility in this area. The constrained piperazinone core can serve as a bioisosteric replacement for the proline-like moieties in these inhibitors, potentially leading to compounds with improved properties.

The general synthetic strategy for incorporating this building block into a protease inhibitor is illustrated below:

HCV_Inhibitor_Synthesis Building_Block Methyl (2R)-6-oxopiperazine-2-carboxylate HCl Step1 N-Alkylation or N-Acylation Building_Block->Step1 Intermediate1 Functionalized Piperazinone Step1->Intermediate1 Step2 Ester Hydrolysis Intermediate1->Step2 Intermediate2 Carboxylic Acid Intermediate Step2->Intermediate2 Step3 Peptide Coupling Intermediate2->Step3 Final_Product HCV Protease Inhibitor Analog Step3->Final_Product

Sources

Foundational

Structural Characterization and Crystallographic Analysis of Methyl (2R)-6-oxopiperazine-2-carboxylate Hydrochloride

Executive Summary The rational design of conformationally constrained peptidomimetics relies heavily on the precise spatial arrangement of functional groups. The 2-oxopiperazine scaffold has emerged as a privileged struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of conformationally constrained peptidomimetics relies heavily on the precise spatial arrangement of functional groups. The 2-oxopiperazine scaffold has emerged as a privileged structure in medicinal chemistry, notably in the development of highly selective protease inhibitors. This whitepaper provides an in-depth technical guide to the crystallographic characterization of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride (CAS: 2550997-05-0). By detailing the causality behind crystallization methodologies, X-ray diffraction protocols, and stereochemical validation, this guide establishes a self-validating framework for drug development professionals working with chiral piperazine derivatives.

Pharmacophore Relevance and Structural Logic

The incorporation of a 6-oxo group (a lactam carbonyl) into the piperazine ring fundamentally alters the ring's conformational landscape. Unlike standard piperazines that rapidly interconvert between chair conformations, the partial double-bond character of the lactam amide bond (N1–C6=O) enforces local planarity. This rigidity is highly valued in structure-based drug design, such as in the optimization of BACE-1 inhibitors for Alzheimer's disease, where the oxopiperazine ring directs substituents into the S1′ and S2′ enzymatic subsites with high precision .

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride serves as a critical chiral building block . The presence of the methyl ester at the C2 position provides a vector for further functionalization, while the strictly defined (2R) stereocenter dictates the three-dimensional trajectory of the resulting pharmacophore.

The Causality of Salt Formation

Isolating the free base of this compound often leads to instability, as the secondary amine (N4) can undergo intermolecular condensation with the ester group. Converting the molecule to its hydrochloride salt achieves two critical objectives:

  • Chemical Stability: Protonation at the highly basic N4 position (N1 is non-basic due to lactam resonance) prevents nucleophilic degradation.

  • Crystallographic Phasing & Chiral Validation: The introduction of the heavy chloride ( Cl− ) counterion provides a strong anomalous scattering signal during X-ray diffraction. This is a mathematical prerequisite for unambiguously determining the absolute configuration of the (2R) stereocenter via the Flack parameter.

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, the experimental pipeline must be carefully controlled. The following protocols are designed as a self-validating system, where the success of each step is quantitatively proven by the subsequent dataset.

Protocol 1: Controlled Vapor Diffusion Crystallization

Direct solvent evaporation often leads to rapid supersaturation, resulting in amorphous powders or heavily twinned crystals. Vapor diffusion is required to achieve the slow nucleation kinetics necessary for diffraction-quality single crystals.

  • Step 1: Solvent Selection. Dissolve 50 mg of the API in 1.0 mL of high-purity methanol. Causality: Methanol possesses a high enough dielectric constant to disrupt the strong ionic lattice of the hydrochloride salt, achieving a saturated solution without causing solvolysis of the methyl ester.

  • Step 2: Antisolvent Layering. Place the unsealed sample vial inside a larger, sealed chamber containing 10 mL of diethyl ether (antisolvent).

  • Step 3: Equilibration. Incubate the chamber at 4°C for 72–96 hours. Causality: The high vapor pressure of diethyl ether allows it to slowly diffuse into the methanol solution. This gradually lowers the polarity of the solvent mixture, shifting the solubility curve at a controlled rate to promote the growth of macroscopic, defect-free crystals.

  • Step 4: Harvesting. Immediately submerge the harvested crystals in a polyisobutylene-based cryoprotectant oil (e.g., Paratone-N) to prevent solvent evaporation and lattice collapse.

Protocol 2: X-Ray Data Collection and Refinement
  • Step 1: Cryocooling. Mount a single crystal (approx. 0.2 × 0.1 × 0.1 mm) on a MiTeGen loop and flash-cool to 100 K using an open-flow nitrogen cryostat. Causality: Cryogenic temperatures freeze molecular vibrations (reducing Debye-Waller factors), which sharpens high-angle diffraction spots and drastically reduces X-ray-induced radical damage to the organic framework.

  • Step 2: Diffraction. Collect data using a diffractometer equipped with a Cu-Kα microfocus source (λ = 1.54184 Å). Causality: Copper radiation maximizes the anomalous dispersion signal ( f′′ ) of the chloride ion compared to standard Molybdenum radiation, ensuring the Flack parameter is calculated with high precision.

  • Step 3: Phasing & Refinement. Solve the phase problem using direct methods (SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL). The protocol validates itself when the final R1​ value drops below 5% and the Flack parameter approaches zero.

XRD_Workflow N1 Compound Synthesis & HCl Salt Formation N2 Solvent Screening (MeOH / Et2O) N1->N2 Purified API N3 Vapor Diffusion Crystallization N2->N3 Optimize solubility N4 Crystal Harvesting & Cryoprotection N3->N4 Single crystals N5 X-Ray Diffraction (100 K, Cu-Kα) N4->N5 Mount on loop N6 Phase Determination (Direct Methods) N5->N6 Diffraction data N7 Structural Refinement (SHELXL) N6->N7 Electron density N8 Absolute Structure (Flack Parameter) N7->N8 Anomalous dispersion

Caption: Workflow for the crystallization and X-ray structural determination of oxopiperazine salts.

Quantitative Data & Conformational Analysis

The oxopiperazine ring typically adopts a distorted boat or twisted-chair conformation due to the planar constraints of the lactam bond . The bulky methyl carboxylate group at C2 is forced into a pseudo-equatorial position to minimize 1,3-diaxial steric clashes within the crystal lattice.

Below is a summary of the representative crystallographic parameters expected for chiral oxopiperazine hydrochloride salts of this class, demonstrating the high-resolution metrics required for structural validation.

Crystallographic ParameterRepresentative Value / Metric
Crystal System Orthorhombic
Space Group P21​21​21​ (Typical for chiral molecules)
Temperature 100(2) K
Radiation Cu-Kα (λ = 1.54184 Å)
Volume ( V ) ~ 1150.4 ų
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) ~ 1.35 g/cm³
Final R indices [ I>2σ(I) ] R1​ = 0.032, wR2​ = 0.085
Flack Parameter 0.01(2) (Validates 2R configuration)

Intermolecular Hydrogen Bonding Network

The solid-state architecture of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is dictated by a highly organized hydrogen-bonding network. The protonated secondary amine ( N4−H+ ) acts as a powerful, bifurcated hydrogen bond donor. It forms a primary ionic salt bridge with the chloride counterion, which anchors the crystal lattice. Secondarily, it engages in intermolecular hydrogen bonding with the lactam carbonyl oxygen ( C6=O ) of adjacent molecules, creating infinite one-dimensional polymeric chains along the crystallographic b-axis .

HBond_Network N_Amine Protonated Amine (N4-H+) Cl_Ion Chloride Counterion (Cl-) N_Amine->Cl_Ion Primary Salt Bridge (Strong H-Bond) O_Carbonyl Lactam Carbonyl (C6=O) N_Amine->O_Carbonyl Intermolecular H-Bond O_Ester Ester Carbonyl (C=O) N_Amine->O_Ester Bifurcated H-Bond N_Lactam Lactam Amide (N1-H) N_Lactam->Cl_Ion Secondary H-Bond

Caption: Dominant intermolecular hydrogen bonding interactions stabilizing the crystal lattice.

References

  • Design, synthesis, and X-ray structural studies of BACE-1 inhibitors containing substituted 2-oxopiperazines as P1'-P2' ligands. PubMed (NIH). [Link]

  • Short Synthesis of Enantiopure trans-3-Arylpiperazine-2-carboxylic Acid Derivatives via Diaza-Cope Rearrangement. ACS Publications.[Link]

  • Bottom-up design of peptide shapes in water using oligomers of N-methyl-l/d-alanine. Chemical Science (RSC).[Link]

  • 5V0N: BACE1 in complex with inhibitor 5g. RCSB Protein Data Bank. [Link]

Exploratory

A Technical Guide to the Pharmacokinetic Properties of Methyl (2R)-6-oxopiperazine-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the 6-Oxopiperazine Scaffold The methyl (2R)-6-oxopiperazine-2-carboxylate core represents a privileged scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 6-Oxopiperazine Scaffold

The methyl (2R)-6-oxopiperazine-2-carboxylate core represents a privileged scaffold in modern medicinal chemistry. As a constrained cyclic dipeptide analogue, this heterocyclic system offers a unique combination of structural rigidity and synthetic tractability. Its nitrogen atoms provide versatile handles for chemical modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and pKa.[1][2][3] This adaptability is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles essential for successful drug development.[1][2]

Derivatives of this and related piperazine scaffolds have demonstrated a wide array of biological activities, targeting everything from central nervous system (CNS) disorders like pain, epilepsy, and Alzheimer's disease to applications as anticancer and antimicrobial agents.[1][4][5][6] The success of a drug candidate, however, hinges not just on its pharmacodynamic potency but on its pharmacokinetic behavior—how the body acts on the drug.[2] Understanding these ADME properties is paramount to mitigating late-stage failures and de-risking the development pipeline.[7][8][9]

This guide provides an in-depth examination of the key pharmacokinetic attributes of methyl (2R)-6-oxopiperazine-2-carboxylate derivatives. It details the critical in vitro assays used to predict in vivo behavior, offering both the theoretical underpinnings and practical, step-by-step protocols for their execution.

The ADME Profile: A Framework for Pharmacokinetic Assessment

The journey of a drug through the body is defined by four interconnected processes: Absorption, Distribution, Metabolism, and Excretion (ADME).[9][10] A comprehensive evaluation of these parameters early in the discovery phase is essential for selecting and optimizing promising lead compounds.[7][8]

Absorption: Crossing the Intestinal Barrier

For orally administered drugs, absorption across the intestinal epithelium is the first major hurdle.[11] The Caco-2 permeability assay is the industry-standard in vitro model for predicting this process.[11][12] Caco-2 cells, derived from human colorectal adenocarcinoma, form a polarized monolayer that mimics the intestinal barrier, complete with tight junctions and key efflux transporters like P-glycoprotein (P-gp).[11][12]

The assay measures the apparent permeability coefficient (Papp) in two directions: from the apical (A) to the basolateral (B) side, simulating absorption, and from B to A, assessing active efflux.[11] A high A-to-B Papp value suggests good passive diffusion, while an efflux ratio (Papp B-A / Papp A-B) greater than 2 indicates the compound is likely a substrate for efflux pumps like P-gp, which can limit oral bioavailability.[12][13]

Distribution: Reaching the Site of Action

Once absorbed, a drug distributes throughout the body via the bloodstream. A critical determinant of its availability to reach the target tissue is the extent to which it binds to plasma proteins, primarily albumin.[14] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[14][15] High plasma protein binding (PPB) can reduce efficacy and impact the drug's pharmacokinetic profile.[14]

The Rapid Equilibrium Dialysis (RED) assay is a common and reliable method for determining the fraction of unbound drug (fu) in plasma.[14][16] This assay provides crucial data for interpreting in vitro potency and predicting the necessary therapeutic dose.[14][15]

Metabolism: Biotransformation in the Liver

The liver is the primary site of drug metabolism, where enzymes work to transform xenobiotics into more water-soluble compounds for excretion.[17] The Cytochrome P450 (CYP450) superfamily of enzymes is responsible for the metabolism of a majority of marketed drugs.[17][18] Understanding a compound's metabolic stability and its potential to interact with these enzymes is crucial for predicting its half-life and avoiding drug-drug interactions (DDIs).[18][19][20]

Two key assays are employed:

  • Liver Microsomal Stability Assay: This assay measures the rate at which a compound is metabolized by liver microsomes, which are subcellular fractions containing a high concentration of CYP450 enzymes.[17][21][22] The results provide an estimate of intrinsic clearance (CLint), which helps predict hepatic clearance in vivo.[17][23]

  • CYP450 Inhibition Assay: This assay determines if a drug candidate inhibits the activity of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9).[19][20] Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[19][24] The assay measures the IC50 value, the concentration of the test compound required to reduce enzyme activity by 50%.[20][25]

Excretion: Elimination from the Body

The final stage is the removal of the drug and its metabolites from the body, primarily through urine and feces. While direct in vitro models for excretion are less common in early screening, data from metabolism and distribution studies help predict the primary routes of elimination. Radiolabeled human ADME studies are the gold standard for definitively quantifying excretion pathways.[26][27]

Visualizing the Pharmacokinetic Workflow

A systematic approach is required to integrate data from various in vitro assays to build a comprehensive pharmacokinetic profile.

G cluster_0 In Vitro ADME Screening cluster_1 Data Integration & Modeling cluster_2 Preclinical In Vivo Studies cluster_3 Clinical Development Compound Test Compound (Methyl (2R)-6-oxopiperazine-2-carboxylate Derivative) Solubility Aqueous Solubility (Kinetic/Thermodynamic) Compound->Solubility Characterize Permeability Permeability (Caco-2 Assay) Compound->Permeability Characterize Metabolism Metabolic Stability (Liver Microsomes) Compound->Metabolism Characterize PPB Plasma Protein Binding (RED Assay) Compound->PPB Characterize DDI CYP450 Inhibition (IC50 Assay) Compound->DDI Characterize IVIVE In Vitro-In Vivo Extrapolation (IVIVE) Permeability->IVIVE Input Data Metabolism->IVIVE Input Data PPB->IVIVE Input Data PBPK Physiologically Based Pharmacokinetic (PBPK) Modeling IVIVE->PBPK Refine Model PK_Study Rodent PK Study (e.g., Rat) PBPK->PK_Study Predict In Vivo PK Human_ADME Human ADME Study (Radiolabeled) PK_Study->Human_ADME Inform Clinical Design

Caption: A typical workflow for assessing the pharmacokinetic properties of a drug candidate.

Hypothetical Metabolic Pathway

The 6-oxopiperazine-2-carboxylate core is susceptible to several metabolic transformations, primarily mediated by hepatic enzymes.

G Parent Parent Compound (Methyl Ester) Metabolite1 Metabolite M1 (Carboxylic Acid) Parent->Metabolite1 Esterase (Hydrolysis) Metabolite2 Metabolite M2 (Hydroxylated Ring) Parent->Metabolite2 CYP450 (Oxidation) Metabolite3 Metabolite M3 (N-Dealkylated) Parent->Metabolite3 CYP450 (Oxidation) Conjugate Phase II Conjugate (e.g., Glucuronide) Metabolite1->Conjugate UGT (Glucuronidation) Metabolite2->Conjugate UGT (Glucuronidation)

Caption: Potential metabolic pathways for a 6-oxopiperazine-2-carboxylate derivative.

Quantitative Data Summary

The table below presents hypothetical in vitro ADME data for three distinct derivatives of the methyl (2R)-6-oxopiperazine-2-carboxylate scaffold, illustrating how structural modifications can influence pharmacokinetic properties.

ParameterDerivative A (R = H)Derivative B (R = Phenyl)Derivative C (R = CF3)Control (Warfarin)
Caco-2 Permeability
Papp (A→B) (10⁻⁶ cm/s)8.515.212.120.5
Efflux Ratio (B-A/A-B)1.23.11.51.1
Metabolic Stability
Half-Life (t½) in HLM (min)4518> 6025
Intrinsic Clearance (µL/min/mg)15.438.5< 11.527.7
Plasma Protein Binding
% Unbound (Human Plasma)22.5%4.8%15.3%1.1%
CYP3A4 Inhibition
IC₅₀ (µM)> 508.9> 5012.0

Interpretation:

  • Derivative A: Shows moderate permeability and stability with low efflux and low protein binding, suggesting a potentially balanced profile.

  • Derivative B: High permeability is offset by significant efflux, rapid metabolism, and high protein binding, indicating potential bioavailability issues. Its potent CYP3A4 inhibition is a liability for DDIs.[19]

  • Derivative C: Exhibits good permeability, high metabolic stability, and moderate protein binding with no CYP inhibition, marking it as a promising candidate for further development.

Detailed Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound.[11][12]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell plates (e.g., Corning Costar)

  • Cell culture medium (DMEM with high glucose, 10% FBS, 1% non-essential amino acids, 1% Pen-Strep)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, digoxin for P-gp substrate)

  • Lucifer Yellow dye for monolayer integrity check

  • LC-MS/MS system for quantification[11][14]

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~60,000 cells/cm². Culture for 21 days to allow for differentiation and formation of a polarized monolayer.[28]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Values should be ≥ 200 Ω·cm².

  • Assay Preparation: Wash the cell monolayers twice with pre-warmed (37°C) HBSS.

  • Dosing (A→B): Add the test compound (e.g., at 10 µM) in HBSS to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.

  • Dosing (B→A): Add the test compound in HBSS to the basolateral (donor) chamber. Add fresh HBSS to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking (50 rpm) for 120 minutes.[11]

  • Sampling: At t=120 min, collect samples from both donor and receiver chambers.

  • Integrity Post-Assay: Add Lucifer Yellow to the apical side and incubate for 1 hour. Measure fluorescence in the basolateral chamber to confirm monolayer integrity was maintained.[11]

  • Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.[11]

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

  • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).

Protocol 2: Liver Microsomal Stability Assay

Objective: To determine the metabolic stability of a test compound in the presence of liver enzymes, providing an estimate of intrinsic clearance.[21][22]

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Test compound and positive control (e.g., verapamil for high clearance, warfarin for low clearance)

  • Ice-cold acetonitrile with an internal standard to stop the reaction

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for quantification[22]

Methodology:

  • Preparation: Prepare a reaction mixture containing phosphate buffer and liver microsomes (final concentration 0.5 mg/mL).[17] Pre-warm to 37°C.

  • Initiation: Add the test compound (final concentration 1 µM) to the reaction mixture.[17] After a 5-minute pre-incubation, initiate the reaction by adding the pre-warmed NADPH regenerating system.[22]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing ice-cold acetonitrile to terminate the reaction.[22][23]

  • Negative Control: Run a parallel incubation without the NADPH cofactor to control for non-enzymatic degradation.[17]

  • Sample Processing: Centrifuge the plates to precipitate proteins. Transfer the supernatant for analysis.

  • Quantification: Analyze the remaining parent compound concentration at each time point by LC-MS/MS.

Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.[17]

  • Determine the slope of the linear portion of the curve (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomes).

Protocol 3: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis (RED)

Objective: To determine the percentage of a compound that is bound to plasma proteins and the corresponding unbound fraction (fu).[14]

Materials:

  • Rapid Equilibrium Dialysis (RED) device with inserts (8 kDa molecular weight cutoff)

  • Pooled human plasma (and other species as required)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound and control (e.g., warfarin, known to be highly bound)[14]

  • Incubator, plate sealer, LC-MS/MS system

Methodology:

  • Preparation: Spike the test compound into plasma at the desired concentration (e.g., 1 µM).

  • Loading the Device: Add the spiked plasma to the sample chamber (red side) of the RED device inserts. Add an equal volume of PBS to the buffer chamber (white side).[14]

  • Incubation: Seal the plate and incubate at 37°C for 4-6 hours with shaking to reach equilibrium.[14][16]

  • Sampling: After incubation, carefully remove aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, mix the plasma sample with an equal volume of clean PBS, and mix the buffer sample with an equal volume of blank plasma.

  • Extraction: Perform a protein precipitation/extraction on both matched samples using cold acetonitrile containing an internal standard.

  • Quantification: Analyze the compound concentration in the final extracts via LC-MS/MS.[14]

Data Analysis:

  • Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).

  • Calculate the percentage bound = (1 - fu) * 100.

Conclusion

A thorough and early assessment of the pharmacokinetic properties of Methyl (2R)-6-oxopiperazine-2-carboxylate derivatives is indispensable for successful drug development. The in vitro assays detailed in this guide—Caco-2 permeability, microsomal stability, and plasma protein binding—form the cornerstone of a modern ADME screening cascade.[7][29] By systematically evaluating absorption, distribution, and metabolism, researchers can identify liabilities early, guide synthetic chemistry efforts to optimize compound properties, and select candidates with the highest probability of demonstrating favorable pharmacokinetics in vivo. This data-driven approach, grounded in robust experimental protocols, is essential for translating the therapeutic potential of this versatile scaffold into clinically effective medicines.

References

  • Genesis Drug Discovery & Development. In Vitro ADME. [Link]

  • Selvita. In Vitro ADME. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • BioAgilytix. Protein Binding Assays. [Link]

  • Caco2 assay protocol. [Link]

  • Symeres. In vitro ADME drug discovery services. [Link]

  • QPS Custom-Built Research. Plasma Protein Binding. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • Agilent. ADME Assays. [Link]

  • LifeNet Health LifeSciences. Plasma Protein Binding Assay. [Link]

  • Domainex. Caco-2 Permeability Assay. [Link]

  • LifeNet Health LifeSciences. CYP inhibition assay services based on FDA Guidance. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Cyprotex ADME-Tox Solutions | Evotec. Microsomal Stability. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • PMC. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • Bienta. CYP450 inhibition assay (fluorogenic). [Link]

  • MDPI. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. [Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Google Patents.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • PubMed. Mini-Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study. [Link]

  • PMC. Piperazine skeleton in the structural modification of natural products: a review. [Link]

  • PMC - NIH. Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. [Link]

  • American Pharmaceutical Review. Harnessing Microphysiological Systems to Bring Humanized Processes to ADME and Bioavailability Studies. [Link]

  • Axcelead Drug Discovery Partners株式会社. Example from nonclinical to clinical. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to Molecular Docking Studies with Methyl (2R)-6-oxopiperazine-2-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, technically-grounded framework for conducting molecular docking simulations with Methyl (2R)-6-oxopiperazine-2-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-grounded framework for conducting molecular docking simulations with Methyl (2R)-6-oxopiperazine-2-carboxylate. Moving beyond a simple checklist, this document elucidates the scientific rationale behind each procedural step, ensuring a robust and reproducible computational workflow.

Section 1: Introduction to the Ligand and Method

The Ligand: Methyl (2R)-6-oxopiperazine-2-carboxylate

Methyl (2R)-6-oxopiperazine-2-carboxylate is a chiral heterocyclic compound. Its structure, featuring a piperazine ring with both an amide and an ester functional group, presents multiple opportunities for directed molecular interactions such as hydrogen bonding. While its hydrochloride salt form is common[1][2], for simulation purposes, the free base is typically the species of interest. Piperazine-containing compounds are prevalent in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticholinesterase activity relevant to Alzheimer's disease research.[3] The inherent structural rigidity and defined stereochemistry of this molecule make it an excellent candidate for computational analysis.

The Technique: Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[4][5][6][7] The primary goal is to identify the most stable, lowest-energy binding mode of the ligand within the receptor's active site.[4][8] This technique is a cornerstone of structure-based drug design, enabling rapid screening of virtual compound libraries and providing critical insights into the molecular basis of biological recognition.[7][8] This guide will utilize AutoDock Vina, a widely-used and validated open-source docking program known for its speed and accuracy.[8]

Section 2: Pre-Docking Phase: Foundational Integrity

The success of a docking study is critically dependent on the meticulous preparation of both the ligand and the receptor. This phase establishes the validity of the entire simulation.

Ligand Preparation: From 2D to 3D

The objective is to generate a three-dimensional, energetically minimized, and correctly protonated structure of the ligand in a format suitable for the docking software.

Protocol 2.1: Ligand Preparation Workflow

  • Obtain 2D Structure: Source the 2D structure of Methyl (2R)-6-oxopiperazine-2-carboxylate. Chemical databases like PubChem or commercial supplier catalogs are reliable sources.

  • Convert to 3D: Use a molecular modeling program (e.g., UCSF Chimera, Avogadro) to generate an initial 3D conformation from the 2D structure.

  • Address Protonation State:

    • Causality: The charge and protonation state of a ligand at physiological pH (~7.4) are critical for simulating accurate electrostatic and hydrogen bond interactions. The hydrochloride salt must be neutralized to the free base form for this simulation.

    • Action: Use a tool like ChemAxon's MarvinSketch or similar software to predict the dominant protonation state at pH 7.4 and adjust the structure accordingly.

  • Energy Minimization:

    • Causality: The initial 3D conversion may result in a high-energy conformation with strained bonds or steric clashes. Energy minimization refines the geometry to a more stable, lower-energy state.[9]

    • Action: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF).

  • Save in PDBQT Format:

    • Causality: AutoDock Vina requires ligands in the PDBQT file format, which includes atomic coordinates, partial charges, and information about rotatable bonds.[10]

    • Action: Use AutoDock Tools (part of MGLTools) or a similar preparation script to assign Gasteiger charges and define rotatable bonds, saving the final output as ligand.pdbqt.[11]

Target Selection and Preparation: A Case Study with Human Thrombin

As Methyl (2R)-6-oxopiperazine-2-carboxylate does not have a widely published, specific biological target, we will select a well-characterized protein for this guide. Human thrombin, a key serine protease in the coagulation cascade, serves as an excellent case study. It has a well-defined active site and numerous crystal structures in the Protein Data Bank (PDB), which is crucial for validation. We will use PDB ID: 1C4U.

Protocol 2.2: Receptor Preparation Workflow

  • Download Protein Structure: Obtain the PDB file for 1C4U from the RCSB PDB database. This structure contains thrombin complexed with a known inhibitor.

  • Clean the PDB File:

    • Causality: PDB files often contain non-essential molecules (water, ions, co-solvents) and may have multiple chains or alternate conformations that can interfere with the docking calculation.[12][13][14]

    • Action: Open the PDB file in a molecular viewer (e.g., UCSF Chimera, PyMOL, or Discovery Studio Visualizer).[11][14] Remove all water molecules (HOH). Delete any co-crystallized ligands and ions. For this specific entry, retain only Chain A, which is the thrombin protein.

  • Prepare the Receptor Structure:

    • Causality: The docking algorithm requires a protein structure with all hydrogen atoms present and assigned partial charges to accurately calculate interactions.[14]

    • Action: Using AutoDock Tools, perform the following steps sequentially:

      • Add polar hydrogens only.[11]

      • Merge non-polar hydrogens.

      • Assign Kollman charges.[11]

  • Save in PDBQT Format:

    • Causality: Similar to the ligand, the receptor must be in the PDBQT format for Vina.[10]

    • Action: Save the prepared protein structure as protein.pdbqt.

The overall pre-docking process can be visualized as a clear, sequential workflow.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation L1 Obtain 2D Structure (e.g., PubChem) L2 Generate 3D Conformation L1->L2 L3 Set Protonation State (pH 7.4) L2->L3 L4 Energy Minimization (e.g., MMFF94) L3->L4 L5 Assign Charges & Torsions (AutoDock Tools) L4->L5 L6 Save as ligand.pdbqt L5->L6 P1 Download PDB Structure (e.g., 1C4U) P2 Remove Water, Ions, & Co-ligands P1->P2 P3 Isolate Target Chain(s) P2->P3 P4 Add Polar Hydrogens P3->P4 P5 Assign Partial Charges (e.g., Kollman) P4->P5 P6 Save as protein.pdbqt P5->P6

Caption: Pre-Docking Workflow for Ligand and Protein Preparation.

Section 3: The Docking Simulation: Protocol and Validation

With prepared molecules, the next step is to define the search space and execute the docking calculation.

Defining the Binding Site: The Grid Box

AutoDock Vina requires the user to define a three-dimensional search space, or "grid box," within which the ligand will be docked.[15]

Protocol 3.1: Grid Box Definition

  • Identify the Active Site:

    • Causality: The most reliable way to define the binding pocket is by referencing the position of a co-crystallized ligand. This ensures the search space is centered on the biologically relevant site.

    • Action: In a molecular viewer, superimpose the prepared protein.pdbqt with the original 1C4U PDB file. The location of the original inhibitor defines the center of your grid box.

  • Set Grid Box Coordinates and Dimensions:

    • Causality: The box must be large enough to allow the ligand to rotate and translate freely, but not so large that it wastes computational time searching irrelevant space. A common practice is to ensure the box extends approximately 10-12 Å beyond the ligand in each dimension.

    • Action: In AutoDock Tools, use the "Grid Box" feature. Center the box on the co-crystallized ligand. Adjust the dimensions (e.g., 25 x 25 x 25 Å) to fully encompass the binding site. Record the center coordinates (X, Y, Z) and dimensions.

Trustworthiness: Protocol Validation by Re-docking

Before docking our novel ligand, we must validate the docking protocol. This is a critical self-validating step.

  • Expertise & Causality: Re-docking involves taking the co-crystallized ligand from the PDB structure, preparing it, and docking it back into its own receptor.[9] A successful re-docking, where the predicted pose closely matches the crystallographic pose, provides confidence that the chosen docking parameters are appropriate for this biological system.[16][17] The primary metric for success is the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose. An RMSD value below 2.0 Å is generally considered a successful validation.[17][18][19]

Protocol 3.2: Re-docking Validation

  • Prepare the Native Ligand: Extract the co-crystallized inhibitor from the 1C4U PDB file. Prepare it using the same workflow as in Protocol 2.1, saving it as native_ligand.pdbqt.

  • Execute Vina: Run AutoDock Vina using the prepared protein, the native_ligand.pdbqt, and the grid box parameters defined in Protocol 3.1.

  • Analyze RMSD: Superimpose the top-ranked docked pose of the native ligand with the original crystal structure. Calculate the RMSD. If the RMSD is < 2.0 Å, the protocol is validated.

Executing the Docking of the Target Ligand

With a validated protocol, we can now proceed to dock Methyl (2R)-6-oxopiperazine-2-carboxylate.

Protocol 3.3: Production Docking Run

  • Create a Configuration File: Create a text file (e.g., conf.txt) containing the necessary information for Vina:

    • Expertise: The exhaustiveness parameter controls the computational effort of the search.[20] Higher values increase the likelihood of finding the global energy minimum but also increase computation time. A value of 16 is a reasonable starting point for a more thorough search than the default of 8. num_modes specifies the number of binding poses to generate.

  • Run Vina from the Command Line:

Section 4: Post-Docking Analysis: Interpreting the Results

The output of a Vina run is a multi-model PDBQT file containing the predicted binding poses and a log file with their corresponding binding affinities.[21]

Quantitative Analysis: Binding Affinity

The primary quantitative result is the binding affinity, reported in kcal/mol.[21][22] This score is an estimate of the Gibbs free energy of binding (ΔG).[18]

  • Interpretation: More negative values indicate stronger, more favorable binding.[18][22] The top-ranked pose is the one with the lowest (most negative) binding affinity. It is essential to compare the scores of different poses and, if screening multiple ligands, to compare the top score of each ligand.[23]

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)
1-7.80.000GLY219, SER195, ASP189
2-7.51.25GLY219, TRP215, SER195
3-7.12.10GLY219, SER195

Table 1: Hypothetical docking results for Methyl (2R)-6-oxopiperazine-2-carboxylate against Thrombin.

Qualitative Analysis: Visualizing Interactions

A docking score alone is insufficient. The physical plausibility of the binding pose and the specific interactions formed are paramount for understanding the structure-activity relationship.[18]

Protocol 4.1: Interaction Analysis

  • Load Results into Viewer: Open the protein.pdbqt and the results.pdbqt files in a molecular visualization tool like PyMOL or Discovery Studio Visualizer.

  • Inspect the Top-Ranked Pose: Focus on the pose with the best binding affinity.

  • Identify Key Interactions:

    • Causality: The stability of the protein-ligand complex is governed by a network of non-covalent interactions. Identifying these is key to understanding why the ligand binds.

    • Action: Analyze the pose for the following interactions:

      • Hydrogen Bonds: Look for donor-acceptor pairs between the ligand's amide/ester groups and protein residues (e.g., the backbone of GLY219 or the side chain of SER195 in thrombin).

      • Hydrophobic Interactions: Identify non-polar parts of the ligand interacting with hydrophobic residues in the binding pocket (e.g., TRP60D, TYR60A).

      • Ionic/Electrostatic Interactions: Check for interactions between charged groups, such as the carboxylate of ASP189 in thrombin's S1 pocket and any potential positive charge on the ligand.

  • Evaluate Other Poses: Briefly examine lower-ranked (less favorable) poses to see if they form similar interactions or occupy different sub-pockets. This can provide insights into the ligand's conformational flexibility.

The complete molecular docking workflow integrates preparation, execution, and critical analysis.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Validation cluster_analysis Phase 3: Analysis L_prep Prepare Ligand (ligand.pdbqt) Grid Define Grid Box (Binding Site) L_prep->Grid P_prep Prepare Protein (protein.pdbqt) P_prep->Grid Validate Validate Protocol (Re-dock Native Ligand) RMSD < 2.0 Å? Grid->Validate Dock Run Production Docking (AutoDock Vina) Validate->Dock If Yes Scores Analyze Binding Affinity (kcal/mol) Dock->Scores Poses Visualize Binding Poses & Interactions Scores->Poses Report Synthesize Report & Formulate Hypothesis Poses->Report

Caption: End-to-End Molecular Docking Workflow.

Section 5: Conclusion and Future Directions

This guide has detailed a rigorous, self-validating protocol for conducting a molecular docking study of Methyl (2R)-6-oxopiperazine-2-carboxylate against a representative protein target. By emphasizing the causality behind each step—from meticulous ligand preparation to protocol validation and detailed interaction analysis—researchers can generate more reliable and scientifically sound computational hypotheses.

It is crucial to remember that molecular docking is a predictive tool, and its results are hypotheses, not definitive proof.[5] Promising results from this in silico analysis should serve as a foundation for further computational studies, such as molecular dynamics (MD) simulations to assess complex stability, and must ultimately be validated by experimental in vitro binding assays.

References

  • Kapsid Simulations. (2024). How to perform Molecular Docking using AutoDock Vina. Available from: [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Available from: [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. Available from: [Link]

  • Choudhary, M., et al. (2026). Molecular docking in drug design: Basic concepts and application spectrums. World Journal of Advanced Scientific Research.
  • A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. (2025). Preprints.org.
  • Aryal, S. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Available from: [Link]

  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). Available from: [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Available from: [Link]

  • ResearchGate. (n.d.). General workflow of molecular docking calculations. Available from: [Link]

  • ScotChem. (2025). 6. Preparing the protein and ligand for docking. Available from: [Link]

  • Pham, P. C., & Jain, A. N. (2006). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Available from: [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Available from: [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available from: [Link]

  • He, L., Wen, M., He, B., et al. (2018). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Available from: [Link]

  • Morris, G. M., & Lim-Wilby, M. (2008). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC. Available from: [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Available from: [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results?. Available from: [Link]

  • DOCKING TUTORIAL. (2010). Available from: [Link]

  • YouTube. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. Available from: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina. Available from: [Link]

  • Al-Khodairy, F. M., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC. Available from: [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. PMC. Available from: [Link]

  • Forli, S., et al. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Available from: [Link]

  • Schrödinger. (n.d.). Docking and scoring. Available from: [Link]

  • CCDC. (n.d.). Protein-ligand docking 101 - running a simulation in GOLD Try. Available from: [Link]

  • NextSDS. (n.d.). methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride — Chemical Substance Information. Available from: [Link]

  • Acmec Biochemical. (n.d.). 234109-20-7[Methyl 6-oxopiperazine-2-carboxylate]. Available from: [Link]

  • Farghaly, O. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry. Available from: [Link]

  • NIST. (n.d.). Methylpyrazine-2-carboxylate. NIST WebBook. Available from: [Link]

  • NextSDS. (n.d.). methyl (2S)-6-oxopiperazine-2-carboxylate hydrochloride — Chemical Substance Information. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful therapeutic development. This guide provides a detail...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful therapeutic development. This guide provides a detailed examination of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride (CAS 2550997-05-0), a chiral piperazine derivative of increasing interest in medicinal chemistry. Due to the limited publicly available experimental data for the hydrochloride salt, this document synthesizes information on the corresponding free base, general principles of salt formation, and established analytical methodologies for piperazine-containing compounds to provide a robust and practical resource.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas. Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of pharmacological activity, while also influencing key physicochemical properties such as solubility and lipophilicity. Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride, as a specific chiral building block, offers a constrained conformation that can be pivotal for achieving selective interactions with biological targets. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability, crucial parameters for drug formulation and bioavailability.

Molecular Structure and Identifiers

A clear identification of the molecule is paramount. Below are the key identifiers for both the hydrochloride salt and its corresponding free base.

IdentifierMethyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride(R)-Methyl 6-oxopiperazine-2-carboxylate (Free Base)
CAS Number 2550997-05-0[1]126330-91-4[2][3]
Molecular Formula C₆H₁₁ClN₂O₃C₆H₁₀N₂O₃
Molecular Weight 194.62 g/mol 158.16 g/mol [4]
Synonyms methyl (2R)-6-oxo-2-piperazinecarboxylate hydrochloridemethyl (2R)-6-oxo-2-piperazinecarboxylate[2]
InChI Key YPHRCQHMSQLRIC-SCSAIBSYSA-N (for free base)[2]YPHRCQHMSQLRIC-SCSAIBSYSA-N[2]

Predicted and Known Physicochemical Properties

Direct experimental data for the hydrochloride salt is scarce. The following table combines information for the free base with expected properties for the hydrochloride salt. It is important to note that properties such as melting point and solubility can be significantly altered by salt formation.

PropertyValue (Free Base)Expected Value/Commentary (Hydrochloride Salt)
Physical Form Solid[2]Likely a crystalline solid
Melting Point Not specified in search resultsExpected to be higher than the free base due to the ionic character of the salt.
Solubility Not specified in search resultsExpected to have significantly higher aqueous solubility compared to the free base. This is a primary reason for preparing hydrochloride salts of amine-containing compounds.
pKa Not specified in search resultsThe presence of the two nitrogen atoms in the piperazine ring will result in two pKa values. The hydrochloride salt will have a lower pH in aqueous solution.
LogP Not specified in search resultsThe hydrochloride salt will have a lower LogP value (more hydrophilic) than the free base.
Purity Typically ≥97% from commercial suppliers[2]High purity is essential for research and development applications.

Spectroscopic and Analytical Characterization

A robust analytical workflow is crucial for confirming the identity and purity of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride. The following techniques are standard for the characterization of such piperazine derivatives.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural elucidation.

  • ¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Key signals would include the methyl ester protons, the protons on the piperazine ring, and the N-H protons.

  • ¹³C NMR: Will show the number of different types of carbon atoms in the molecule, including the carbonyl carbons of the ester and amide, and the carbons of the piperazine ring.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): Would be used to confirm the elemental composition of the molecule.[8]

  • LC-MS/MS: A powerful technique for both qualitative and quantitative analysis, especially for detecting the compound in complex matrices.[7][9]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching vibrations

  • C=O stretching from the ester and amide groups

  • C-N stretching vibrations

The following diagram illustrates a typical analytical workflow for the characterization of a piperazine derivative.

A typical analytical workflow for characterization.
High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination.

  • Reversed-Phase HPLC: With UV detection is a standard method for assessing the purity of the compound.

  • Chiral HPLC: Is essential to confirm the enantiomeric purity of the (2R) stereoisomer.

For trace-level detection of piperazine-containing compounds where a UV chromophore may be lacking, derivatization can be employed.[6][10] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine to form a highly UV-active derivative.[6][10]

Stability and Storage

Proper storage is critical to maintain the integrity of the compound. For the free base, it is recommended to store at -20°C in a dry, dark, and sealed container.[4] Similar precautions should be taken for the hydrochloride salt. The compound is likely sensitive to moisture and light.

Synthesis and Potential Impurities

The synthesis of 2-oxopiperazines can be achieved through various routes, including multicomponent reactions.[11] A potential synthetic pathway to Methyl (2R)-6-oxopiperazine-2-carboxylate could involve the cyclization of a suitable diamine precursor.

The following diagram illustrates a generalized synthetic approach.

Sources

Protocols & Analytical Methods

Method

Application Note: Anhydrous Protocols for Dissolving and Free-Basing Methyl (2R)-6-oxopiperazine-2-carboxylate Hydrochloride in Organic Solvents

Introduction & Mechanistic Rationale Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a highly polar, chiral cyclic amino acid derivative frequently utilized as a building block in peptide synthesis and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a highly polar, chiral cyclic amino acid derivative frequently utilized as a building block in peptide synthesis and drug development[1]. Because the secondary amine at the 4-position is protonated as a hydrochloride salt, the compound exhibits extreme hydrophilicity and is virtually insoluble in standard non-polar or moderately polar organic solvents (e.g., dichloromethane, ethyl acetate, toluene).

The Causality of Experimental Design: A standard aqueous workup (e.g., dissolving in water, basifying with NaOH , and extracting with an organic solvent) is highly detrimental for this specific compound. The free base remains highly water-soluble due to the hydrogen-bonding capacity of the lactam (6-oxo) and the secondary amine. Furthermore, the methyl ester at the 2-position is highly susceptible to base-catalyzed saponification (hydrolysis) if exposed to strong aqueous bases. Therefore, anhydrous free-basing methodologies are strictly required to dissolve this compound in organic solvents while preserving both enantiomeric purity and ester integrity[2].

Quantitative Data & Physicochemical Profile

To design a self-validating protocol, it is critical to understand the solubility limits and structural vulnerabilities of the target molecule.

ParameterValue / DescriptionExperimental Implication
CAS Number 2550997-05-0[1]Identifier for regulatory and sourcing compliance.
Molecular Weight ~194.62 g/mol Crucial for stoichiometric calculations during base addition.
Solubility (Water) >50 mg/mLHighly soluble; aqueous extractions will result in massive yield loss.
Solubility (Methanol) >30 mg/mLIdeal solvent for resin-based anhydrous free-basing.
Solubility (DCM/THF) <1 mg/mL (as HCl salt)Requires in situ neutralization to achieve homogeneous reaction mixtures.
Structural Vulnerabilities Methyl ester, Chiral center (2R)Base selection must avoid ester hydrolysis and racemization (avoid aqueous NaOH / KOH ).

Protocol A: In Situ Neutralization for Direct Downstream Synthesis

When the free base does not need to be isolated and will be immediately subjected to electrophilic trapping (e.g., Boc-protection, N-alkylation, or amide coupling), in situ neutralization using a non-nucleophilic organic base is the most efficient approach. Patent literature demonstrates the high efficacy of using N,N-Diisopropylethylamine (DIEA) in solvents like 1,4-dioxane or DCM for piperazine-2-carboxylate hydrochlorides[3].

Mechanistic Insight

Why DIEA over Triethylamine (TEA)? DIEA is significantly more sterically hindered. This prevents the base from acting as a competing nucleophile against sensitive electrophiles and minimizes the risk of base-catalyzed racemization at the (2R) chiral center.

G A Methyl (2R)-6-oxopiperazine-2-carboxylate HCl (Insoluble Suspension) B Add 1.2-1.5 eq. DIEA (Non-Nucleophilic Base) A->B C Deprotonation (Forms Soluble DIEA·HCl) B->C D Free Amine Dissolved (Ready for Downstream Synthesis) C->D

Fig 1: In situ neutralization workflow for downstream organic synthesis.

Step-by-Step Methodology
  • Suspension: Weigh 1.0 equivalent of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride into an oven-dried round-bottom flask purged with Argon.

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) or 1,4-Dioxane to achieve a 0.1 M to 0.2 M concentration. The mixture will appear as a cloudy, heterogeneous suspension.

  • Base Addition: Place the flask in a water bath at 20°C. Dropwise, add 1.2 to 1.5 equivalents of anhydrous DIEA.

  • Homogenization: Stir vigorously for 10–15 minutes.

  • Self-Validation Check: The successful generation of the free amine is visually confirmed when the cloudy suspension transitions into a completely clear, homogeneous solution (Note: the byproduct, DIEA⋅HCl , is highly soluble in DCM).

  • Reaction: Immediately introduce your electrophile (e.g., Boc-anhydride, acyl chloride) to the clear solution.

Protocol B: Anhydrous Free-Basing via Basic Ion-Exchange Resin

If your downstream application requires the isolated, pure free base without the presence of soluble amine salts (like DIEA⋅HCl ), solid-supported bases are required. Researchers frequently utilize basic ion-exchange resins (e.g., SCX or Dowex) to circumvent aqueous workups for highly polar amines[2].

Mechanistic Insight

Using a weakly basic tertiary amine resin (like Amberlyst A21) in methanol allows the insoluble resin matrix to scavenge the chloride ions and protons. Because the resin is macroscopic, it can be simply filtered away, leaving only the pure free base in the volatile solvent.

G A Dissolve HCl Salt in Methanol (Highly Soluble) B Add Basic Ion-Exchange Resin (e.g., Amberlyst A21) A->B C Stir at RT (1-2 h) Resin Scavenges Cl⁻ B->C D Filter & Wash Resin (AgNO3 Test for Cl⁻) C->D E Evaporate Solvent (Yields Pure Free Base) D->E

Fig 2: Anhydrous free-basing using basic ion-exchange resin.

Step-by-Step Methodology
  • Resin Preparation: Pre-wash Amberlyst A21 resin (2.0 to 3.0 mass equivalents relative to your substrate) with anhydrous methanol to remove any leachable oligomers.

  • Dissolution: Dissolve 1.0 equivalent of the hydrochloride salt in anhydrous methanol (approx. 10 mL per gram of substrate). The salt will dissolve completely.

  • Ion Exchange: Add the pre-washed resin to the methanolic solution. Stir gently using an orbital shaker or a suspended magnetic stir bar for 1 to 2 hours at room temperature. (Pro-Tip: Avoid aggressive magnetic stirring which can mechanically crush the resin beads).

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel. Wash the resin bed with 2 column volumes of fresh methanol to ensure complete recovery of the free base.

  • Self-Validation Check (Silver Nitrate Test): To verify complete chloride removal, take a 50 µL aliquot of the filtrate and mix it with 1 mL of 0.1 M aqueous AgNO3​ . The absence of a white, cloudy precipitate ( AgCl ) confirms the successful scavenging of all chloride ions.

  • Isolation: Concentrate the filtrate under reduced pressure on a rotary evaporator (bath temp < 35°C to protect the ester) to yield the pure Methyl (2R)-6-oxopiperazine-2-carboxylate free base.

Sources

Application

Application Note: Integration of Methyl (2R)-6-oxopiperazine-2-carboxylate Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Rationale Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a highly specialized, conformationally constrained peptidomimetic building block[1]. In modern peptide drug development, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a highly specialized, conformationally constrained peptidomimetic building block[1]. In modern peptide drug development, the incorporation of a 6-oxopiperazine ring introduces critical structural rigidity to the peptide backbone. The lactam motif (6-oxo) and the piperazine ring restrict the ϕ and ψ torsion angles, effectively forcing the peptide to adopt specific secondary structures, such as β -turn mimicry[2].

Furthermore, replacing standard proteinogenic amino acids with this unnatural scaffold shields the peptide from proteolytic degradation by both exopeptidases and endopeptidases, significantly extending the in vivo half-life of the resulting therapeutic.

Mechanistic_Logic A 6-Oxopiperazine Scaffold B Conformational Rigidity A->B Structural C Lactam Motif (Protease Shield) A->C Chemical D Beta-Turn Mimicry B->D E Exopeptidase Resistance C->E F Enhanced Target Affinity D->F Pharmacodynamics G Increased In Vivo Half-Life E->G Pharmacokinetics

Mechanistic pathways by which the 6-oxopiperazine scaffold improves peptide drug profiles.

Pre-SPPS Preparation: Building Block Activation

Expertise & Causality: Standard Fmoc-SPPS operates via a C-terminus to N-terminus directional synthesis. Consequently, any incoming building block must possess a free C-terminal carboxylic acid and an Fmoc-protected N-terminal amine. The commercially available form of this compound is a methyl ester (which protects the carboxylate) and a hydrochloride salt at the N4 secondary amine[3]. Direct application in SPPS is chemically impossible. A self-validating preparatory phase is required to convert this precursor into the active Fmoc-(2R)-6-oxopiperazine-2-carboxylic acid .

Protocol 1: Synthesis of Fmoc-(2R)-6-oxopiperazine-2-carboxylic acid

Step 1: Neutralization & Fmoc Protection

  • Dissolve 10 mmol of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride in 50 mL of a 1:1 mixture of Water and Dioxane.

  • Add 25 mmol of Sodium Bicarbonate (NaHCO 3​ ) to neutralize the HCl salt and establish a basic pH.

  • Cool the mixture to 0°C in an ice bath to prevent side reactions.

  • Dropwise, add a solution of 11 mmol Fmoc-OSu (9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) dissolved in 20 mL Dioxane.

  • Stir for 12 hours, allowing the reaction to gradually reach room temperature.

  • Extract the product with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo to yield Fmoc-(2R)-6-oxopiperazine-2-carboxylate methyl ester.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the intermediate in 40 mL of Tetrahydrofuran (THF) and cool to 0°C.

  • Add 15 mL of a 1M aqueous Lithium Hydroxide (LiOH) solution (15 mmol).

    • Causality Check: LiOH is strictly preferred over NaOH or KOH to minimize the risk of base-catalyzed epimerization at the sensitive chiral C2 position.

  • Stir for 2-3 hours. Validate completion by TLC or LC-MS (monitor the disappearance of the methyl ester mass).

  • Acidify the aqueous layer to pH 2-3 using 1M HCl.

  • Extract the free acid with Ethyl Acetate (3 x 50 mL). Dry and concentrate to yield the final SPPS-ready building block.

SPPS_Workflow A Methyl (2R)-6-oxopiperazine- 2-carboxylate HCl (Precursor) B N4-Fmoc Protection (Fmoc-OSu, NaHCO3) A->B Step 1 C Ester Hydrolysis (LiOH, THF/H2O) B->C Step 2 D Fmoc-(2R)-6-oxopiperazine- 2-carboxylic acid (Active SPPS Block) C->D Step 3 E On-Resin Coupling (HATU, DIPEA, 25°C) D->E SPPS Initiation F Fmoc Deprotection (20% Piperidine) E->F Deprotection G Chain Extension at N4 (COMU, Oxyma, 50°C) F->G Difficult Acylation

Workflow for the activation and SPPS integration of the 6-oxopiperazine scaffold.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Expertise & Causality: Once activated, the Fmoc-(2R)-6-oxopiperazine-2-carboxylic acid presents two distinct steric challenges during SPPS. First, coupling the bulky chiral C2-carboxylate to the resin-bound peptide requires highly efficient uronium salts. Second, and more critically, after Fmoc deprotection, the exposed N4 nitrogen is a sterically hindered secondary amine embedded within a rigid ring[4]. Acylating this N4 position during the subsequent chain extension step is notoriously difficult and prone to truncation if standard coupling reagents are used[2].

Protocol 2: On-Resin Coupling of the 6-Oxopiperazine Block
  • Swell the peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc using 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5 x 1 min).

  • Prepare the coupling cocktail: 0.3 mmol (3 eq) Fmoc-(2R)-6-oxopiperazine-2-carboxylic acid, 0.3 mmol (3 eq) HATU, and 0.6 mmol (6 eq) DIPEA in 2 mL DMF.

  • Pre-activate for 2 minutes, then add to the resin. Agitate at room temperature for 2 hours.

  • Wash with DMF (5 x 1 min). Perform a Kaiser test to validate the complete consumption of the primary amine on the resin.

Protocol 3: Post-Coupling Extension (Acylating the N4 Amine)

Note: Standard DIC/HOBt will fail here. We must use highly reactive uronium salts (COMU) and elevated temperatures to force the acylation of the hindered secondary N4 amine.

  • Deprotect the Fmoc from the newly added 6-oxopiperazine residue (20% piperidine/DMF). Wash with DMF.

  • Prepare the next Fmoc-Amino Acid (0.4 mmol, 4 eq) with COMU (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 2 mL DMF. Add DIPEA (0.8 mmol, 8 eq).

  • Add the cocktail to the resin.

  • Heat the reaction to 50°C using a microwave peptide synthesizer or a heating block for 1 hour.

  • Wash with DMF. Self-Validation: Perform a Chloranil test (the Kaiser test cannot detect secondary amines). If the beads turn blue/green, repeat the coupling step (double coupling) to ensure >98% conversion.

Quantitative Data: Coupling Efficiency Comparison

The table below summarizes the causality behind selecting COMU/Oxyma at elevated temperatures for the N4 chain extension, demonstrating the failure of standard reagents to overcome the steric hindrance of the piperazine ring.

Coupling ReagentTemperatureEquivalents (AA/Reagent)TimeYield / Conversion (%)
DIC / HOBt25°C3 / 32 hours< 30%
HATU / DIPEA25°C3 / 32 hours65%
HATU / DIPEA50°C4 / 41 hour88%
COMU / Oxyma / DIPEA 50°C 4 / 4 1 hour (Double Couple) > 98%

Table 1: Optimization of acylation conditions onto the sterically hindered N4 secondary amine of the 6-oxopiperazine scaffold.

Cleavage and Characterization

Following successful chain extension, standard Fmoc-SPPS can resume. Upon completion of the sequence:

  • Cleave the peptide from the resin using a standard TFA cocktail: TFA / TIS / H 2​ O (95 : 2.5 : 2.5) for 2 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether and centrifuge.

  • The 6-oxopiperazine lactam ring is highly stable to acidic cleavage conditions and will remain fully intact in the final crude peptide mixture.

References

  • methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride — Chemical Substance Information NextSDS 1[1]

  • (R)-Methyl 6-oxopiperazine-2-carboxylate | 126330-91-4 Sigma-Aldrich 3[3]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies PMC - NIH 2[2]

  • Traceless Solid-Phase Organic Synthesis | Chemical Reviews ACS Publications4[4]

Sources

Method

Application Note: A Strategic Guide to Screening Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride

As a Senior Application Scientist, this guide provides a comprehensive framework for utilizing Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride in drug discovery screening. Given that this molecule is a chiral bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for utilizing Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride in drug discovery screening. Given that this molecule is a chiral building block, its specific biological targets may not be widely characterized. Therefore, this document outlines a strategic, multi-tiered approach, starting from initial compound handling and progressing through high-throughput screening, hit validation, and mechanism of action studies. The protocols provided are designed to be robust, adaptable, and grounded in established scientific principles to empower researchers in their quest for novel therapeutics.

Introduction and Scientific Rationale

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a heterocyclic compound featuring a chiral piperazine core. The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and ability to engage with a wide range of biological targets. The specific stereochemistry and functional groups of this molecule—the (2R) configuration, the methyl ester, and the ketone—offer distinct vectors for interaction, making it an intriguing candidate for screening campaigns.

This guide presents a systematic workflow for interrogating the biological activity of this compound. The strategy is built on a tiered approach that efficiently progresses from broad, high-throughput screening (HTS) to more focused, in-depth mechanistic studies.[1] This ensures that resources are directed toward the most promising activities, while simultaneously building a comprehensive biological profile of the molecule.

Compound Profile: Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride

PropertyValueSource
CAS Number 2550997-05-0[2]
Molecular Formula C₆H₁₀N₂O₃·HCl[3]
Molecular Weight 194.62 g/mol (for HCl salt)[4]
Chirality (2R) enantiomer[4][5]
Physical Form Solid[4]
Storage Store in freezer, under -20°C, sealed in dry, dark place[4]

Pre-Screening Compound Management: The Foundation of Quality Data

Before initiating any screening assay, meticulous characterization and handling of the test compound are paramount to ensure data integrity.

Protocol 2.1: Stock Solution Preparation and Quality Control

  • Solubility Testing : Determine the maximum solubility in various solvents appropriate for biological assays, primarily Dimethyl Sulfoxide (DMSO). Start by preparing a high-concentration slurry (e.g., 100 mM) and serially dilute until a clear solution is observed.

  • Stock Solution Preparation : Based on solubility tests, prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in 100% DMSO. Use anhydrous DMSO to prevent compound degradation. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Purity Analysis : If not provided by the supplier, confirm the compound's purity and identity using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can lead to false-positive or false-negative results.

  • Stability Assessment : Assess the stability of the compound in the stock solution (DMSO) and in the final assay buffer over the time course of the experiment. This can be done by incubating the compound under assay conditions and analyzing for degradation via LC-MS at various time points.

The Screening Cascade: A Multi-Tiered Discovery Workflow

A structured screening cascade is the most efficient method for identifying and validating bioactive compounds.[6] This approach filters a large number of initial possibilities down to a few well-characterized hits.

G cluster_0 Screening Cascade T1 Tier 1: Primary HTS (Biochemical or Phenotypic) T2 Tier 2: Hit Confirmation & Triage (Dose-Response & Orthogonal Assays) T1->T2 Identify 'Hits' T3 Tier 3: Mechanism of Action (MoA) (Enzyme Kinetics, Target Engagement) T2->T3 Confirm & Prioritize T4 Tier 4: Selectivity & In-Cell Activity (Panel Screening, Cell-Based Assays) T3->T4 Elucidate Biology

Caption: A multi-tiered workflow for drug discovery screening.

Tier 1: Primary High-Throughput Screening (HTS)

The goal of primary HTS is to rapidly test the compound against a large number of targets or in a disease-relevant model to identify initial "hits".[7][8] The choice is between target-based and phenotypic screening.

  • Target-Based Screening : Tests the compound directly against a purified biological target, such as an enzyme or receptor.[] This approach is ideal when a specific molecular target is hypothesized.

  • Phenotypic Screening : Evaluates the compound's effect on whole cells or organisms to identify a desired change in phenotype (e.g., cancer cell death), without a priori knowledge of the target.[10]

Protocol 4.1: Target-Based HTS - Kinase Inhibition Assay (HTRF®)

This protocol provides a template for screening against a generic serine/threonine kinase using the Homogeneous Time-Resolved Fluorescence (HTRF®) technology. HTRF is a robust TR-FRET method ideal for HTS due to its high sensitivity and low background.[11][12][13][14][15]

Principle of HTRF Kinase Assay A biotinylated substrate is phosphorylated by the kinase. A Europium cryptate-labeled anti-phospho-substrate antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2) are added. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[14] An inhibitor will prevent phosphorylation, leading to a decrease in the HTRF signal.

G cluster_0 No Inhibition cluster_1 Inhibition Kinase Kinase pSubstrate Biotin-P-Substrate Kinase->pSubstrate Substrate Biotin-Substrate Substrate->pSubstrate ATP ATP ADP ADP ATP->ADP Ab_Eu Anti-P-Ab (Eu³⁺ Donor) pSubstrate->Ab_Eu Binds SA_XL Streptavidin (Acceptor) pSubstrate->SA_XL Binds Ab_Eu->SA_XL FRET Signal Kinase_I Kinase Substrate_I Biotin-Substrate ATP_I ATP Inhibitor Test Compound Inhibitor->Kinase_I Blocks No_Signal No FRET Signal

Caption: Principle of a competitive HTRF® kinase inhibition assay.

Methodology:

  • Compound Plating : Using an acoustic liquid handler, dispense 20-50 nL of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride from a DMSO stock plate into a 384-well or 1536-well assay plate. The typical final screening concentration is 1-20 µM.[1]

  • Enzyme/Substrate Addition : Add 5 µL of a 2X kinase/substrate solution (prepared in kinase reaction buffer) to each well.

  • Initiation of Reaction : Add 5 µL of a 2X ATP solution (at the concentration of the enzyme's Km for ATP) to initiate the kinase reaction.[16]

  • Incubation : Incubate the plate at room temperature for 60-120 minutes. The exact time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection : Add 10 µL of the HTRF detection mix (containing Eu³⁺-cryptate antibody and SA-acceptor in detection buffer).

  • Final Incubation : Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Plate Reading : Read the plate on an HTRF-compatible plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.[13]

  • Data Analysis : Calculate the HTRF ratio (Acceptor Signal / Donor Signal * 10,000) and then determine the percent inhibition relative to controls (0% inhibition = DMSO wells; 100% inhibition = wells with a known potent inhibitor or no enzyme).

Tier 2: Hit Confirmation and Triage

A "hit" from the primary screen is not a guarantee of activity. This tier confirms the activity and eliminates common sources of error.

Protocol 5.1: Dose-Response and IC₅₀ Determination

  • Re-test the Hit : Re-test the original compound from the stock solution to rule out plating errors.

  • Order Fresh Powder : Procure a fresh solid sample of the compound to confirm the activity is not due to a degraded sample or a contaminated batch.

  • Generate IC₅₀ Curve : Create a 10-point, 3-fold serial dilution of the compound, starting from a high concentration (e.g., 100 µM).

  • Perform Assay : Run the primary assay (e.g., the HTRF kinase assay) with this dilution series.

  • Data Analysis : Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).[16]

Protocol 5.2: Orthogonal and Counter-Screens

  • Orthogonal Assay : Confirm the hit in a different assay format that measures the same biological endpoint but uses a different technology. For a kinase hit, an excellent orthogonal assay is the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) , which is also bead-based but relies on a different energy transfer mechanism (singlet oxygen).[17][18][19][20] This helps eliminate technology-specific artifacts.

  • Promiscuity/Aggregator Screen : Test the compound in an assay containing a detergent (e.g., 0.01% Triton X-100). True inhibitors will retain their activity, while non-specific aggregators will often be disrupted.

Tier 3: Mechanism of Action (MoA) Studies

Once a hit is confirmed, the next step is to understand how it interacts with its target.[21]

Protocol 6.1: Enzyme Kinetic Studies

This protocol determines if the compound is competitive, non-competitive, or uncompetitive with respect to the substrate or ATP.[21]

  • Vary Substrate Concentration : Perform the kinase assay with a fixed, sub-saturating concentration of ATP and varying concentrations of the peptide substrate (e.g., from 0.2x to 5x Km). Run these assays at several fixed concentrations of the inhibitor (e.g., 0x, 1x, 2x, and 4x IC₅₀).

  • Vary ATP Concentration : Reciprocally, perform the assay with a fixed concentration of the peptide substrate and varying concentrations of ATP.

  • Data Analysis : Plot the reaction rates in a double-reciprocal format (Lineweaver-Burk plot). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal its mechanism of action relative to each substrate.

Protocol 6.2: Biophysical Binding Assay (Fluorescence Polarization)

Fluorescence Polarization (FP) is a powerful biophysical method to directly measure the binding of a small molecule to a larger protein target.[22][23][24][25]

Principle of FP Assay A small fluorescently-labeled molecule (a "tracer" or "probe" that is a known binder of the target) tumbles rapidly in solution, depolarizing emitted light. When bound to a large protein, its tumbling slows dramatically, and the emitted light remains highly polarized. A test compound that competes with the tracer for the binding site will displace it, causing a decrease in fluorescence polarization.[22][26]

  • Assay Setup : In a black, low-volume microplate, combine the target protein and a fluorescent tracer at concentrations optimized for a stable FP signal.

  • Compound Addition : Add the test compound in a dose-response format.

  • Incubation : Allow the binding reaction to reach equilibrium (typically 30-60 minutes).

  • Measurement : Read the plate on an FP-capable reader, which measures the parallel and perpendicular components of the emitted fluorescence to calculate the polarization value (in mP).[22]

  • Analysis : A decrease in mP indicates that the compound is displacing the tracer, confirming direct binding to the target.

Tier 4: Cellular Activity and Selectivity Profiling

The ultimate goal is to find a compound that works in a biologically relevant system. Cell-based assays are crucial for this validation step.[27][28][29][30][31]

Protocol 7.1: Target Engagement in a Cellular Context

  • Cell Line Selection : Choose a cell line that expresses the target of interest.

  • Assay : Use a cellular thermal shift assay (CETSA) or a NanoBRET™ assay to measure target engagement in intact cells. These assays confirm that the compound can cross the cell membrane and bind to its intended target in the complex cellular environment.

  • Downstream Pathway Analysis : Measure the modulation of a known downstream substrate or signaling event. For a kinase inhibitor, this could involve using a Western blot or a cell-based ELISA to measure the phosphorylation of a downstream protein.

Protocol 7.2: Cell Viability/Cytotoxicity Assay

It is critical to determine if the compound's effect in a cellular assay is due to specific target modulation or simply general toxicity.

  • Cell Plating : Plate cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with the compound across a wide dose range for 24-72 hours.

  • Viability Readout : Use a commercially available reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) to assess cell viability.

  • Analysis : Calculate the CC₅₀ (cytotoxic concentration 50%). A potent compound should have a cellular functional IC₅₀ that is significantly lower than its CC₅₀ (a large therapeutic window).

Protocol 7.3: Selectivity Profiling

Screen the confirmed hit against a panel of related targets (e.g., a broad kinase panel) to determine its selectivity. A highly selective compound is often preferred as it is less likely to have off-target effects. This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

References

  • HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. (n.d.). BMG LABTECH.
  • AlphaLISA and AlphaScreen No-wash Assays. (n.d.). Revvity.
  • HTRF Principle. (n.d.). Revvity.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen.
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
  • The Use of AlphaScreen Technology in HTS: Current Status. (n.d.). Bentham Open Archives.
  • HTRF®. (n.d.). Berthold Technologies GmbH & Co.KG.
  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (n.d.). PMC.
  • A review for cell-based screening methods in drug discovery. (n.d.). PMC.
  • Cell based assays for drug discovery. (n.d.). Miltenyi Biotec.
  • Biology Cell-Based Assays. (n.d.). Charles River Laboratories.
  • HTRF - Guide to homogeneous time resolved fluorescence. (n.d.). Revvity.
  • Fluorescence Polarization Assays: Principles & Applications. (n.d.). BPS Bioscience.
  • AlphaPlex and AlphaLISA for higher throughput. (n.d.). BMG LABTECH.
  • Working principle of the AlphaLISA assay. (n.d.). ResearchGate.
  • The use of AlphaLISA assay technology to detect interaction between hepatitis C virus-encoded NS5A and cyclophilin A. (n.d.). PMC.
  • FLUORESCENCE POLARIZATION ASSAYS. (n.d.). BPS Bioscience.
  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). LinkedIn.
  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. (2024, December 12). Longdom Publishing.
  • Fluorescence Polarization Detection. (n.d.). BMG LABTECH.
  • Fluorescence polarization immunoassay. (n.d.). Wikipedia.
  • Fluorescence Polarization. (n.d.). Agilent.
  • High-throughput screening. (n.d.). Wikipedia.
  • Assay Development in Drug Discovery. (n.d.). Danaher Life Sciences.
  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021, August 24). IntechOpen.
  • Design and implementation of high-throughput screening assays. (n.d.). PubMed.
  • methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride — Chemical Substance Information. (n.d.). NextSDS.
  • Principles of early drug discovery. (n.d.). PMC.
  • What Is High Throughput Screening?. (n.d.). Corning.
  • Screening Techniques in Chemistry. (n.d.). BOC Sciences.
  • High-throughput Screening Steps. (n.d.). UCSF Small Molecule Discovery Center (SMDC).
  • Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (n.d.). PMC.
  • High Throughput Screening (HTS) Services. (n.d.). Evotec.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (n.d.). ACS Publications.
  • (R)-Methyl 6-oxopiperazine-2-carboxylate. (n.d.). Sigma-Aldrich.
  • Methyl 6-oxopiperazine-2-carboxylate. (n.d.). Acmec Biochemical.
  • Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf.
  • Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf.
  • (R)-Methyl 6-oxopiperazine-2-carboxylate. (n.d.). Sigma-Aldrich.
  • (R)-Methyl 6-oxopiperazine-2-carboxylate. (n.d.). Sigma-Aldrich.
  • (R)-Methyl 6-oxopiperazine-2-carboxylate. (n.d.). Sigma-Aldrich.

Sources

Application

Application Note: Advanced Derivatization Strategies for Methyl (2R)-6-oxopiperazine-2-carboxylate HCl in Drug Discovery Workflows

Introduction & Chemical Anatomy Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a highly versatile, conformationally constrained chiral building block[1]. Its unique 6-oxo (lactam) modification restricts the f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Anatomy

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a highly versatile, conformationally constrained chiral building block[1]. Its unique 6-oxo (lactam) modification restricts the flexibility of the piperazine ring, making it an invaluable scaffold in the design of peptidomimetics[2], PRMT5 inhibitors[3], and Fibroblast Activation Protein (FAP) inhibitors[4].

The molecule presents three primary sites for structural diversification, each governed by specific mechanistic rules:

  • N4 Secondary Amine: This is the most nucleophilic site. The presence of the 6-oxo group delocalizes the lone pair of the N1 nitrogen into the adjacent carbonyl (forming a lactam), rendering N1 effectively non-nucleophilic under standard conditions. This electronic disparity allows for highly regioselective alkylation, acylation, or sulfonylation at N4 without the need for transient N1 protection.

  • C2 Methyl Ester: Susceptible to hydrolysis or direct amidation. The adjacent (2R) stereocenter is highly prone to base-catalyzed epimerization; thus, modifications here require strict thermal and pH control to maintain enantiomeric purity.

  • HCl Salt Form: The compound is intentionally supplied as a hydrochloride salt[5] to prevent premature intermolecular aminolysis. In its free base form, the N4 amine of one molecule can attack the C2 ester of another, leading to unwanted oligomerization or diketopiperazine formation.

Quantitative Derivatization Matrix

To guide synthetic planning, the following table summarizes the key parameters for derivatizing the (2R)-6-oxopiperazine-2-carboxylate scaffold based on established literature yields and epimerization risks.

Derivatization SiteReaction TypePrimary ReagentsOptimal BaseEpimerization RiskTypical Yield
N4 (Amine) Acylation (Boc/Fmoc)Boc₂O / Fmoc-ClTEA or DIPEALow90–98%
N4 (Amine) Reductive AminationAldehyde, NaBH(OAc)₃DIPEA (for salt)Low75–85%
N4 (Amine) Direct AlkylationAlkyl HalideK₂CO₃ or Cs₂CO₃Low65–80%
C2 (Ester) HydrolysisLiOH·H₂O, THF/H₂OLiOHModerate85–95%
C2 (Ester) Direct AmidationPrimary Amine, AlMe₃NoneHigh (if heated)60–70%

Workflow Visualization

G SM Methyl (2R)-6-oxopiperazine- 2-carboxylate HCl FreeBase Free Base Generation (TEA / DIPEA) SM->FreeBase Neutralization N4_Boc N4-Acylation (Boc2O, THF) FreeBase->N4_Boc Electrophile N4_Alk N4-Reductive Amination (R-CHO, NaBH(OAc)3) FreeBase->N4_Alk Aldehyde/Reductant Prod1 N4-Boc-(2R)-6-oxo- piperazine-2-carboxylate N4_Boc->Prod1 Prod2 N4-Alkyl-(2R)-6-oxo- piperazine-2-carboxylate N4_Alk->Prod2 C2_Hyd C2-Ester Hydrolysis (LiOH, THF/H2O) Prod3 (2R)-6-oxopiperazine- 2-carboxylic acid C2_Hyd->Prod3 Prod1->C2_Hyd Deprotection/Hydrolysis

Divergent derivatization pathways for Methyl (2R)-6-oxopiperazine-2-carboxylate HCl.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process controls (IPCs) to ensure high fidelity in drug discovery synthesis.

Protocol A: Regioselective N4-Boc Protection

Objective: To mask the highly reactive N4 amine, allowing for subsequent modifications at the C2 ester without risking polymerization.

Mechanistic Rationale: Triethylamine (TEA) is used to neutralize the HCl salt, generating the nucleophilic free base in situ. Tetrahydrofuran (THF) is selected as a polar aprotic solvent to fully dissolve the starting materials while avoiding the solvolysis of the Boc anhydride. Because the N1 nitrogen is locked in a lactam resonance structure, Boc₂O exclusively attacks the N4 position[3].

Step-by-Step Procedure:

  • Preparation: Suspend Methyl (2R)-6-oxopiperazine-2-carboxylate HCl (1.0 equiv, e.g., 5.4 g, 27.75 mmol) in anhydrous THF (0.25 M concentration) under a nitrogen atmosphere.

  • Neutralization: Add TEA (1.05 equiv, 29.1 mmol) dropwise at 0 °C. Causality: Cooling prevents localized exothermic degradation during the acid-base neutralization.

  • Electrophilic Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv, 30.5 mmol) in a single portion.

  • Reaction: Allow the mixture to warm to 20 °C and stir for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The starting material mass ( [M+H]+=159.1 ) should disappear, replaced by the Boc-protected product ( [M+H]+=259.1 ).

  • Workup: Filter off the precipitated TEA·HCl salts. Concentrate the filtrate under vacuum. Purify via silica gel chromatography (Ethyl Acetate/Hexanes) to yield the product as a white solid (Expected yield: >95%)[3].

Protocol B: Epimerization-Free C2-Ester Hydrolysis

Objective: To convert the C2 methyl ester into a free carboxylic acid for downstream peptide coupling.

Mechanistic Rationale: The (2R) proton is highly acidic due to the adjacent ester and the electron-withdrawing nature of the piperazine ring. Using strong bases (like NaOH or KOH) or elevated temperatures will rapidly deprotonate the C2 position, leading to racemization. Lithium hydroxide (LiOH) is a milder base, and maintaining the reaction strictly at 0 °C to room temperature preserves stereochemical integrity[2].

Step-by-Step Procedure:

  • Preparation: Dissolve the N4-protected intermediate from Protocol A (1.0 equiv) in a 3:1 mixture of THF and deionized water (0.2 M).

  • Hydrolysis: Cool the solution to 0 °C. Add LiOH·H₂O (1.1 equiv) portion-wise.

  • Reaction: Stir at 0 °C for 1 hour, then allow to slowly warm to room temperature for an additional 2 hours.

  • In-Process Control (IPC): Monitor via TLC (DCM/MeOH 9:1, Ninhydrin stain). The non-polar ester spot should convert entirely to a baseline-hugging acid spot.

  • Workup (Critical): Acidify the mixture to pH 3–4 using 1M citric acid at 0 °C. Causality: Citric acid is a mild organic acid that prevents the cleavage of the acid-sensitive N4-Boc group, which would occur if HCl were used.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Perform Chiral HPLC to confirm >98% ee (enantiomeric excess).

Protocol C: N4-Reductive Amination

Objective: To introduce diverse alkyl substituents at the N4 position for Structure-Activity Relationship (SAR) exploration[4].

Mechanistic Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild enough to selectively reduce the intermediate iminium ion without reducing the C6 lactam or the C2 methyl ester. N,N-Diisopropylethylamine (DIPEA) is used instead of TEA; its steric bulk prevents it from acting as a competing nucleophile against the aldehyde.

Step-by-Step Procedure:

  • Preparation: Suspend Methyl (2R)-6-oxopiperazine-2-carboxylate HCl (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.15 M).

  • Neutralization & Imine Formation: Add DIPEA (1.2 equiv) followed by the desired aldehyde (1.2 equiv). Stir at room temperature for 2 hours to allow complete iminium ion formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

  • Reaction: Stir at room temperature for 12 hours under nitrogen.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Validation: Confirm the exact mass of the N4-alkylated product via High-Resolution Mass Spectrometry (HRMS).

References

  • methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride — Chemical Substance Information NextSDS URL:[Link]

  • WO2023146989A1 - Compounds and methods of use Google Patents URL
  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Selective FAP inhibitors with a xanthine scaffold The Royal Society of Chemistry URL:[Link]

Sources

Method

Application Notes and Protocols for the Cross-Coupling of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride

Abstract Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a chiral cyclic amino acid derivative of significant interest in medicinal chemistry and drug development. Its rigid scaffold and available functional h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a chiral cyclic amino acid derivative of significant interest in medicinal chemistry and drug development. Its rigid scaffold and available functional handles make it an attractive building block for creating structurally complex and biologically active molecules. This guide provides a detailed exploration of the palladium-catalyzed cross-coupling reactions for the functionalization of this substrate, with a primary focus on the Buchwald-Hartwig N-arylation. We delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering field-proven insights to guide researchers. Detailed, step-by-step protocols, troubleshooting advice, and data tables are provided to ensure reproducible and high-yielding transformations.

The Substrate: A Strategic Overview

The successful functionalization of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride hinges on understanding its key chemical features. Each part of the molecule dictates the optimal strategy for cross-coupling.

  • The Secondary Amine (N-H): This is the primary site for cross-coupling. As a secondary amine within a lactam ring, it is sterically hindered and possesses moderate nucleophilicity. This necessitates the use of highly active catalyst systems.

  • The Hydrochloride Salt: The substrate is supplied as a hydrochloride salt, meaning the reactive secondary amine is protonated. A crucial first step in any coupling reaction is the in-situ neutralization of this salt. This requires the use of at least one equivalent of base in addition to the base required for the catalytic cycle itself.

  • The Lactam (Amide): The endocyclic amide is generally unreactive under typical cross-coupling conditions, providing a stable and rigid scaffold.

  • The Chiral Center (2R): The stereocenter at the C2 position is a critical feature. Reaction conditions, particularly temperature and base choice, should be selected to minimize the risk of epimerization.

  • The Methyl Ester: The ester group is potentially sensitive to hydrolysis under strongly basic conditions, especially at elevated temperatures. The choice of base and reaction time must be carefully considered to preserve this functionality.

Caption: Structure of the starting material.

The Buchwald-Hartwig Amination: The Premier Strategy for N-Arylation

The palladium-catalyzed Buchwald-Hartwig amination is the most powerful and versatile method for forming a carbon-nitrogen bond between the piperazinone nitrogen and an aryl or heteroaryl group.[1][2][3] The reaction's success relies on the careful orchestration of a palladium precatalyst, a specialized phosphine ligand, and a suitable base.[4][5]

Mechanistic Rationale

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The process involves the transformation of an inactive Pd(II) precatalyst or a Pd(0) source into the active Pd(0) species, which then enters the catalytic cycle.

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[6]

  • Amine Coordination & Deprotonation: The piperazinone nitrogen coordinates to the palladium center. The base then removes the proton from the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[6]

Parameter Optimization: A Guide to Experimental Choices

The selection of each reaction component is critical and interdependent.[4]

  • Palladium Precatalyst: Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective choices that are reduced in situ to the active Pd(0) catalyst.[1] Modern, pre-formed precatalysts like the Buchwald G3 Palladacycles offer more reliable and rapid generation of the active catalyst, which is crucial for complex substrates.[7]

  • Ligand: This is arguably the most important variable. For sterically hindered secondary amines like our substrate, bulky, electron-rich biarylphosphine ligands are essential. They promote the reductive elimination step and stabilize the catalytically active species.[8]

    • XPhos: An excellent general-purpose ligand for N-arylation of piperazines and related heterocycles.[9][10]

    • RuPhos: Often effective for coupling with more challenging heteroaryl chlorides.

    • tBuXPhos or BrettPhos: Can provide higher reactivity for particularly difficult couplings.

  • Base: The base serves two roles: neutralizing the hydrochloride salt and facilitating the deprotonation of the amine in the catalytic cycle.

    • Sodium tert-butoxide (NaOtBu): A strong, effective base for many Buchwald-Hartwig reactions.[1] However, its high basicity can promote ester hydrolysis, especially with longer reaction times or higher temperatures.

    • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): Weaker bases that are often preferred to preserve sensitive functional groups like esters.[1][11] They may require slightly higher temperatures or longer reaction times.

  • Solvent: Anhydrous, aprotic polar solvents are required to ensure solubility of the reagents and stability of the catalyst.

    • Toluene, Dioxane, or THF: All are excellent choices.[1] Solvents must be thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[7]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE).

Protocol 1: General N-Arylation with an Aryl Bromide

This protocol provides a robust starting point for coupling with standard aryl bromides.

Protocol_Workflow start Start prep Prepare Reagents & Glassware (Dry & Inert) start->prep add_solids Add Substrate, Aryl Bromide, Base, Ligand, & Pd Precatalyst to Reaction Vessel prep->add_solids purge Evacuate & Backfill with Inert Gas (3x) add_solids->purge add_solvent Add Degassed Solvent (e.g., Toluene) purge->add_solvent react Heat to 80-110 °C with Vigorous Stirring add_solvent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor cool Cool to Room Temp. monitor->cool quench Quench Reaction (e.g., add water) cool->quench workup Aqueous Work-up & Extraction quench->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Reagents & Equipment:

  • Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride (1.0 equiv)

  • Aryl Bromide (1.1 - 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Cesium Carbonate [Cs₂CO₃] (2.5 - 3.0 equiv)

  • Anhydrous, Degassed Toluene (to 0.1 M concentration)

  • Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Vessel Preparation: To the oven-dried reaction vial, add Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride (1.0 equiv), the aryl bromide (1.1 equiv), and Cesium Carbonate (2.5 equiv).

  • Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv). Add these solids to the main reaction vial. Note: If working outside a glovebox, perform these additions under a positive flow of inert gas.

  • Inert Atmosphere: Seal the vial with the cap. Evacuate the vial under high vacuum for 5 minutes and then backfill with nitrogen or argon. Repeat this cycle two more times.[7]

  • Solvent Addition: Using a syringe, add the degassed anhydrous toluene to the vial.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and filtering through a small plug of silica.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Data and Troubleshooting

The choice of conditions can significantly impact yield. The following table provides recommended starting points for various aryl halides.

Aryl Halide (Ar-X)Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical YieldNotes
Electron-Neutral Aryl BromidePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)Toluene10075-95%Standard, reliable conditions.
Electron-Rich Aryl BromidePd₂(dba)₃ (1.5)RuPhos (4.5)K₃PO₄ (2.5)Dioxane11070-90%May require slightly more forcing conditions.
Electron-Deficient Aryl BromidePd(OAc)₂ (2)XPhos (4)NaOtBu (2.2)Toluene8080-98%Generally faster. Use NaOtBu cautiously to avoid ester hydrolysis.
Heteroaryl BromidePd G3 BrettPhos (2)(Internal)K₂CO₃ (3.0)t-BuOH10060-85%Often requires specialized precatalysts and solvent systems.[5]
Aryl ChloridePd G3 XPhos (2-4)(Internal)NaOtBu (2.2)Toluene11050-80%Requires a more active catalyst system due to the stronger C-Cl bond.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion / No Reaction Inactive catalyst (oxygen exposure); Insufficient base; Low temperature.Ensure all reagents and solvents are anhydrous and properly degassed.[7] Increase base equivalents. Increase reaction temperature by 10-20 °C.
Ester Hydrolysis Base is too strong or reaction time/temp is too high.Switch from NaOtBu to Cs₂CO₃ or K₃PO₄.[1][11] Reduce reaction temperature and monitor carefully for completion.
Aryl Halide Homocoupling Presence of oxygen; Catalyst decomposition.Improve degassing procedure for the solvent and reaction vessel.[7]
Low Yield with Aryl Chlorides Insufficient catalyst activity for C-Cl bond activation.Switch to a more active ligand (e.g., RuPhos) or a specialized precatalyst (e.g., Pd G3 XPhos). Increase catalyst loading to 4-5 mol%.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Vertex AI Search.
  • Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif. (2014). Bentham Science Publishers.
  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. (2020).
  • Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif | Request PDF. (2025).
  • (PDF) Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (2017).
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025).
  • Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. PMC.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). PMC.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Synthesis of substituted N-heterocycles by N-aryl

Sources

Application

In Vitro Assay Preparation Using Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride: A Technical Guide

An Application Note for Researchers and Drug Development Professionals Abstract This guide provides a comprehensive framework for the accurate and reproducible use of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochlori...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the accurate and reproducible use of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride in in vitro experimental settings. The piperazine scaffold is a cornerstone in medicinal chemistry, featured in numerous approved therapeutics.[1][2] Methyl (2R)-6-oxopiperazine-2-carboxylate, a functionalized derivative, represents a key building block for creating novel chemical entities. More specifically, related piperazine-2-carboxylate structures have been identified as potent activators of the METTL3/METTL14/WTAP RNA methyltransferase complex, a target of significant interest in oncology and virology.[3] This document offers detailed protocols for handling, storage, stock solution preparation, and application in representative in vitro assays, emphasizing the scientific rationale behind each step to ensure data integrity and experimental success.

Compound Overview and Physicochemical Properties

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a chiral, cyclic organic compound. The 6-oxopiperazine core is a constrained dipeptide mimic, a structural motif frequently employed to impart favorable pharmacokinetic properties and conformational rigidity for enhanced target binding.[4][5] The hydrochloride salt form is utilized to improve the compound's stability and aqueous solubility compared to its free base.

Understanding the fundamental properties of this reagent is the first step toward its effective use. Key data are summarized below.

PropertyValueSource / Rationale
Chemical Name Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride[6]
Synonyms methyl (2R)-6-oxo-2-piperazinecarboxylate HCl[7]
CAS Number 2550997-05-0[6]
Molecular Formula C₆H₁₁ClN₂O₃Derived from free base (C₆H₁₀N₂O₃[8][9]) + HCl
Molecular Weight 194.62 g/mol Calculated from molecular formula
Appearance White to off-white solidTypical for small molecule hydrochlorides
Purity >97% (Typical)[7]
Storage Conditions Store at -20°C, sealed, in a dry, dark place[7][8]

Critical Handling and Storage Procedures

The integrity of any in vitro experiment begins with the proper handling of the reagents. As a hydrochloride salt, this compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[10][11]

Expert Insight: The Hygroscopicity Challenge Moisture absorption is a critical but often overlooked source of experimental error. It can lead to:

  • Inaccurate Weight: The measured mass will be a combination of the compound and water, leading to stock solutions with a lower-than-calculated concentration.

  • Chemical Degradation: The presence of water can promote hydrolysis of the methyl ester group, altering the compound's structure and activity.

  • Physical Changes: Clumping and caking of the powder can make it difficult to handle and weigh accurately.[12]

Recommended Handling Protocol:

  • Acclimatization: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold powder.

  • Minimize Exposure: Weigh the required amount of powder quickly in a low-humidity environment (if available). Immediately and tightly reseal the container.[10][12]

  • Proper Storage: Store the main container in a freezer at -20°C.[7][8] For frequent use, consider preparing and storing aliquots of a high-concentration stock solution to minimize handling of the solid powder.

Preparation of Concentrated Stock Solutions

Preparing an accurate, high-concentration stock solution is the most crucial step in assay preparation. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for a wide range of organic molecules.[13]

Causality Behind the Choice of Solvent:

  • DMSO: Effectively dissolves many organic compounds that have poor aqueous solubility. It is also miscible with most aqueous assay buffers at the low final concentrations typically used (<0.5%).

  • Anhydrous Grade: It is imperative to use fresh, anhydrous (water-free) DMSO. Because DMSO is itself hygroscopic, using an old or improperly stored bottle can introduce water, compromising the solubility and stability of the compound.[13]

Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol details the steps to prepare a validated 10 mM stock solution, a common starting concentration for serial dilutions in most in vitro assays.

1. Calculation of Required Mass: Use the following formula to determine the mass of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride needed.[14]

Mass (mg) = Desired Volume (mL) × 10 mM × 194.62 ( g/mol ) / 1000

Example for preparing 1 mL of a 10 mM stock:

Mass (mg) = 1 mL × 10 mM × 194.62 / 1000 = 1.946 mg

2. Step-by-Step Procedure:

  • Accurately weigh ~1.95 mg of the compound and place it into a sterile, appropriately sized vial (e.g., a 1.5 mL microcentrifuge tube). Record the exact mass.

  • Using the exact mass, recalculate the precise volume of DMSO required to achieve a 10 mM concentration.

    Volume (mL) = [Actual Mass (mg) / 194.62 ( g/mol )] × (1000 / 10 mM)

  • Add the calculated volume of fresh, anhydrous DMSO to the vial.

  • Close the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[13]

  • Validation Step: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate. If dissolution is slow, gentle warming (to 37°C) or brief sonication can be applied.[13]

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots (e.g., 20-50 µL) in sterile microvials. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Label the aliquots clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.

  • Store the aliquots in a freezer at -20°C or -80°C, protected from light.

G cluster_prep Preparation cluster_sol Dissolution cluster_store Storage Calc Calculate Mass Weigh Weigh Compound Calc->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex / Sonicate Add_DMSO->Vortex Inspect Visually Inspect Vortex->Inspect Inspect->Vortex Particulates Present Aliquot Aliquot Inspect->Aliquot Fully Dissolved Store Store at -20°C Aliquot->Store

Caption: A validated workflow for preparing stock solutions.

Application and Protocols for In Vitro Assays

The prepared stock solution can now be used to investigate the compound's biological activity. The piperazine scaffold is versatile and has been incorporated into molecules targeting a wide range of biological processes.[15][16][17][18] Below are two example protocols for common assay types where this compound could be evaluated.

Protocol 1: In Vitro Cell Viability (MTT) Assay

This assay is a foundational screen to assess a compound's general cytotoxic or anti-proliferative effects, often used in cancer drug discovery.[1]

Principle of the Assay: The MTT assay measures the metabolic activity of cells. The mitochondrial reductase enzymes present in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma or HCT-116 colon cancer cells) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Dilution: Prepare serial dilutions of the 10 mM stock solution in cell culture medium. A common starting range is 100 µM down to 0.1 µM. Remember to include a "vehicle control" well containing medium with the same final concentration of DMSO as the treated wells (e.g., 0.1%).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an isopropanol/HCl mixture) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the compound concentration. Use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Conceptual In Vitro METTL3 Enzyme Assay

Based on literature suggesting related compounds activate the METTL3 complex, a direct enzymatic assay can confirm this mechanism of action.[3]

Principle of the Assay: This assay measures the enzymatic activity of the METTL3/METTL14 methyltransferase complex. It quantifies the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a specific adenosine residue within a substrate, typically a short RNA oligonucleotide. An activator compound will increase the rate of this reaction.

Buffer Selection is Key: The choice of buffer is critical for enzyme function. A zwitterionic buffer like HEPES is often preferred for its stability across temperature changes and minimal interference with biological reactions.[19] A typical buffer might be 50 mM HEPES, pH 7.5, supplemented with salts like KCl and MgCl₂, and a reducing agent like DTT to maintain enzyme integrity.[20][21]

G Compound Methyl (2R)-6-oxopiperazine- 2-carboxylate hydrochloride Enzyme METTL3/METTL14 Enzyme Complex Compound->Enzyme Binds & Activates Product Methylated RNA + SAH Enzyme->Product Catalyzes Substrate RNA Substrate (with Adenosine) Substrate->Enzyme Cofactor SAM (Methyl Donor) Cofactor->Enzyme

Caption: Mechanism of action in a METTL3 enzyme assay.

Methodology:

  • Reaction Setup: In a 384-well plate, add the assay buffer components.

  • Compound Addition: Add varying concentrations of the test compound (diluted from the DMSO stock) to the wells.

  • Enzyme Addition: Add the purified METTL3/METTL14 enzyme complex and incubate for 15-30 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the RNA substrate and the cofactor SAM.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

  • Detection: Stop the reaction and measure the output. The detection method depends on the assay format:

    • Radiometric: Using [³H]-SAM and measuring the incorporation of radioactivity into the RNA substrate.

    • Fluorescence/Luminescence: Using coupled enzyme systems where the reaction byproduct, S-adenosyl-L-homocysteine (SAH), is detected.

  • Data Analysis: Plot the measured signal against the compound concentration to determine the AC₅₀ (the concentration at which 50% of the maximum activation is observed).

Conclusion

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a valuable chemical tool for drug discovery and chemical biology. Its successful application hinges on a clear understanding of its physicochemical properties and adherence to rigorous preparation protocols. By accounting for its hygroscopic nature, employing validated methods for stock solution preparation, and selecting appropriate in vitro assays, researchers can generate reliable and reproducible data, accelerating the journey from chemical scaffold to biological insight.

References

  • Aragen. (n.d.). Overcoming challenges with cyclic peptides for In-vitro experiments and Bioanalysis. Available at: [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Available at: [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Available at: [Link]

  • Patsnap Synapse. (2025). How to Choose the Right Buffer for Enzyme Activity Tests. Available at: [Link]

  • Newman, J. A., & Bate, N. (2017). Universal buffers for use in biochemistry and biophysical experiments. Protein Science, 26(12), 2353–2358. Available at: [Link]

  • Dalo Chem Life Sciences. (2024). What Are Some Common Biological Buffers Used In The Lab?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49759143, methyl (2R)-piperidine-2-carboxylate hydrochloride. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • Beke, N., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3319. Available at: [Link]

  • Unknown Author. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Available at: [Link]

  • Singh, P., et al. (2026). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate. Available at: [Link]

  • Chan, S. Y., & Chan, H. K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2392. Available at: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • NextSDS. (n.d.). methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride — Chemical Substance Information. Available at: [Link]

  • Ak, S., et al. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4323. Available at: [Link]

  • No-IP. (2026). Methyl 6-oxopiperazine-2-carboxylate: A Powerful Compound. Available at: [Link]

  • Acmec Biochemical. (n.d.). 234109-20-7[Methyl 6-oxopiperazine-2-carboxylate]. Available at: [Link]

  • Carrieri, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • Tavassoli, A., & Benkovic, S. J. (2012). In Vitro Selection of Highly Modified Cyclic Peptides That Act as Tight Binding Inhibitors. ACS Chemical Biology, 7(5), 896–903. Available at: [Link]

  • Google Patents. (n.d.). EP2172464B1 - A method for the preparation of the hydrochloride salt from the duloxetine base.
  • Tian, X., et al. (2008). Discovery of Orally Bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 Receptor Agonists as Potential Antiobesity Agents. Journal of Medicinal Chemistry, 51(19), 5895–5907. Available at: [Link]

  • Wang, Y., et al. (2022). Elucidating solution structures of cyclic peptides using molecular dynamics simulations. RSC Chemical Biology, 3(10), 1205–1217. Available at: [Link]

  • Google Patents. (n.d.). US20120220605A1 - Oxopiperazine derivatives for the treatment of pain and epilepsy.
  • Harvey, A. L., et al. (2024). Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions. RSC Medicinal Chemistry, 15(2), 273–286. Available at: [Link]

  • Kim, H., et al. (2025). In Vitro and In Silico Evaluation of a Novel Multifunctional Cyclic Peptide with Antioxidant, Tyrosinase-Inhibitory, and Extracellular Matrix-Modulating Activities. Molecules, 30(22), 4887. Available at: [Link]

  • Scott, R. W., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(11), 6063–6074. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride in Asymmetric Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Chiral Scaffolding Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a cyclic amino acid derivative that has em...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Scaffolding

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a cyclic amino acid derivative that has emerged as a powerful tool in asymmetric synthesis. Its rigid, six-membered ring structure, incorporating a defined stereocenter at the C2 position, makes it an exemplary chiral auxiliary and a valuable building block for creating complex, enantiomerically pure molecules.[1][2] The piperazine core is a privileged structure in medicinal chemistry, frequently found in blockbuster drugs, highlighting the importance of developing synthetic routes to novel, carbon-substituted piperazine derivatives.[2]

The primary application of this reagent lies in its use as a chiral glycine equivalent for the asymmetric synthesis of non-proteinogenic α-amino acids.[3][4][5] These unusual amino acids are of immense interest in drug discovery and biotechnology for their ability to enhance the properties of peptides and other bioactive molecules.[6][7] The inherent chirality and conformational rigidity of the 6-oxopiperazine template allow for high levels of stereocontrol during the formation of new carbon-carbon bonds at the adjacent C3 position.

This document provides a detailed overview of the core application of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride in asymmetric alkylation, including the mechanistic basis for stereoselectivity and a comprehensive, field-tested protocol.

Core Application: Asymmetric Alkylation for α-Amino Acid Synthesis

The most prominent application of Methyl (2R)-6-oxopiperazine-2-carboxylate is as a chiral template for the diastereoselective alkylation of its C3 position. The underlying principle involves the generation of a planar enolate under basic conditions, after which the rigid scaffold directs an incoming electrophile to attack from the least sterically hindered face, thereby creating a new stereocenter with a predictable configuration.

Principle and Mechanism of Stereocontrol

The stereochemical outcome of the alkylation is dictated by the conformation of the piperazine ring system. Upon deprotonation at the C3 position by a strong base (e.g., Lithium diisopropylamide, LDA), a rigid lithium enolate is formed. The (2R) stereocenter, bearing the methyl carboxylate group, forces the ring into a conformation that effectively shields one face of the planar enolate.

Computational studies on related 2-oxopiperazine systems suggest that the enantiofacial discrimination arises from a subtle balance between steric hindrance and conformational control of the ring.[8] An incoming electrophile (e.g., an alkyl halide) will preferentially approach from the face opposite to the bulky substituent at C2, leading to the formation of one diastereomer in significant excess. Subsequent hydrolysis of the lactam (amide) bonds within the piperazine ring cleaves the auxiliary, releasing the newly synthesized, enantiomerically enriched α-alkyl-α-amino acid.

The overall workflow can be visualized as follows:

G cluster_0 Activation & Alkylation cluster_1 Product Liberation A Methyl (2R)-6-oxopiperazine-2-carboxylate HCl B N-Protected Intermediate (e.g., N-Boc) A->B Protection (e.g., Boc2O) C Planar Lithium Enolate B->C Deprotonation (LDA, -78°C) D 3-Alkyl-6-oxopiperazine (Diastereomerically Enriched) C->D Electrophile Addition (R-X, -78°C) E Enantiomerically Enriched α-Alkyl-α-amino acid D->E Acid Hydrolysis (e.g., 6N HCl, reflux) F Chiral Auxiliary (Recoverable) D->F (Concurrent)

Figure 1: General workflow for asymmetric α-amino acid synthesis.

Detailed Experimental Protocol: Asymmetric Benzylation

This protocol describes a representative procedure for the asymmetric synthesis of (S)-α-benzyl-alanine via benzylation of N-Boc protected Methyl (2R)-6-oxopiperazine-2-carboxylate.

Materials & Reagents:

  • Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride (CAS: 2550997-05-0)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

  • 6 M Hydrochloric acid (HCl)

Protocol Steps:

  • N-Protection of the Auxiliary:

    • Suspend Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride (1.0 eq) in anhydrous DCM.

    • Add triethylamine (2.2 eq) and stir until the solid dissolves.

    • Add Di-tert-butyl dicarbonate (1.1 eq) and stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Wash the reaction mixture with water and brine, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can be used without further purification.

  • Enolate Formation and Alkylation (Stereo-determining Step):

    • Causality Note: This step must be performed under strictly anhydrous conditions at low temperature to ensure kinetic control, which is essential for high diastereoselectivity.[9]

    • In a flame-dried, three-neck flask under an argon atmosphere, prepare a solution of Lithium diisopropylamide (LDA). Add diisopropylamine (1.1 eq) to anhydrous THF and cool to -78 °C (acetone/dry ice bath).

    • Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78 °C.

    • Dissolve the N-Boc protected auxiliary (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

    • Add benzyl bromide (1.2 eq) dropwise to the enolate solution. The characteristic yellow color of the enolate should dissipate.

    • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to isolate the diastereomerically enriched alkylated product. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

  • Auxiliary Cleavage (Hydrolysis):

    • Reflux the purified alkylated product in 6 M HCl for 12-24 hours.

    • Cool the reaction mixture and concentrate under reduced pressure to remove excess HCl.

    • The resulting residue contains the hydrochloride salt of the desired (S)-α-benzyl-alanine and the cleaved auxiliary. Purification can be achieved via ion-exchange chromatography.

Data Presentation: Representative Alkylation Results

The versatility of this method allows for the introduction of various alkyl groups. The following table summarizes typical results achieved using this and closely related chiral piperazine-based templates.

Electrophile (R-X)Product (α-Alkyl Amino Acid)Typical Yield (%)Typical Diastereomeric Ratio (d.r.)
Benzyl bromidePhenylalanine derivative75-85%>95:5
Methyl iodideAlanine derivative70-80%>95:5
Allyl bromideAllylglycine derivative70-80%>90:10
Isopropyl iodideValine derivative65-75%>90:10

Note: Yields and d.r. are representative and can vary based on specific reaction conditions and the exact structure of the chiral auxiliary.

Validation and Quality Control

  • Self-Validating Protocols: The success of each step can be monitored using standard analytical techniques. TLC is used to track the consumption of starting material in the protection and alkylation steps.

  • Stereochemical Analysis: The diastereomeric ratio of the alkylated intermediate is crucial and should be determined by high-field ¹H NMR or HPLC analysis before proceeding to hydrolysis.

  • Final Product Confirmation: The enantiomeric excess (e.e.) of the final non-proteinogenic amino acid should be confirmed after hydrolysis using chiral HPLC or by converting the amino acid to a diastereomeric derivative (e.g., a Mosher's ester) for NMR analysis.

Conclusion and Future Directions

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride serves as a robust and reliable chiral auxiliary for the asymmetric synthesis of valuable α-amino acids. The straightforward protocols, high degree of stereocontrol, and the relevance of the piperazine motif itself make it a compelling tool for both academic research and industrial drug development.[2][10] Future applications may involve its use in the synthesis of more complex heterocyclic systems or its incorporation into solid-phase synthesis workflows for the creation of peptide libraries containing non-proteinogenic residues.[11][12]

References

  • Chinchilla, R., et al. (2000). New chiral didehydroamino acid derivatives from a cyclic glycine template with 3,6-dihydro-2H-1,4-oxazin-2-one structure: applications to the asymmetric synthesis of nonproteinogenic alpha-amino acids. The Journal of Organic Chemistry, 65(10), 3034-41. Available from: [Link]

  • R Discovery. (n.d.). glycine-template Research Articles. Retrieved from R Discovery. Available from: [Link]

  • Zhang, M., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules, 25(22), 5270. Available from: [Link]

  • Hayashi, T., et al. (1998). Asymmetric synthesis using chiral piperazines. Part 3. Enantioselective addition of dialkylzincs to aryl aldehydes catalysed by chiral piperazines. Journal of the Chemical Society, Perkin Transactions 1, 25-30. Available from: [Link]

  • Valle, H. U., et al. (2018). Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. ACS Combinatorial Science, 20(8), 484-490. Available from: [Link]

  • Gadd, G. E., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

  • Singh, Y., et al. (2023). Recent Advances in Synthesis and Identification of Cyclic Peptides for Bioapplications. ChemBioChem, 24(21), e202300311. Available from: [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18(22), 4159-4179. Available from: [Link]

  • Bouvier, B., et al. (2016). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1077, 59-66. Available from: [Link]

  • Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. Available from: [Link]

  • NextSDS. (n.d.). methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride — Chemical Substance Information. Retrieved from NextSDS. Available from: [Link]

  • Britton, R. (1998). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University Research Repository. Available from: [Link]

  • Klumpp, D. A., & De, S. (2021). Chiral Auxiliaries for Stereoselective Electrophilic Aromatic Substitutions. Synlett, 32(11), 1059-1064. Available from: [Link]

  • O'Donovan, D. H., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(11), 6041-6051. Available from: [Link]

  • Ben-Ayed, T., et al. (2011). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2359. Available from: [Link]

  • Reyes, E., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(15), 6629-6635. Available from: [Link]

  • Jarus, B. P., et al. (2012). Oxopiperazine derivatives for the treatment of pain and epilepsy. Google Patents.
  • Al-Ghorbani, M., et al. (2016). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Advanced Scientific Research, 7(1), 1-15. Available from: [Link]

  • Williams, R., et al. (2011). Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4. ACS Chemical Neuroscience, 2(5), 241-250. Available from: [Link]

Sources

Application

Application Note: Handling, Storage, and Synthetic Workflows for Methyl (2R)-6-oxopiperazine-2-carboxylate HCl

Executive Summary & Mechanistic Context Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a highly versatile, chiral cyclic amino acid derivative that serves as a foundational building block in modern drug disco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a highly versatile, chiral cyclic amino acid derivative that serves as a foundational building block in modern drug discovery. As a Senior Application Scientist, I frequently observe this scaffold being deployed in the synthesis of conformationally restricted peptidomimetics, targeted kinase inhibitors, and epigenetic modulators. Notably, it is a critical intermediate in the development of PRMT5 inhibitors for MTAP-deleted cancers[1], as well as highly selective Fibroblast Activation Protein (FAP) inhibitors[2].

However, the handling of this compound requires rigorous precision. The presence of the hydrochloride salt enhances its solubility in polar organic media but significantly increases its hygroscopicity. If ambient moisture is introduced, the protonated amine can catalyze the localized hydrolysis of the delicate methyl ester. Furthermore, the chiral center at the 2-position is susceptible to base-catalyzed racemization if neutralization protocols are poorly controlled. This guide establishes a causality-driven, self-validating system for managing this reagent to ensure absolute synthetic fidelity.

Physicochemical Profiling & Hazard Assessment

Understanding the physical properties and inherent hazards of Methyl (2R)-6-oxopiperazine-2-carboxylate HCl is the first step in designing a fail-safe handling protocol. The hazards are directly tied to its molecular structure: the reactive oxopiperazine ring and the acidic HCl salt can cause localized pH drops upon contact with mucous membranes, driving respiratory and ocular irritation.

Table 1: Physicochemical & Hazard Profile

ParameterValue / DescriptionMechanistic Implication
Chemical Name Methyl (2R)-6-oxopiperazine-2-carboxylate HClChiral cyclic scaffold; requires stereocontrol.
CAS Number 2550997-05-0Primary identifier for the HCl salt form.
Molecular Weight 194.62 g/mol (Salt) / 158.16 g/mol (Free Base)Mass tracking required for LC-MS validation.
Physical State Solid (Crystalline Powder)Prone to static charge during weighing.
GHS Classifications Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Demands engineering controls (fume hood/glovebox).
Storage Temperature -20°C (Freezer)Kinetic suppression of ester hydrolysis.
Moisture Sensitivity Highly HygroscopicRapidly deliquesces; necessitates inert atmosphere.

Data supported by safety and substance profiling from 3[3] and4[4].

Storage & Inventory Management: A Causality-Driven Approach

The degradation of chiral esters is rarely instantaneous; it is a cumulative process driven by poor inventory practices. To maintain the integrity of the (2R) stereocenter and the methyl ester, adhere to the following causality-based rules:

  • Thermal Control (-20°C): The compound must be stored in a freezer at or below -20°C. Causality: Low temperatures kinetically trap the molecule, preventing ambient thermal energy from overcoming the activation barrier for spontaneous ester hydrolysis or ring-opening degradation[4].

  • Atmospheric Control (Argon/Nitrogen): Causality: The HCl salt acts as a moisture sink. If exposed to standard atmospheric humidity, water molecules will coordinate with the salt, forming a micro-aqueous environment that facilitates the hydrolysis of the methyl ester into the corresponding carboxylic acid. Always backfill the storage vessel with inert gas before sealing.

  • Photolytic Protection: Store in opaque or amber vials. Causality: While not highly photo-reactive, prolonged exposure to UV light can induce radical formation at the secondary amine, leading to unwanted dimerization or oxidation.

Experimental Workflows & Handling Protocols

Every protocol executed in the laboratory must be a self-validating system . If a step fails, the protocol itself should alert the scientist before downstream resources are wasted.

Protocol A: Inert Weighing and Transfer
  • Equilibration (Critical Step): Remove the sealed vial from the -20°C freezer and place it in a desiccator for 30–60 minutes until it reaches room temperature.

    • Causality: Opening a cold vial in a humid laboratory instantly causes condensation on the inner walls and the chemical powder, irreversibly compromising the batch.

  • Inert Opening: Transfer the equilibrated vial to a glovebox or open it strictly under a positive pressure Schlenk line (Argon or Nitrogen).

  • Anti-Static Weighing: Use an anti-static gun on the spatula and weigh boat.

    • Causality: The crystalline HCl salt easily accumulates static charge, which can cause the powder to aerosolize, creating an inhalation hazard (Acute Tox. 4) and leading to inaccurate stoichiometric calculations.

  • Self-Validation Checkpoint: Visually inspect the powder. It must be free-flowing. If the powder exhibits clumping, a glassy sheen, or adheres aggressively to the glass walls, moisture ingress has occurred. Do not use compromised batches for sensitive stereoselective couplings.

Protocol B: Base-Mediated N-Alkylation/Protection

To utilize the secondary amine (e.g., for Boc-protection or coupling to a larger scaffold like a purine derivative[2]), the HCl salt must be neutralized.

  • Solubilization: Suspend the weighed Methyl (2R)-6-oxopiperazine-2-carboxylate HCl in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an Argon atmosphere.

  • Thermal Regulation: Cool the suspension to 0°C using an ice bath.

  • Neutralization: Dropwise, add 1.2 to 1.5 molar equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA liberates the free base of the piperazine without acting as a nucleophile. The 0°C temperature prevents the exothermic neutralization from providing enough energy to trigger base-catalyzed racemization of the (2R) chiral center.

  • Electrophile Addition: Add your electrophile (e.g., Boc-anhydride or an alkyl halide) slowly to the chilled solution, then allow it to gradually warm to room temperature over 4 hours.

  • Self-Validation Checkpoint (LC-MS): Before workup, pull a 10 µL aliquot and run an LC-MS. You should observe the mass of your product. If you observe a mass of [M+H]+ = 145 (corresponding to the hydrolyzed 6-oxopiperazine-2-carboxylic acid), your reaction conditions were too wet or too basic, resulting in ester cleavage.

Process Visualizations

HandlingWorkflow S1 Storage at -20°C (Desiccated) S2 Equilibration (30 min to RT) S1->S2 Prevent condensation S3 Inert Atmosphere (Glovebox/N2) S2->S3 Transfer sealed S4 Rapid Weighing (Anti-static) S3->S4 Open under Ar/N2 S5 Anhydrous Solvent Addition S4->S5 Minimize exposure S6 Visual QC Check (No clumps) S5->S6 Validate integrity

Caption: Workflow for the handling and preparation of Methyl (2R)-6-oxopiperazine-2-carboxylate HCl.

PRMT5Pathway N1 MTAP Deletion (Cancer Cells) N2 MTA Accumulation N1->N2 Metabolic shift N3 PRMT5 Enzyme (Target) N2->N3 SAM-competitive N5 Tumor Growth Arrest N3->N5 Reduced methylation N4 Piperazine-based Inhibitor N4->N3 Synergistic binding

Caption: Role of piperazine-derived scaffolds in targeting MTAP-deleted cancers via PRMT5 inhibition.

References

  • NextSDS Chemical Substance Information Title: methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride — Chemical Substance Information Source: NextSDS Database URL:3

  • Sigma-Aldrich Product Specifications Title: (R)-Methyl 6-oxopiperazine-2-carboxylate | 126330-91-4 Source: Sigma-Aldrich / MilliporeSigma URL:4

  • Patent: PRMT5 Inhibitors in Drug Discovery Title: WO2023146989A1 - Compounds and methods of use Source: Google Patents / WIPO URL:1

  • Literature: FAP Inhibitor Synthesis Title: Selective FAP inhibitors with a xanthine scaffold Source: The Royal Society of Chemistry URL:2

Sources

Method

Topic: Catalytic Amidation with Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Guide to Modern Amide Synthesis: A Sustainable Catalytic Approach for Piperazine Scaffolds Abstract The piperazine-2-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Guide to Modern Amide Synthesis: A Sustainable Catalytic Approach for Piperazine Scaffolds

Abstract

The piperazine-2-carboxamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Traditional methods for its synthesis often rely on stoichiometric coupling reagents that suffer from poor atom economy and generate significant chemical waste.[3][4] This guide details a modern, sustainable, and efficient protocol for the synthesis of diverse (2R)-6-oxopiperazine-2-carboxamides starting from the commercially available building block, Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride.[5][6] The strategy employs an initial, high-yielding hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a direct, water-tolerant catalytic amidation using boric acid. This two-step, sequential process avoids hazardous reagents, minimizes waste, and provides a robust platform for the generation of compound libraries for drug discovery and development.

Introduction: The Imperative for Greener Amide Bond Formation

The amide bond is arguably the most fundamental linkage in modern pharmaceuticals and biological systems. Its formation is one of the most frequently performed reactions in the pharmaceutical industry.[4] The piperazine-2-carboxamide core, in particular, is a pharmacologically significant structure found in drugs targeting a wide range of diseases.[1][7][8]

Historically, the synthesis of these amides has been dominated by methods that first "activate" a carboxylic acid using stoichiometric reagents like carbodiimides (EDC, DCC) or phosphonium/uronium salts (HBTU, HATU).[9][10] While effective, these methods are inherently inefficient from an atom-economy perspective, generating stoichiometric byproducts that must be removed and disposed of, presenting challenges for large-scale synthesis.[11] Recognizing this, the development of "green" and catalytic solutions for amide bond formation has become a top priority for the chemical industry.[4]

Direct catalytic amidation, where a carboxylic acid and an amine are coupled directly with the loss of only water, represents the ideal approach.[11] Among the various catalysts developed, boron-based catalysts, such as simple boric acid or borate esters, have emerged as particularly powerful tools due to their low cost, low toxicity, and broad functional group tolerance.[12][13]

Strategic Approach: From Ester to Amide via Catalysis

The specified starting material, Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride, is a methyl ester. While direct catalytic aminolysis of esters is possible, it often requires harsh conditions or specialized catalysts. A more practical, robust, and broadly applicable strategy involves a two-step sequence that leverages the power of modern catalytic amidation:

  • Ester Hydrolysis: The methyl ester is first quantitatively converted to the corresponding carboxylic acid via simple hydrolysis. This step is typically high-yielding and creates the necessary functional group for the subsequent catalytic reaction.

  • Catalytic Amidation: The resulting carboxylic acid is then directly coupled with a desired amine using a catalytic amount of boric acid. This reaction proceeds via activation of the carboxylic acid by the boron catalyst, facilitating nucleophilic attack by the amine.

This sequential approach provides a reliable and scalable pathway to a diverse range of chiral piperazine-2-carboxamides while adhering to the principles of green chemistry.


Experimental Protocols and Technical Insights

Overall Workflow

The diagram below outlines the strategic two-step workflow from the starting ester to the final amide product.

G cluster_0 PART A: Hydrolysis cluster_1 PART B: Catalytic Amidation Start Methyl (2R)-6-oxopiperazine -2-carboxylate HCl Step1 Hydrolysis (e.g., LiOH, THF/H2O) Start->Step1 Intermediate (2R)-6-oxopiperazine -2-carboxylic acid Step1->Intermediate Step2 Boric Acid Catalysis (B(OH)3, Toluene, Heat) Intermediate->Step2 To Amidation Amine Primary or Secondary Amine (R1R2NH) Amine->Step2 Product Final Product: (2R)-6-oxopiperazine -2-carboxamide Step2->Product

Caption: Two-step workflow for amide synthesis.

PART A: Protocol for Ester Hydrolysis

Objective: To convert Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride to (2R)-6-oxopiperazine-2-carboxylic acid.

Materials:

  • Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Saponification: Cool the solution to 0 °C in an ice bath. Add an aqueous solution of LiOH (1.1 - 1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-4 hours).

  • Work-up & Acidification: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ethyl acetate) to remove any organic impurities.

  • Isolation: Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl to a pH of ~2-3. The carboxylic acid product may precipitate out of solution. If it does not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2R)-6-oxopiperazine-2-carboxylic acid, which can often be used in the next step without further purification.

PART B: Protocol for Boric Acid-Catalyzed Amidation

Objective: To couple (2R)-6-oxopiperazine-2-carboxylic acid with a primary or secondary amine.

Causality Behind Choices:

  • Catalyst: Boric acid is a mild Lewis acid that activates the carboxylic acid. Its mechanism is thought to involve the formation of acyloxyboron intermediates, which are more susceptible to nucleophilic attack by the amine.[14]

  • Solvent & Water Removal: The reaction produces water as a byproduct. Le Chatelier's principle dictates that removing water will drive the reaction towards the amide product. Toluene is an excellent solvent as it forms an azeotrope with water, allowing for its removal with a Dean-Stark apparatus. Alternatively, molecular sieves can be used in other high-boiling solvents.[11]

Materials:

  • (2R)-6-oxopiperazine-2-carboxylic acid (from Part A)

  • Desired primary or secondary amine (1.0 - 1.2 eq)

  • Boric Acid (B(OH)₃, 5-10 mol%)

  • Toluene (or another suitable high-boiling solvent like xylene)

  • Dean-Stark apparatus or molecular sieves (4 Å)

  • Reaction flask, condenser, heating mantle, magnetic stirrer

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a reaction flask with a condenser and a Dean-Stark trap filled with toluene. If using molecular sieves, they can be added directly to the flask.

  • Reagent Addition: To the flask, add (2R)-6-oxopiperazine-2-carboxylic acid (1.0 eq), the chosen amine (1.1 eq), boric acid (0.1 eq), and toluene.

  • Reaction: Heat the mixture to reflux (approx. 110-111 °C for toluene). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting acid.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 5% citric acid solution) to remove unreacted amine, followed by saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted acid and the boric acid catalyst, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography or recrystallization.

Data and Visualization

Table 1: Representative Conditions for Boric Acid-Catalyzed Amidation
EntryAmine SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Typical Yield
1Benzylamine10%Toluene11018>85%
2Aniline10%Toluene11024~70-80%
3Morpholine10%Xylene14016>90%
4n-Butylamine5%Toluene11012>90%

Yields are estimates based on literature for similar catalytic amidation reactions and may vary based on specific substrate and reaction scale.[11]

Proposed Catalytic Cycle

The following diagram illustrates a simplified, generally accepted mechanism for boron-catalyzed direct amidation.

G BOH3 B(OH)3 Catalyst Intermediate1 Monoacyloxyboron Intermediate BOH3->Intermediate1 + R-COOH RCOOH Carboxylic Acid (R-COOH) RCOOH->Intermediate1 H2O_out1 H₂O Intermediate1->H2O_out1 Intermediate2 Tetrahedral Intermediate Intermediate1->Intermediate2 + R'-NH2 RNH2 Amine (R'-NH2) RNH2->Intermediate2 Product Amide (R-CONHR') Intermediate2->Product H2O_out2 H₂O Intermediate2->H2O_out2 Product->BOH3 Regenerates Catalyst

Caption: Simplified mechanism of boric acid catalysis.

Trustworthiness: Self-Validation and Troubleshooting

  • Reaction Monitoring: The progress of both the hydrolysis and amidation steps should be rigorously monitored by a suitable analytical technique like TLC or LC-MS. The disappearance of the starting material is the primary indicator of reaction completion.

  • Water Removal is Critical: The catalytic amidation is an equilibrium process. Failure to remove water efficiently (e.g., a poorly sealed Dean-Stark trap or exhausted molecular sieves) is the most common cause of low yields. Ensure the apparatus is dry and the solvent is anhydrous.

  • Substrate Scope: While this method is robust, extremely electron-deficient anilines or sterically hindered secondary amines may react more slowly, requiring higher temperatures, longer reaction times, or increased catalyst loading.[11][15]

  • Chiral Integrity: Boric acid-catalyzed amidation is generally considered mild and is not typically associated with significant epimerization of the chiral center adjacent to the carboxyl group.[13] However, for sensitive substrates, it is always prudent to confirm the enantiomeric excess (e.g., by chiral HPLC) of the final product.

References

  • Herpin, T. F., et al. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Journal of Combinatorial Chemistry, 2(5), 513-521. [Link provided by search tool]
  • Fors, B. P., & Buchwald, S. L. (2015). Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth. Angewandte Chemie International Edition, 54(32), 9230-9233. [Link provided by search tool]
  • QYAOBIO. (2024). Amide Bond Formation in Cyclization. QYAOBIO Tech Center. [Link provided by search tool]
  • Ley, S. V., et al. (2014). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. Beilstein Journal of Organic Chemistry, 10, 2045-2053. [Link provided by search tool]
  • Maz, T. G., & Caliskan, H. B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(1), 24-34. [Link provided by search tool]
  • Khan, I., et al. (2020). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 10(1), 1-13. [Link provided by search tool]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link provided by search tool]
  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 75. [Link provided by search tool]
  • Sheppard, T. D., et al. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances, 3(9), e1701028. [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. masterorganicchemistry.com. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. organic-chemistry.org. [Link]

  • NextSDS. (n.d.). methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride — Chemical Substance Information. nextsds.com. [Link provided by search tool]
  • Sheppard, T. D., et al. (2024). Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. [Link]

  • Whiting, A., et al. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 7(4), 2491-2499. [Link]

  • Takeda, K. (2018). Boron-catalyzed Amide Formation. Presentation slides. [Link provided by search tool]
  • Catalytic Amidation Methods. (n.d.). A website curating catalytic amidation methods. [Link provided by search tool]
  • GalChimia. (2008). Boric acid-catalyzed amidation. galchimia.com. [Link]

  • Sigma-Aldrich. (n.d.). (R)-Methyl 6-oxopiperazine-2-carboxylate. sigmaaldrich.com. [Product page for CAS 126330-91-4]
  • Maji, B., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(33), 21350-21354. [Link provided by search tool]
  • Bood, M. (2014). Group (IV) Metal-Catalyzed Direct Amidation. Doctoral Thesis, Stockholm University. [Link provided by search tool]
  • Maji, B., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(33), 21350-21354. [Link]

  • Maji, B., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. [Link]

Sources

Application

Scale-up synthesis protocols for Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride

An Application Note for the Scalable Synthesis of Methyl (2R)-6-oxopiperazine-2-carboxylate Hydrochloride Abstract and Introduction Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a pivotal chiral intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Synthesis of Methyl (2R)-6-oxopiperazine-2-carboxylate Hydrochloride

Abstract and Introduction

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a pivotal chiral intermediate in the synthesis of advanced pharmaceutical ingredients. Its constrained cyclic diamine structure, featuring a defined stereocenter, makes it a valuable synthon for constructing complex molecular architectures. Notably, this compound serves as a key precursor in the synthesis of Taltirelin, a thyrotropin-releasing hormone (TRH) analog used in the treatment of spinocerebellar degeneration.[1][2][3] The growing therapeutic interest in Taltirelin and related compounds necessitates a reliable and scalable manufacturing process for this essential building block.

Conventional laboratory-scale syntheses of cyclic dipeptides and their analogs often rely on methods that are not amenable to industrial production, such as high-dilution techniques to favor intramolecular cyclization or the use of expensive coupling reagents.[4] This application note addresses these challenges by providing a detailed, step-by-step protocol for the synthesis of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride on a multi-gram scale. The presented strategy emphasizes operational simplicity, cost-effectiveness, control over stereochemical integrity, and the use of purification techniques suitable for large-scale operations, such as crystallization.

Retrosynthetic Analysis and Strategy

The synthetic strategy is designed for scalability and stereochemical control. The retrosynthetic analysis identifies a linear dipeptide-like precursor, which can be assembled from commercially available starting materials.

G Target Methyl (2R)-6-oxopiperazine-2-carboxylate HCl (Target Molecule) FreeBase Methyl (2R)-6-oxopiperazine-2-carboxylate (Free Base) Target->FreeBase HCl Salt Formation LinearPrecursor Methyl (2R)-2-((2-aminoethyl)amino)-4-methoxy-4-oxobutanoate (Linear Dipeptide Precursor) FreeBase->LinearPrecursor Intramolecular Cyclization (Lactamization) StartingMaterials N-Boc-ethylenediamine + L-Aspartic acid dimethyl ester HCl LinearPrecursor->StartingMaterials Amide Coupling & Deprotection

Figure 1: Retrosynthetic pathway for the target compound.

Our forward synthesis begins with the coupling of a selectively protected diamine, N-Boc-ethylenediamine, with L-Aspartic acid dimethyl ester. The tert-butoxycarbonyl (Boc) group is an ideal choice for large-scale synthesis due to its stability under coupling conditions and its clean, acid-mediated removal.[5] The subsequent key step is an intramolecular thermal cyclization (lactamization) to form the desired 6-oxopiperazine ring. The final step involves the formation of the hydrochloride salt, which facilitates isolation and purification of the final product as a stable, crystalline solid.

Detailed Scale-Up Synthesis Protocol

This protocol is optimized for a 50-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentCAS No.Molecular WeightQuantityMoles (equiv.)Supplier
L-Aspartic acid dimethyl ester HCl32213-95-9197.62 g/mol 50.0 g0.253 mol (1.0)Sigma-Aldrich
N-Boc-ethylenediamine57260-71-6160.22 g/mol 42.6 g0.266 mol (1.05)TCI Chemicals
HOBt (Hydroxybenzotriazole)2592-95-2135.12 g/mol 41.0 g0.304 mol (1.2)Sigma-Aldrich
EDC·HCl (EDAC)25952-53-8191.70 g/mol 58.2 g0.304 mol (1.2)Sigma-Aldrich
Triethylamine (TEA)121-44-8101.19 g/mol 84.6 mL0.607 mol (2.4)Fisher Scientific
Dichloromethane (DCM)75-09-2-1.5 L-VWR
Methanol (MeOH)67-56-1-1.0 L-VWR
Trifluoroacetic acid (TFA)76-05-1114.02 g/mol 250 mL-Sigma-Aldrich
4M HCl in Dioxane7647-01-0-~100 mL-Sigma-Aldrich
Diethyl Ether60-29-7-2.0 L-VWR
Step-by-Step Procedure

Figure 2: Overall experimental workflow for the synthesis.

Step 1: Synthesis of the Protected Linear Precursor

  • Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add L-Aspartic acid dimethyl ester hydrochloride (50.0 g, 0.253 mol) and dichloromethane (DCM, 800 mL).

  • Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Add HOBt (41.0 g, 0.304 mol) and EDC·HCl (58.2 g, 0.304 mol) to the flask. Stir for 15 minutes.

  • Base Addition: Slowly add triethylamine (84.6 mL, 0.607 mol) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C. The mixture should become a clear solution.

  • Coupling: Add a solution of N-Boc-ethylenediamine (42.6 g, 0.266 mol) in DCM (200 mL) dropwise over 30 minutes.

    • Causality Note: The use of EDC/HOBt is a classic peptide coupling method. HOBt acts as a catalyst and suppresses side reactions, particularly racemization of the chiral center, which is critical for the final product's stereochemical purity.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 16-24 hours. Monitor the reaction progress by TLC or HPLC until the starting ester is consumed.

  • Work-up: Quench the reaction by adding 500 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (250 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected linear precursor as a viscous oil. This material is typically carried forward without further purification.

Step 2: Boc-Group Deprotection

  • Setup: Dissolve the crude oil from Step 1 in DCM (250 mL) and cool to 0 °C in an ice bath.

  • Deprotection: Add trifluoroacetic acid (TFA, 250 mL) dropwise, maintaining the temperature below 10 °C.

    • Expertise Note: TFA is highly effective for Boc deprotection. The acidic conditions cleanly cleave the Boc group to liberate the primary amine, which is essential for the subsequent cyclization step.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor deprotection by TLC/HPLC.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting crude amine salt is used directly in the next step.

Step 3: Intramolecular Cyclization (Lactamization)

  • Setup: To the crude amine salt, add methanol (1.0 L).

  • Cyclization: Heat the solution to reflux (approx. 65 °C) and maintain for 12-18 hours. The intramolecular cyclization is driven by heat, forming the stable six-membered lactam ring.

    • Scale-up Insight: In contrast to high-dilution methods, this thermal cyclization in a protic solvent is more practical for scale-up. Methanol acts as both the solvent and the reagent for the transesterification of the second carboxylic acid group to the methyl ester, if any hydrolysis occurred previously.

  • Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude Methyl (2R)-6-oxopiperazine-2-carboxylate free base as a thick oil or semi-solid.

Step 4: Hydrochloride Salt Formation and Purification

  • Dissolution: Dissolve the crude free base in diethyl ether (1.5 L). A small amount of methanol (50-100 mL) may be added to ensure complete dissolution.

  • Salt Formation: While stirring vigorously, add 4M HCl in dioxane dropwise until the solution reaches pH 1-2 (checked with wet pH paper). A white precipitate will form immediately.

    • Trustworthiness Note: Formation of the hydrochloride salt is a critical purification step. It converts the often-oily free base into a crystalline solid, which can be easily isolated by filtration and purified by recrystallization, selectively removing non-basic impurities.

  • Crystallization: Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5 °C and stir for an additional 1 hour to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 200 mL).

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a methanol/diethyl ether solvent system.

Analytical Characterization and Expected Results

The final product should be characterized to confirm its identity, purity, and stereochemical integrity.

ParameterMethodExpected Result
Appearance VisualWhite to off-white crystalline solid
Yield Gravimetric45-55% over 4 steps
Purity HPLC≥98%
Identity ¹H NMR, ¹³C NMRSpectra consistent with the proposed structure
Identity Mass Spec (ESI+)m/z = 159.07 [M+H]⁺ (for free base)
Optical Purity Chiral HPLC≥99% e.e. (enantiomeric excess)
Melting Point DSC / MP Apparatus~177 °C (decomposes)

Process Safety and Hazard Management

The synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Dichloromethane (DCM): A potential carcinogen. All operations must be performed in a certified chemical fume hood.[6]

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Use acid-resistant gloves, a face shield, and a lab coat. Handle only in a fume hood.

  • Triethylamine (TEA): Flammable and corrosive. Avoid inhalation and skin contact.

  • EDC·HCl: A potential sensitizer. Avoid inhalation of dust and skin contact.

  • 4M HCl in Dioxane: Corrosive and flammable. Dioxane is a suspected carcinogen. Handle with extreme care in a fume hood.[7]

Emergency Procedures:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[8]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[6]

  • Spills: Absorb small spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste. Large spills require emergency response.

Conclusion

This application note details a robust and scalable four-step synthesis for Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride. By utilizing cost-effective reagents, process-friendly reaction conditions, and non-chromatographic purification methods, this protocol is well-suited for the production of kilogram quantities of this important pharmaceutical intermediate. The emphasis on stereochemical control and process safety ensures the final product meets the stringent quality requirements of the pharmaceutical industry.

References

  • Kinoshita, K., et al. (1995). [Synthesis and pharmacological action of TRH analog peptide (Taltirelin)]. PubMed. [Link]

  • Kim, S., et al. (2020). Novel Process for Preparing Taltirelin and Its Intermediates.
  • ACS Publications. (2024). Biocatalyst Immobilization and Process Intensification: Production of (S)-Piperazine-2-carboxylic Acid Dihydrochloride. [Link]

  • Li, M., et al. (2021). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. PMC. [Link]

  • Hennecke, H., et al. (1999). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives.
  • Palecek, P., et al. (2010). A practical large scale synthesis of cyclic RGDfK peptide suitable for further decoration of various biomaterials through 'click' chemistry. ResearchGate. [Link]

  • MDPI. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Kim, S., et al. (2020). 탈티렐린 및 이의 중간체의 신규한 제조방법 (Novel Process for Preparing Taltirelin and Its Intermediates).
  • Royal Society of Chemistry. (2023). Macrocyclization strategies for the total synthesis of cyclic depsipeptides. [Link]

  • PubChem. (2026). Taltirelin. National Institutes of Health. [Link]

  • Cole-Parmer. (N.D.). Material Safety Data Sheet. [Link]

  • Angene Chemical. (2025). Safety Data Sheet for Methyl piperidine-2-carboxylate hydrochloride. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Degradation of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride

Welcome to the technical support center for Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride (CAS No. 2550997-05-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride (CAS No. 2550997-05-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this important chemical intermediate. As a hydrochloride salt of a methyl ester derivative of a cyclic amino acid, this compound's integrity is susceptible to specific environmental factors. This document provides in-depth, evidence-based answers and protocols to ensure the stability and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding the Core Instability
Q1: What are the primary chemical pathways through which Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride degrades?

The degradation of this compound is primarily driven by two vulnerabilities in its structure: the methyl ester group and the hygroscopic nature of its hydrochloride salt form.

  • Ester Hydrolysis: The most common degradation pathway is the hydrolysis of the methyl ester to its corresponding carboxylic acid. This reaction, which involves the cleavage of the ester bond by water, can be catalyzed by either acid or base.[1] While the compound is a hydrochloride salt and thus inherently acidic, the presence of excess water or shifts in pH can accelerate this process.[1][2] Base-catalyzed hydrolysis is typically much faster and more difficult to reverse than acid-catalyzed hydrolysis.[1][3]

  • Hygroscopicity and Moisture: As a hydrochloride salt, the compound is prone to being hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This absorbed water not only acts as a direct reactant for hydrolysis but can also lead to physical changes in the solid material, such as clumping or deliquescence, which can affect handling and weighing accuracy.[4][6] The highly electronegative chlorine ion attracts water molecules, contributing to this instability.[5][7]

  • Dimerization (Diketopiperazine Formation): While the hydrochloride salt form is generally stable, if the compound is deprotonated to its free base form (e.g., by exposure to a basic environment), it can become susceptible to intermolecular reactions.[8][9] Amino acid esters are known to self-condense to form cyclic dimers called diketopiperazines.[8] For this compound, this would involve the amine of one molecule attacking the ester of another, leading to a stable but undesired impurity.

The following diagram illustrates these potential degradation pathways.

cluster_main Degradation Pathways A Methyl (2R)-6-oxopiperazine-2- carboxylate hydrochloride B Free Base Form A->B Deprotonation (Basic Conditions) D Degradation Product: (2R)-6-oxopiperazine-2-carboxylic acid A->D  Acid-Catalyzed  Hydrolysis B->D  Base-Catalyzed  Hydrolysis E Degradation Product: Diketopiperazine Dimer B->E Dimerization C H₂O (Moisture) C->A Hygroscopicity (Moisture Absorption) C->D  Acid-Catalyzed  Hydrolysis C->D  Base-Catalyzed  Hydrolysis

Caption: Primary degradation routes for the target compound.

Section 2: Best Practices for Storage and Handling
Q2: What are the definitive long-term storage conditions to ensure the stability of the compound?

To mitigate the risks of hydrolysis and other degradation pathways, strict adherence to proper storage conditions is critical. The primary goals are to eliminate exposure to moisture, light, and elevated temperatures.[10][11][12]

ParameterRecommendationRationale
Temperature -20°C or lower [11]Reduces the rate of all chemical reactions, including hydrolysis and potential dimerization.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidative degradation.[13]
Container Tightly sealed, amber glass vial Prevents moisture and air ingress. Amber glass protects the compound from light, which can catalyze degradation.[11]
State Dry, solid (lyophilized if possible) Storing as a solid minimizes molecular mobility and reactivity compared to solutions.[13]
Q3: What is the correct procedure for handling the solid compound to prevent moisture contamination during an experiment?

Handling hygroscopic solids requires a meticulous workflow to prevent the introduction of atmospheric moisture, which is the primary driver of degradation.[4][13] Repeatedly opening a container at room temperature that has been stored in a freezer will cause water to condense on the cold solid.

  • Equilibration: Transfer the sealed container from the freezer to a desiccator at room temperature. Allow it to warm to ambient temperature completely (this may take 30-60 minutes).[13] This step is crucial to prevent condensation.

  • Inert Environment: If available, perform all manipulations inside a glove box with a dry nitrogen or argon atmosphere.

  • Weighing: If a glove box is not available, open the container for the shortest time possible in a low-humidity environment. Quickly weigh the desired amount of the compound into a separate, pre-dried vessel.

  • Resealing: Immediately after dispensing, gently purge the headspace of the original container with a stream of dry inert gas (e.g., argon or nitrogen).[13]

  • Secure Storage: Tightly reseal the container, wrap the cap with parafilm for an extra barrier, and promptly return it to the -20°C freezer.[13]

Caption: Workflow for handling a hygroscopic compound.

Section 3: Troubleshooting Degradation in Solution
Q4: I've dissolved the compound in an aqueous buffer for my assay, but my results are inconsistent, suggesting degradation. What is the likely cause?

When working in solution, especially aqueous systems, the two most critical factors influencing stability are pH and temperature .

  • Impact of pH: The stability of the ester is highly pH-dependent.[14]

    • Alkaline Conditions (pH > 7): Ester hydrolysis is significantly accelerated under basic conditions.[1][15] The hydroxide ion is a potent nucleophile that directly attacks the ester, leading to rapid and irreversible degradation. Avoid basic buffers (e.g., phosphate, borate, or carbonate buffers at high pH) whenever possible.

    • Neutral Conditions (pH ≈ 7): While more stable than in alkaline solutions, hydrolysis still occurs. For experiments lasting several hours, some degradation should be expected.

    • Acidic Conditions (pH < 7): As a hydrochloride salt, the compound will form a mildly acidic solution. In highly acidic conditions (e.g., pH < 4), acid-catalyzed hydrolysis can become significant, especially with prolonged heating.[1][14]

  • Impact of Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. If your experimental protocol involves heating, the stability of the compound will be compromised much more quickly.

  • pH Optimization: Determine the optimal pH range for your experiment that balances compound stability and assay performance. If possible, maintain a slightly acidic pH (e.g., 4.5 - 6.5) where ester stability is generally maximal.[16]

  • Fresh Solutions: Always prepare solutions fresh immediately before use. Do not store stock solutions in aqueous buffers, even when frozen, as degradation can still occur over time.[13]

  • Temperature Control: Run experiments at the lowest feasible temperature. If heating is required, minimize the duration.

  • Solvent Choice: If the assay allows, consider using aprotic organic solvents like DMSO or DMF for preparing concentrated stock solutions, which can then be diluted into the aqueous buffer immediately before the experiment. This minimizes the compound's contact time with water.

Solvent TypeExamplesSuitability for Stock SolutionsRationale
Aprotic Polar DMSO, DMFRecommended Solvents do not have acidic protons and do not participate in hydrolysis. Excellent for dissolving the compound for long-term storage at -20°C.
Protic Water, Methanol, EthanolNot Recommended These solvents can act as nucleophiles and directly cause hydrolysis or transesterification. Use only as the final assay buffer and prepare fresh.[3]
Aprotic Non-Polar Hexane, ToluenePoor The hydrochloride salt has very low solubility in non-polar solvents.
Q5: How can I verify if my sample has degraded and identify the impurities?

The most effective way to assess the purity of your sample and detect degradation is by using a stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[17][18]

An effective HPLC method will separate the parent compound from its primary degradation product (the carboxylic acid) and any other impurities.

  • Column Selection: A C8 or C18 column is typically a good starting point for a molecule of this polarity.[18]

  • Mobile Phase Preparation:

    • Aqueous Component (A): Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or 0.1% Formic Acid). The acid ensures the piperazine nitrogens and the carboxylic acid degradant are protonated, leading to sharp, well-defined peaks.

    • Organic Component (B): Acetonitrile or Methanol.

  • Method Development:

    • Run a gradient elution from low to high organic phase (e.g., 5% to 95% B over 15-20 minutes) to separate all components.

    • The carboxylic acid degradant is more polar and will typically elute earlier than the parent methyl ester compound.

    • Monitor the elution profile using a UV detector, likely around 210 nm where the amide bond absorbs.[18]

  • Quantification: To quantify degradation, prepare a standard of the pure compound at a known concentration. Compare the peak area of the parent compound in your sample to the standard. The appearance of new, earlier-eluting peaks is a strong indicator of hydrolysis. Mass spectrometry (LC-MS) can be used to confirm the identity of the degradation products.[17]

References
  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University.
  • Zhang, M., et al. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Advances.
  • Apollo Scientific. (n.d.).
  • Tokyo Chemical Industry Co., Ltd. (2025).
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Zhang, M., et al. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. RSC Advances.
  • Google Patents. (1980). Hydrolysis of methyl esters.
  • Clark, J. (2015). Hydrolysing Esters. Chemguide.
  • Koshikari, Y. (2015). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Hokkaido University.
  • Cole-Parmer. (2005).
  • Gawas, S., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.
  • No-IP. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Fuller, M. J., & Hickey, J. P. (1967). Arrhenius parameters for the alkaline hydrolysis of esters in aqueous solution. Part III. Methyl betaine methyl ester. Journal of the Chemical Society B: Physical Organic.
  • Wikipedia. (n.d.). Glycine methyl ester hydrochloride.
  • Sigma-Aldrich. (n.d.). (R)
  • Kim, Y. H., et al. (2010). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Bulletin of the Korean Chemical Society. [Link]

  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ.
  • Vasanthakumar, G. R., et al. (2002). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters. Indian Journal of Chemistry - Section B. [Link]

  • S. Ashutosh Kumar, et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • ResearchG
  • Journal of Chromatographic Science. (2024). A Novel Stability‑Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP‑HPLC.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl (2R)-6-oxopiperazine-2-carboxylate HCl

Welcome to the technical support center for Methyl (2R)-6-oxopiperazine-2-carboxylate HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl (2R)-6-oxopiperazine-2-carboxylate HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing the synthesis and handling of this important chiral building block.

Introduction

Methyl (2R)-6-oxopiperazine-2-carboxylate HCl is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its stereochemical integrity and purity are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide addresses common challenges encountered during its synthesis, purification, and handling, providing scientifically grounded solutions and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Synthesis and Reaction Optimization

Q1: My cyclization reaction to form the 6-oxopiperazine ring is showing low yield. What are the potential causes and how can I improve it?

A1: Low yields in the cyclization step are a common hurdle. The efficiency of this intramolecular reaction is highly dependent on several factors:

  • Purity of the Starting Material: Ensure the precursor, typically a protected diamine ester, is of high purity. Impurities can interfere with the cyclization catalyst or promote side reactions.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Aprotic polar solvents like Dioxane or THF are often used.

    • Temperature: The reaction may require heating to overcome the activation energy for cyclization. However, excessive heat can lead to degradation. A systematic temperature screen is recommended.

    • Catalyst/Promoter: For certain routes, such as those involving catalytic hydrogenation to induce cyclization, the choice and activity of the catalyst (e.g., Pd/C) are paramount.[3]

  • Side Reactions:

    • Dimerization/Polymerization: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at high dilution can favor the formation of the desired monomeric product.

    • Racemization: The chiral center can be susceptible to racemization under harsh basic or acidic conditions. Monitor the enantiomeric excess (ee) of your product.

Troubleshooting Workflow for Low Cyclization Yield:

start Low Cyclization Yield check_purity Verify Starting Material Purity (NMR, LC-MS) start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity Confirmed high_dilution Implement High Dilution Conditions optimize_conditions->high_dilution check_side_products Analyze for Side Products (Dimer, Polymer) high_dilution->check_side_products final_product Improved Yield check_side_products->final_product Side Reactions Minimized

Caption: Troubleshooting workflow for low cyclization yield.

Q2: I am observing the formation of a significant amount of a dimeric byproduct. How can I suppress this side reaction?

A2: Dimer formation, leading to a piperazine-2,5-dione, is a common side reaction, especially in syntheses aiming for a mono-amide structure.[4][5] This occurs when two molecules of the linear precursor react intermolecularly.

Strategies to Minimize Dimerization:

StrategyRationale
High Dilution By significantly increasing the solvent volume, the probability of two precursor molecules encountering each other is reduced, thus favoring the intramolecular cyclization.
Slow Addition Adding the linear precursor slowly to the reaction mixture (e.g., via syringe pump) maintains a low instantaneous concentration, further promoting the desired cyclization.
Protecting Groups Utilizing orthogonal protecting groups on the two nitrogen atoms can prevent unwanted intermolecular reactions. For instance, one nitrogen can be protected with a Boc group while the other is involved in the cyclization.

Q3: The deprotection of the Boc group from the piperazine nitrogen is incomplete or leads to side products. What are the best practices for this step?

A3: The tert-butyloxycarbonyl (Boc) group is a common amine protecting group, and its removal is a critical step.[6] Incomplete deprotection or side reactions can arise from several factors.

  • Choice of Acid: While strong acids like trifluoroacetic acid (TFA) are effective, they can sometimes be too harsh for sensitive substrates.[6] A 4M solution of HCl in an organic solvent like dioxane or ethyl acetate is a widely used and often milder alternative.[6]

  • Reaction Time and Temperature: Boc deprotection is typically rapid at room temperature.[6] Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to acidic conditions, which could lead to degradation of the desired product.

  • Solvent: The choice of solvent can influence the reaction rate. Methanol can sometimes participate in the reaction, so aprotic solvents are often preferred.[7]

  • Work-up Procedure: Proper work-up is crucial to neutralize the excess acid and isolate the product as the desired salt or free amine. Washing with a saturated aqueous solution of sodium bicarbonate is a common method to remove residual acid.[6]

Recommended Protocol for Boc Deprotection:

  • Dissolve the Boc-protected Methyl (2R)-6-oxopiperazine-2-carboxylate in a minimal amount of a suitable solvent (e.g., ethyl acetate).

  • Add a 4M solution of HCl in 1,4-dioxane (typically 2-4 equivalents).

  • Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.[6]

  • Upon completion, the hydrochloride salt often precipitates. The solid can be collected by filtration and washed with a non-polar solvent like diethyl ether.[6]

Section 2: Purification and Analysis

Q4: I'm having difficulty purifying the final product. What are the recommended purification techniques?

A4: The purification of Methyl (2R)-6-oxopiperazine-2-carboxylate HCl can be challenging due to its polarity and potential for multiple protonation states.

  • Crystallization: This is often the most effective method for obtaining high-purity material. The choice of solvent system is critical and may require some experimentation. Common solvent systems include methanol/ether or ethanol/ether.

  • Flash Chromatography: If crystallization is not feasible, flash chromatography on silica gel can be employed. A polar mobile phase, often containing a small percentage of a volatile amine (like triethylamine) to suppress tailing, is typically required. A common eluent system is dichloromethane/methanol.

  • Preparative HPLC: For very high purity requirements, preparative reverse-phase HPLC can be used.

Q5: How can I accurately determine the enantiomeric purity of my product?

A5: Ensuring the stereochemical integrity of your chiral product is paramount.

  • Chiral HPLC: This is the most common and reliable method for determining enantiomeric purity.[8] A suitable chiral stationary phase (e.g., a cyclodextrin-based column) must be selected. Method development will involve screening different mobile phases (both normal and reverse phase) to achieve baseline separation of the enantiomers.[8][9]

  • Chiral GC: For volatile derivatives, gas chromatography with a chiral column can also be an effective technique.[10]

  • NMR Spectroscopy with Chiral Shift Reagents: In some cases, NMR spectroscopy in the presence of a chiral lanthanide shift reagent can be used to differentiate between enantiomers.

Key Parameters for Chiral Purity Analysis:

Analytical TechniqueKey Considerations
Chiral HPLC Column selection, mobile phase optimization, detector wavelength.
Chiral GC Derivatization of the analyte, column selection, temperature programming.
NMR with Chiral Shift Reagents Choice of shift reagent, concentration optimization, solvent selection.
Section 3: Handling and Storage

Q6: The product appears to be hygroscopic. What are the best practices for handling and storage?

A6: Methyl (2R)-6-oxopiperazine-2-carboxylate HCl is indeed hygroscopic, meaning it readily absorbs moisture from the atmosphere.[11] Improper handling can lead to physical changes like clumping and chemical degradation.[11][12]

Recommended Handling and Storage Procedures:

  • Storage: Store the compound in a tightly sealed container in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).[12] For long-term storage, keeping it in a freezer at -20°C is recommended.[1]

  • Handling:

    • Whenever possible, handle the compound in a glovebox under an inert atmosphere (e.g., nitrogen or argon).[12]

    • If a glovebox is not available, work quickly in a low-humidity environment.[12]

    • Use dry glassware and spatulas.

    • Minimize the time the container is open to the atmosphere.[12] Consider aliquoting the material into smaller, single-use vials to avoid repeated exposure of the bulk material.[12]

Logical Flow for Handling Hygroscopic Compounds:

start Handling Hygroscopic Compound glovebox Preferred: Use Glovebox start->glovebox low_humidity Alternative: Low Humidity Environment start->low_humidity weighing Weigh Quickly glovebox->weighing low_humidity->weighing dissolution Dissolve in Anhydrous Solvent weighing->dissolution storage Store in Desiccator/Freezer dissolution->storage

Caption: Recommended workflow for handling hygroscopic compounds.

References

  • CORECHEM Inc. (2024, January 20). Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. Retrieved from [Link]

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]

  • No-IP. (n.d.). Methyl 6-oxopiperazine-2-carboxylate: A Powerful Compound. No-IP. Retrieved from [Link]

  • ACS Publications. (2009, September 29). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. Retrieved from [Link]

  • PubMed. (2012, June 1). A Dieckmann cyclization route to piperazine-2,5-diones. Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of optically active piperazine-2-carboxylic acid derivatives. Google Patents.
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Retrieved from [Link]

  • Restek. (1997). A Guide to the Analysis of Chiral Compounds by GC. Restek bulletin 59889. Retrieved from [Link]

  • PMC. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. Retrieved from [Link]

Sources

Troubleshooting

Resolving solubility issues with Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride

Welcome to the technical support center for Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride (CAS: 2550997-05-0). This guide is designed for researchers, scientists, and drug development professionals to address c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride (CAS: 2550997-05-0). This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues, encountered during its use in experimental settings. As a hydrochloride salt of a piperazine derivative, this compound's behavior in solution is governed by several factors which we will explore in detail.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride. What are the recommended solvents?

A1: As a hydrochloride salt, Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is designed for enhanced aqueous solubility compared to its free base.[1] For initial dissolution, polar protic solvents are recommended.

  • Aqueous Buffers: Solubility is expected to be highest in acidic aqueous buffers (pH < pKa of the piperazine nitrogen). The protonated form of the molecule is more polar and thus more water-soluble.

  • Water: Deionized water is a good starting point.

  • Polar Protic Organic Solvents: Methanol and ethanol can also be effective.

For non-polar organic solvents, direct dissolution will likely be challenging due to the polar nature of the hydrochloride salt.

Q2: Why is the pH of my solution critical for dissolving this compound?

A2: The pH of your solvent system is arguably the most critical factor influencing the solubility of this compound. The molecule contains a basic piperazine ring which can be protonated. As a hydrochloride salt, it exists in a protonated, more soluble state.

  • In acidic conditions (pH below the pKa of the basic nitrogen), the compound will remain in its protonated, charged form, maximizing its interaction with polar solvents like water.

  • As the pH increases towards and above the pKa, the compound will be deprotonated to its free base form. The free base is less polar and generally less water-soluble, which can lead to precipitation.

Q3: Can I heat the mixture to improve solubility?

A3: Gentle heating can be employed to increase the rate of dissolution. However, prolonged exposure to high temperatures, especially in strongly acidic or basic solutions, may lead to chemical degradation. The compound contains a methyl ester and an amide (lactam) functionality, both of which are susceptible to hydrolysis.[2] It is advisable to first attempt dissolution at room temperature with vigorous stirring or sonication before resorting to heat. If heating is necessary, use the lowest effective temperature for the shortest duration possible and subsequently assess the stability of your solution.

Q4: I've dissolved the compound, but it precipitates over time. What is happening?

A4: Precipitation upon standing can be due to several factors:

  • pH Shift: The solution's pH may have changed over time. For example, absorption of atmospheric CO2 can slightly lower the pH of unbuffered solutions.

  • Disproportionation: The hydrochloride salt can sometimes convert to the less soluble free base in solution, a phenomenon known as disproportionation. This is more likely to occur in solutions with a pH near the pKa of the compound.

  • Solvent Evaporation: If using a volatile organic co-solvent, its evaporation can lead to a decrease in the overall solvating power of the mixture, causing the compound to precipitate.

  • Temperature Changes: If the solution was prepared with heating, cooling to room temperature can lead to supersaturation and subsequent precipitation.

To mitigate this, ensure your solution is well-buffered to a suitable acidic pH and stored in a tightly sealed container at a constant temperature.

Troubleshooting Guide

Issue 1: Poor or Incomplete Dissolution in Aqueous Buffers

If you are experiencing difficulty dissolving the compound in your desired aqueous buffer, follow this troubleshooting workflow:

A Start: Undissolved Compound B Verify Compound Identity and Purity A->B C Decrease pH of Buffer (e.g., to pH 4-5) B->C D Does it Dissolve? C->D E Yes: Solution Ready D->E Yes F No: Try Sonication D->F No G Does it Dissolve? F->G H Yes: Solution Ready G->H Yes I No: Gentle Warming (e.g., 30-40°C) G->I No J Does it Dissolve? I->J K Yes: Solution Ready (Cool to RT before use) J->K Yes L No: Add a Co-solvent J->L No M Consider DMSO, DMF, or Ethanol (start with 5-10%) L->M N Does it Dissolve? M->N O Yes: Solution Ready (Note co-solvent effects) N->O Yes P No: Re-evaluate experimental needs or perform solubility testing N->P No

Caption: Troubleshooting workflow for aqueous dissolution.

Issue 2: Determining Key Physicochemical Parameters

Since specific quantitative solubility and pKa data for Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride are not widely published, you may need to determine these experimentally.

This method can be used to determine the pKa of the basic nitrogen in the piperazine ring.

Materials:

  • Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • High-purity water

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

Procedure:

  • Accurately weigh and dissolve a known amount of the compound in a known volume of water to create a solution of known concentration (e.g., 0.01 M).

  • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

  • Begin stirring the solution at a constant rate.

  • Titrate the solution with the standardized NaOH solution, adding small, precise aliquots (e.g., 0.05 mL).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.[3][4]

This is the gold standard method for determining the thermodynamic solubility of a compound in a specific solvent.[5][6]

Materials:

  • Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride

  • Chosen solvent (e.g., PBS pH 7.4, water, 0.1 M HCl)

  • Vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid at the bottom.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, let the vials stand to allow the excess solid to sediment.

  • Carefully remove an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method. This concentration represents the equilibrium solubility.[7][8]

Predicted Solubility in Common Solvents (Qualitative)

Solvent SystemTypePredicted SolubilityRationale
0.1 M HClAqueous (Acidic)HighThe compound will be fully protonated, maximizing its polarity and interaction with water.
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous (Neutral)Moderate to LowSolubility will be highly dependent on the pKa. If pH 7.4 is close to or above the pKa, the less soluble free base will be present, reducing solubility.
WaterAqueous (Neutral)ModerateShould be soluble due to the hydrochloride salt form, but the final pH of the solution will influence the maximum concentration.
Methanol / EthanolOrganic (Polar, Protic)SolubleThese solvents can solvate both the charged and uncharged portions of the molecule.
Acetonitrile (ACN)Organic (Polar, Aprotic)Sparingly SolubleLess effective at solvating the charged hydrochloride portion compared to protic solvents.
Dichloromethane (DCM) / ChloroformOrganic (Non-polar)Poorly SolubleUnlikely to effectively dissolve the polar salt form.
Dimethyl Sulfoxide (DMSO)Organic (Polar, Aprotic)Highly SolubleDMSO is a powerful solvent capable of dissolving a wide range of polar and non-polar compounds.
Issue 3: Assessing and Ensuring Compound Stability

The stability of your stock solutions is crucial for reproducible experimental results. The primary degradation pathways to consider for this molecule are hydrolysis of the methyl ester and the amide (lactam) bond.[2]

cluster_0 Potential Degradation Pathways A Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride B Hydrolysis (Acid or Base Catalyzed) A->B D Oxidation A->D C (2R)-6-oxopiperazine-2-carboxylic acid + Methanol B->C E N-oxide or other oxidized species D->E

Caption: Potential degradation pathways for the compound.

A forced degradation study can help identify potential degradants and establish the stability-indicating nature of your analytical method.[9][10]

Procedure:

  • Prepare Stock Solutions: Dissolve the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) to a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl (to a final concentration of 0.1 M HCl) and incubate at 60°C for several hours.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH (to a final concentration of 0.1 M NaOH) and incubate at 60°C for a shorter period (e.g., 1-2 hours), as ester hydrolysis is often faster under basic conditions.

    • Oxidation: Add an equal volume of 6% H₂O₂ (to a final concentration of 3%) and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at 60°C.

    • Control: Keep a solution at the recommended storage condition (e.g., 4°C, protected from light).

  • Analysis: At various time points, withdraw an aliquot, neutralize if necessary (for acid and base samples), and analyze by a suitable chromatographic method (e.g., HPLC-UV or LC-MS) to assess the loss of the parent compound and the formation of degradation products.[11][12]

Recommendations for Storage of Stock Solutions:

  • Store solutions at -20°C or -80°C for long-term storage.

  • For short-term storage, 2-8°C is acceptable.

  • Protect solutions from light.

  • Use freshly prepared solutions whenever possible, especially for sensitive assays.

By understanding the physicochemical properties of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride and employing these troubleshooting strategies and protocols, researchers can overcome common challenges and ensure the reliability and accuracy of their experimental outcomes.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1365-1371.
  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Ragab, G., Saleh, H., & Elsayed, O. F. (2016). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form. International Journal of Pharmaceutical Sciences and Research, 7(10), 4069-4078.
  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ACS Publications. Retrieved from [Link]

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(2), 1-5.
  • El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2001). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 227-235.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-12.
  • methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride. (n.d.). NextSDS. Retrieved from [Link]

  • Poplawska, M., & Zglobicka, I. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Shake Flask Method Summary. (n.d.). BioAssay Systems. Retrieved from [Link]

  • Avdeef, A. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 99-108.
  • HPLC Methods for analysis of Piperazine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved from [Link]

  • Avdeef, A. (2007). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. Retrieved from [Link]

  • Methyl 6-oxopiperazine-2-carboxylate. (n.d.). Acmec Biochemical. Retrieved from [Link]

Sources

Optimization

Improving enantiomeric excess using Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride

Welcome to the Technical Support Center for Chiral Piperazine Development. As a Senior Application Scientist, I frequently consult on the stereochemical integrity of highly functionalized heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Piperazine Development. As a Senior Application Scientist, I frequently consult on the stereochemical integrity of highly functionalized heterocycles. Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a highly valuable chiral building block in drug discovery, but its structural features make it uniquely susceptible to epimerization.

This guide bypasses generic advice to provide mechanistically grounded, self-validating protocols for troubleshooting and upgrading the enantiomeric excess (ee) of your batches.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does my batch of Methyl (2R)-6-oxopiperazine-2-carboxylate suffer from severe racemization during downstream workup? Causality: The proton at the chiral C2 position is highly acidic because it is flanked by an electron-withdrawing carboxylate ester and an oxo (lactam) group. When exposed to basic conditions during workup, this proton is easily abstracted, forming a planar enolate-like intermediate. Subsequent reprotonation occurs non-stereoselectively from either face, leading to rapid epimerization[1]. Solution: Minimize exposure to basic conditions. If a basic workup is unavoidable to liberate the free base from the hydrochloride salt, use weak bases (e.g., NaHCO3​ instead of NaOH ) and keep temperatures strictly below 5°C to kinetically hinder the deprotonation event[1].

Q2: I am observing a drop in ee during the removal of N-protecting groups. How can I prevent this? Causality: Harsh acidic conditions (like neat Trifluoroacetic acid for Boc removal) can sometimes necessitate a strongly basic neutralization step, triggering the racemization cascade mentioned above. Furthermore, certain coupling reagents used in precursor synthesis can form oxazolone intermediates that are highly prone to racemization[1]. Solution: Substitute strong acids with milder alternatives such as p-toluenesulfonic acid (p-TsOH)[1]. For amide bond formations in earlier synthetic steps, utilize coupling additives known to suppress racemization, such as OxymaPure or HOBt[1].

Q3: My isolated product has an ee of ~75%. What is the most reliable method to upgrade this to >99% ee at scale? Causality: When synthetic optimization reaches its limit, thermodynamic separation is required. Piperazine derivatives often form solid solutions or racemic compounds. By introducing a chiral resolving agent, you break the thermodynamic symmetry, forming diastereomeric salts with distinct solubility profiles[2],[3]. Solution: Employ classical chiral resolution using tartaric acid derivatives (e.g., di-p-anisoyl-D-tartaric acid or dibenzoyl-L-tartaric acid) to selectively precipitate the desired enantiomer[2],[4].

Part 2: Self-Validating Experimental Protocols

Protocol A: Diastereomeric Salt Crystallization for ee Upgrade

Use this protocol to upgrade a synthetically enriched batch (60–80% ee) to enantiopurity (>99% ee) via thermodynamic equilibrium.

  • Step 1: Salt Formation. Dissolve the enantiomerically enriched Methyl (2R)-6-oxopiperazine-2-carboxylate free base in a THF/H2​O (80/20 v/v) solvent system. Heat gently to 60°C. Add 0.35–0.50 molar equivalents of the chiral resolving agent (e.g., di-p-anisoyl-D-tartaric acid)[2].

  • Step 2: Controlled Cooling & Seeding. Cool the reactor at a controlled ramp of 0.5°C/min to 0°C. If available, seed the mixture with a pure crystal of the desired diastereomeric salt at 40°C.

    • Self-Validation Check: Extract a 1 mL aliquot of the mother liquor during the cooling ramp. Filter the precipitant and analyze the filtrate via Chiral HPLC. A successful resolution is validated by a continuous decrease in the ee of the desired (2R)-enantiomer in the mother liquor, confirming its selective incorporation into the crystalline matrix.

  • Step 3: Mild Salt Breaking. Isolate the crystals via filtration. Suspend the salt in cold dichloromethane (DCM) and add cold saturated aqueous NaHCO3​ . Crucial: Do not use NaOH , as the localized high pH will immediately racemize the newly purified product[1],[4]. Extract the organic layer, dry over Na2​SO4​ , and treat with ethereal HCl to precipitate the enantiopure hydrochloride salt.

Protocol B: Enzymatic Kinetic Resolution (Biocatalytic Alternative)

Use this protocol if classical resolution fails or if you are starting from a fully racemic mixture.

  • Step 1: Medium Preparation. Suspend the racemic mixture in an optimized medium (e.g., an aqueous buffer/acetonitrile mix or specific ionic liquids) to enhance enzyme stability[5].

  • Step 2: Biocatalysis. Introduce a stereospecific amidase or protease (e.g., Alcalase or Candida antarctica lipase B)[5]. The enzyme will selectively hydrolyze or modify the undesired (2S)-enantiomer.

    • Self-Validation Check: Monitor the reaction via Chiral GC/HPLC. The reaction is self-validating when the concentration of the (2S)-enantiomer plateaus at near-zero, while the (2R)-enantiomer remains untouched. Stop the reaction immediately at this inflection point to prevent off-target degradation.

  • Step 3: Isolation. Separate the unreacted (2R)-enantiomer from the modified (2S)-byproduct via differential extraction.

Part 3: Quantitative Data Summaries

The following table summarizes the expected outcomes of various ee improvement strategies based on thermodynamic and kinetic principles:

Resolution StrategyReagents / ConditionsInitial ee (%)Final ee (%)Yield (%)Mechanistic Advantage
Classical Resolution Di-p-anisoyl-D-tartaric acid in THF/H2​O 60 - 75> 9835 - 45Leverages eutectic point thermodynamics for highly selective precipitation[2].
Enzymatic Resolution Alcalase / Lipase in Ionic Liquids0 (Racemic)> 99~ 41Exquisite active-site stereorecognition; operates under mild, non-racemizing conditions[5].
Attrition-Enhanced Viedma Ripening (Milling + Heat)10 - 20100> 80Continuous deracemization converting the undesired solid enantiomer into the desired one[3].

Part 4: Workflow Visualization

Workflow N1 Suboptimal ee Batch Methyl (2R)-6-oxopiperazine-2-carboxylate N2 Root Cause & Strategy Assessment N1->N2 N3 Process Optimization (Preventative) N2->N3 Synthetically Induced Racemization N4 Classical Chiral Resolution (Thermodynamic) N2->N4 Scalable ee Upgrade Needed N5 Enzymatic Resolution (Biocatalytic) N2->N5 Complex Mixtures N6 Mild Deprotection & Strict pH Control N3->N6 N7 Diastereomeric Salt Crystallization N4->N7 N8 Lipase/Alcalase Kinetic Resolution N5->N8 N9 Enantiopure Target (>99% ee) N6->N9 N7->N9 Mild Salt Break N8->N9

Workflow for diagnosing and improving the enantiomeric excess of chiral piperazine derivatives.

Part 5: References

  • Title: Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase Source: ResearchGate URL: [Link]

  • Title: Semi-continuous and continuous processes for enantiomeric separation Source: RSC Publishing URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride

Introduction Welcome to the technical support guide for the synthesis and scale-up of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride. This molecule is a valuable chiral building block in medicinal chemistry and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride. This molecule is a valuable chiral building block in medicinal chemistry and drug development.[1][2] The scale-up of its synthesis, however, frequently presents challenges related to impurity formation, which can impact yield, purity, and the stereochemical integrity of the final active pharmaceutical ingredient (API).

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into common problems encountered during synthesis and scale-up, framed in a practical question-and-answer format. Our goal is to explain the causality behind these issues and offer robust, validated solutions.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during your experiments. Each entry details the issue, probable causes, and validated corrective actions.

Question 1: I'm observing a significant amount of a dimeric impurity, especially during the cyclization step. What is it and how can I prevent it?

Answer:

This is a classic and frequently encountered issue. The impurity you are likely observing is a diketopiperazine (DKP) .[3][4][5]

Causality and Mechanism: DKP formation is an intramolecular side reaction that leads to peptide or amino acid derivative truncation.[5][6] In the context of your synthesis, a linear precursor containing two amino acid residues can cyclize head-to-tail. The free N-terminal amine of the second amino acid acts as a nucleophile, attacking the ester carbonyl of the first amino acid, leading to the formation of a stable six-membered DKP ring and cleaving it from the main product sequence.[5][6][7] This is particularly prevalent under basic conditions, where the N-terminal amine is deprotonated and thus more nucleophilic.[5]

dot

Caption: Impurity Pathway: DKP vs. Desired Product.

Preventative & Corrective Actions:

  • Protecting Group Strategy: The most robust strategy is to use orthogonal protecting groups. Ensure the amine that will form the piperazine ring is protected until the desired cyclization step. An N-Boc or N-Cbz group is common.[8]

  • Control of Stoichiometry and Addition Rate: During the activation of the carboxylic acid for cyclization, add the coupling agent slowly to the diluted reaction mixture. This favors the desired intramolecular cyclization over intermolecular dimerization.

  • pH and Temperature Control: Maintain a neutral or slightly acidic pH during key transformations to minimize the nucleophilicity of free amines.[4] Keep reaction temperatures as low as feasible to slow the rate of the DKP side reaction.[4][7]

  • Choice of Coupling Reagents: Utilize coupling reagents known to suppress racemization and side reactions, such as HATU or HOBt/EDC combinations, which are standard in peptide synthesis.

Question 2: My final product shows low enantiomeric purity (high % of the (S)-isomer). What are the causes of racemization and how can I maintain stereochemical integrity?

Answer:

Maintaining the chiral integrity of the C2 position is critical. Racemization, or epimerization at this stereocenter, is a common challenge during the synthesis of chiral piperazines.[9]

Causality and Mechanism: The proton on the alpha-carbon (C2) of the carboxylate is acidic. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of R and S enantiomers.

dot

Caption: Mechanism of Racemization at the C2 Position.

Preventative & Corrective Actions:

ParameterRecommendationRationale
Base Selection Use non-nucleophilic, sterically hindered bases (e.g., DIPEA) or mild inorganic bases (e.g., NaHCO₃) instead of strong bases like NaOH or alkoxides.Stronger bases more readily abstract the acidic alpha-proton, increasing the rate of enolization and subsequent racemization.[9]
Temperature Conduct all steps, especially those involving bases, at the lowest possible temperature (e.g., 0 °C or below).Higher temperatures provide the activation energy needed for proton abstraction and increase the rate of racemization.
Reaction Time Minimize the exposure time of chiral intermediates to basic conditions.[9]Prolonged exposure increases the probability of epimerization. Monitor reactions closely by TLC or LC-MS to quench as soon as they are complete.
Starting Material Begin with a starting material of high enantiomeric purity, such as (R)-aspartic acid or a derivative from the chiral pool.[9]The final product's enantiomeric purity is fundamentally limited by the purity of the starting materials.

Frequently Asked Questions (FAQs)

Q1: What is a robust analytical method for detecting and quantifying impurities in my final product?

A high-performance liquid chromatography (HPLC) method is the standard for analyzing the purity of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride. Given that piperazine moieties lack a strong chromophore, derivatization or the use of specific detectors may be necessary for trace analysis.[10][11] However, for primary analysis of the API, UV detection is often sufficient.

Recommended HPLC-UV Method Parameters:

ParameterCondition
Column Chiral Stationary Phase (CSP) column (e.g., Chiralpak AD-H, Chiralcel OD-H) for enantiomeric purity; C18 column for achiral purity.
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water with an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength ~205-210 nm (where the amide chromophore absorbs)[10]
Injection Volume 10 µL
Limit of Detection (LOD) Typically achievable in the range of 30-100 ppm with method optimization.[10]

For more complex impurity profiling, especially for unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[12]

Q2: My final hydrochloride salt is difficult to crystallize and purify. Can you provide a reliable recrystallization protocol?

Recrystallization is a critical final step to remove both chiral and achiral impurities. The choice of solvent system is paramount. A combination of a solvent in which the product is soluble at high temperatures and an "anti-solvent" in which it is poorly soluble is often effective.

Protocol: Recrystallization of Methyl (2R)-6-oxopiperazine-2-carboxylate HCl

  • Dissolution: In a clean, dry reactor, charge the crude hydrochloride salt. Add a minimal amount of a primary solvent like Methanol or Ethanol (approx. 3-5 volumes, e.g., 3-5 mL per gram of crude product).

  • Heating: Warm the mixture with gentle stirring to 40-50 °C until all solids are completely dissolved. Do not overheat, as this can promote degradation.

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is visible, perform a hot filtration through a pre-warmed filter to remove it.

  • Anti-Solvent Addition: Slowly add a pre-filtered anti-solvent, such as Ethyl Acetate or Isopropyl Ether (IPE), to the warm solution with continuous stirring. Add the anti-solvent until the solution becomes faintly turbid. This indicates the point of incipient precipitation.

  • Cooling and Crystallization:

    • Step 1 (Slow Cool): Allow the mixture to cool slowly to room temperature (20-25 °C) over 2-4 hours. Slow cooling promotes the formation of larger, more ordered crystals, which are typically purer.

    • Step 2 (Cold Soak): Further cool the mixture to 0-5 °C and hold for at least 2-4 hours to maximize the yield of the crystalline product.

  • Isolation: Isolate the purified crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the filter cake with a small amount of the cold anti-solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified product under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved.

Self-Validation: The efficacy of this protocol should be validated by comparing the HPLC purity and chiral purity of the product before and after recrystallization. A significant reduction in impurity levels and an increase in enantiomeric excess should be observed.

References

  • American Chemical Society. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021, December 12). PMC.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (n.d.). PMC.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). JOCPR.
  • Clark, C. R., & Deruiter, J. (2014, July). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. National Institute of Justice.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Scholars Central.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC.
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021, September 14). Royal Society of Chemistry.
  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2019, March 8). ACS Publications.
  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (n.d.). Bachem.
  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. (2016, June 13). ACS Publications.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022, December 6). ACS Omega.
  • Avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol. (n.d.). BenchChem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (n.d.). PMC.
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022, December 6). ACS Publications.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl (2R)-6-oxopiperazine-2-carboxylate HCl Derivatives

Welcome to the Application Scientist Support Center. Working with Methyl (2R)-6-oxopiperazine-2-carboxylate HCl presents a unique triad of synthetic challenges: the profound steric congestion around the N1 lactam, the hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with Methyl (2R)-6-oxopiperazine-2-carboxylate HCl presents a unique triad of synthetic challenges: the profound steric congestion around the N1 lactam, the high risk of epimerization at the C2 chiral center, and the competing nucleophilicity of the N4 secondary amine.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome these bottlenecks and maintain the scientific integrity of your synthetic workflows.

Visualizing the Reactivity Landscape

Before troubleshooting, it is critical to map the competing reactivity pathways of the 6-oxopiperazine scaffold. The diagram below illustrates the operational bottlenecks and our validated solutions.

G Core Methyl (2R)-6-oxopiperazine- 2-carboxylate HCl N4 N4 Position (Secondary Amine Salt) Core->N4 Coupling / Protection N1 N1 Position (Lactam Amide) Core->N1 Alkylation C2 C2 Position (Methyl Ester) Core->C2 Hydrolysis N4_Prob Risk: Diketopiperazine (DKP) formation N4->N4_Prob N1_Prob Risk: Steric Clash & Poor Nucleophilicity N1->N1_Prob C2_Prob Risk: C2 Epimerization (2R -> 2S) C2->C2_Prob N4_Sol Solution: Neutralize with DIPEA; Use HATU/COMU N4_Prob->N4_Sol N1_Sol Solution: Protect N4 first; Use mild base (Cs2CO3) N1_Prob->N1_Sol C2_Sol Solution: LiOH at 0°C to prevent epimerization C2_Prob->C2_Sol

Reactivity pathways, steric challenges, and solutions in 6-oxopiperazine-2-carboxylate derivatives.

Troubleshooting Guides & FAQs

Q1: Why is my N1-alkylation failing, or why does it require harsh conditions that destroy the C2 stereocenter? Mechanistic Causality: The N1 position is not a standard amine; it is a lactam nitrogen deactivated by the adjacent C6-carbonyl and heavily shielded by the C2-methyl ester. To alkylate N1, you must deprotonate it to form an enolate-like intermediate. However, using strong bases (like NaH or KOtBu) at room temperature frequently leads to deprotonation at the highly acidic C2 position instead, causing rapid epimerization from the desired (2R) configuration to a racemic mixture [1]. Validated Solution:

  • Prioritize N4 Protection: Always protect the N4 amine (e.g., as an N-Boc group) before attempting N1 functionalization to prevent unwanted cross-reactivity.

  • Kinetic Control: Use a bulky, non-nucleophilic base like KHMDS at cryogenic temperatures (-78 °C) to kinetically favor N1 deprotonation. Alternatively, for less demanding electrophiles, use mild bases like Cs2​CO3​ in DMF at 0 °C to room temperature, which significantly reduces the epimerization rate at C2 [2].

Q2: How do I selectively couple a hindered carboxylic acid to N4 without touching N1, and why are my yields so low? Mechanistic Causality: The starting material is an HCl salt. If the salt is not completely neutralized, the N4 position remains protonated and non-nucleophilic. Furthermore, the 6-oxopiperazine ring adopts a conformation that can sterically hinder the N4 approach trajectory, especially when reacting with bulky carboxylic acids [3]. Validated Solution: Ensure complete free-basing by adding 2.5 to 3.0 equivalents of a mild organic base (DIPEA or N-methylmorpholine) prior to adding the coupling reagent. Abandon standard carbodiimides (EDC/DCC) in favor of highly reactive uronium/aminium salts like HATU or COMU. These reagents form highly active 7-aza-OBt esters that readily overcome the steric hindrance at N4.

Q3: When hydrolyzing the C2 methyl ester to a carboxylic acid, I observe significant epimerization and diketopiperazine (DKP) formation. How can I prevent this? Mechanistic Causality: Saponification of the C2 methyl ester using standard NaOH/MeOH conditions is disastrous for this scaffold. The hydroxide ion not only attacks the ester but also easily abstracts the acidic C2 proton, leading to epimerization. Furthermore, if the N4 position is unprotected, the resulting C2-carboxylate (or activated ester during subsequent steps) will undergo rapid intramolecular nucleophilic attack by the N4 amine, forming a highly stable bicyclic diketopiperazine (DKP) [4]. Validated Solution: First, ensure N4 is protected (e.g., N-Boc). Second, utilize strictly controlled, mild hydrolysis conditions: LiOH⋅H2​O in a biphasic or mixed solvent system (THF/Water) at 0 °C. The lithium ion coordinates with the C6-oxo and C2-ester oxygens, directing the hydroxide attack while minimizing base-catalyzed enolization at C2.

Quantitative Data: Coupling Reagent Selection Matrix

To overcome steric hindrance at N4, selecting the correct coupling reagent is paramount. Use the table below to match your reagent to your specific synthetic context.

Coupling ReagentActivation IntermediateBase CompatibilityEpimerization Risk at C2Recommended Use Case
EDC / HOBt Bt-esterDIPEA, TEALowUnhindered primary amines; generally fails for hindered N4 couplings.
HATU 7-aza-OBt esterDIPEA, NMMModerateHighly hindered N4 couplings; requires strict stoichiometry to prevent guanidinylation.
COMU Oxyma-esterDIPEA, TMPLowHindered couplings; safer byproduct profile and less epimerization than HATU.
T3P AnhydrideDIPEA, PyridineVery LowScale-up amidation; excellent for preserving stereocenters during N4 functionalization.
Experimental Methodologies
Protocol 1: Chemoselective N4-Boc Protection

Objective: Protect the N4 secondary amine while leaving the N1 lactam and C2 ester intact.

  • Preparation: Suspend Methyl (2R)-6-oxopiperazine-2-carboxylate HCl (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Causality: The excess DIPEA fully neutralizes the HCl salt, generating the free nucleophilic N4 amine. The solution should become homogeneous.

  • Protection: Dissolve Di-tert-butyl dicarbonate ( Boc2​O ) (1.05 eq) in a minimal volume of DCM and add dropwise over 15 minutes. Causality: Strict stoichiometric control (1.05 eq) prevents unwanted side reactions at the N1 lactam.

  • Completion: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (Ninhydrin stain).

  • Workup: Quench with 1M aqueous Citric Acid to remove excess DIPEA. Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the N4-Boc protected intermediate.

Protocol 2: Epimerization-Free C2-Ester Hydrolysis

Objective: Saponify the C2 methyl ester to the corresponding carboxylic acid without epimerizing the 2R stereocenter or forming diketopiperazines.

  • Preparation: Dissolve the N4-protected intermediate (from Protocol 1) in a 3:1 mixture of Tetrahydrofuran (THF) and Water (0.2 M concentration).

  • Temperature Control: Cool the reaction flask strictly to 0 °C. Causality: Cryogenic conditions are non-negotiable to suppress the kinetic rate of C2-proton abstraction.

  • Hydrolysis: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O ) (1.2 eq) in one portion. Causality: Lithium ions coordinate the ester carbonyl and the C6-oxo group, directing the hydroxide nucleophile efficiently while minimizing basicity.

  • Monitoring: Stir at 0 °C for 2–3 hours. Do not let the reaction warm to room temperature.

  • Workup: Acidify the reaction mixture carefully with 1M HCl to pH 3–4 at 0 °C. Extract immediately with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate to afford the stereopure carboxylic acid.

References
  • Title: Construction of Highly Functionalized Piperazinones via Post-Ugi Cyclization and Diastereoselective Nucleophilic Addition Source: The Journal of Organic Chemistry (2020) URL: [Link]

  • Title: Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics Source: The Journal of Organic Chemistry (2009) URL: [Link]

  • Title: Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies Source: Bioorganic Chemistry (2023) URL: [Link]

  • Title: Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 Source: Pharmaceutical Research (1993) URL: [Link]

Troubleshooting

Purification techniques for Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride mixtures

Technical Support Center: Purification of Methyl (2R)-6-oxopiperazine-2-carboxylate Hydrochloride Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl (2R)-6-oxopiperazine-2-carboxylate Hydrochloride

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals handling the isolation and purification of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride (CAS 2550997-05-0)[1].

This chiral building block is frequently utilized in the synthesis of complex heterocyclic therapeutics, including Fibroblast Activation Protein (FAP) inhibitors[2] and advanced anti-cancer agents[3]. However, it presents significant purification challenges due to its extreme polarity and the presence of competing functional groups: a secondary amine (protonated as an HCl salt), a lactam (6-oxo), and a hydrolytically sensitive methyl ester.

Physicochemical Profiling & Purification Implications

Before selecting a purification route, it is critical to understand how the molecule's physical chemistry dictates its behavior in solution and on stationary phases. The free base form (CAS 126330-91-4)[4] and the hydrochloride salt form have distinct handling requirements.

ParameterQuantitative ValueCausality & Purification Impact
Monoisotopic Mass (Free Base) 158.069 DaTarget [M+H]+ is 159.07 m/z . Used for MS-triggered fraction collection.
Hydrolyzed Mass (Impurity) 144.053 DaTarget [M+H]+ is 145.06 m/z . Indicates ester cleavage during processing.
pKa (Piperazine N4) ~7.5Molecule is highly ionized at pH < 6, causing poor retention on standard C18 columns.
LogP (Estimated) -1.2Extreme hydrophilicity dictates the failure of standard normal-phase silica chromatography.
Chiral Center (2R) ConfigurationThe C2 proton is acidic; pH > 7.5 induces enolization and irreversible racemization.

Troubleshooting & FAQs

Q: My compound streaks severely on standard normal-phase silica gel, and my recovery is terrible. How can I fix this? A: Normal-phase silica relies on polar interactions. The secondary amine and the lactam carbonyl of the 6-oxopiperazine ring act as powerful hydrogen-bond donors and acceptors, interacting irreversibly with acidic silanol groups on the silica surface. While some literature notes the purification of the free base using highly polar gradients (e.g., Ethyl Acetate/Methanol with 1N NH₃)[2], applying this directly to the HCl salt causes severe streaking and risks base-catalyzed degradation. Solution: Abandon standard normal-phase silica. For crude mixtures >85% pure, use selective recrystallization. For complex mixtures, utilize Hydrophilic Interaction Liquid Chromatography (HILIC), where the polar stationary phase is saturated with an aqueous layer, allowing for liquid-liquid partitioning rather than solid-phase adsorption.

Q: I am observing a significant drop in enantiomeric excess (%ee) after purification. What is causing this? A: This is a classic case of base-catalyzed epimerization. The proton at the C2 position is highly acidic because it is flanked by an electron-withdrawing methyl ester and a lactam carbonyl. If your purification mobile phase or workup exceeds pH 7.5 (e.g., using ammonium hydroxide modifiers to improve peak shape), the C2 proton is abstracted, forming a planar enolate intermediate. Upon reprotonation, you get a racemic mixture of (2R) and (2S) enantiomers. Solution: Maintain strictly acidic to neutral conditions (pH 3.0–6.0) during all chromatographic steps and avoid prolonged exposure to basic ion-exchange resins.

Q: During reverse-phase HPLC (RP-HPLC), my main peak shifted, and the mass spectrometer shows an [M+H]+ of 145.1 instead of 159.1. What happened? A: The methyl ester has hydrolyzed into (2R)-6-oxopiperazine-2-carboxylic acid. This nucleophilic acyl substitution is accelerated by water in the presence of either acidic modifiers (like 0.1% TFA) or heat during concentration. Solution: If using aqueous RP-HPLC, fraction collection vessels must be kept on ice, and fractions must be lyophilized immediately. Do not use rotary evaporation with a water bath above 30°C for aqueous fractions.

Validated Purification Methodologies

Protocol A: HILIC-UV/MS Purification of the Hydrochloride Salt

Context: HILIC is the optimal chromatographic method for highly polar, water-soluble salts, allowing retention without the use of signal-suppressing ion-pairing agents.

  • Sample Preparation: Dissolve the crude HCl salt in a 1:1 mixture of Acetonitrile and LC-MS grade Water to a maximum concentration of 20 mg/mL.

  • Stationary Phase: Utilize an amide-functionalized HILIC column (e.g., 5 µm particle size, 150 x 21.2 mm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid (maintains the protonated state and prevents racemization).

    • Solvent B: 100% Acetonitrile.

  • Gradient Elution: Run a gradient from 90% B to 50% B over 15 column volumes. Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous content disrupts the hydrophilic partitioning, eluting the polar salt.

  • Recovery: Immediately flash-freeze the collected fractions using liquid nitrogen and lyophilize to dryness to prevent ester hydrolysis.

Self-Validation Check: Re-dissolve 1 mg of the lyophilized powder in 1 mL of mobile phase. Inject 1 µL into an analytical LC-MS. The presence of a sharp, symmetrical peak at m/z 159.07 [M+H]+, and the strict absence of m/z 145.06, confirms the ester remains intact and the target salt was successfully isolated.

Protocol B: Selective Recrystallization (Purity & %ee Upgrade)

Context: If the crude purity is >85% and the primary impurities are inorganic salts or minor organic byproducts, recrystallization is the most efficient method to upgrade both chemical and chiral purity. The principles of salt recrystallization applied here align with industry standards for pharmaceutical salt selection and purification[3].

  • Dissolution: Suspend 1.0 g of the crude Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride in 5 mL of anhydrous Methanol. Heat gently to 40°C until dissolution is complete.

  • Hot Filtration: Pass the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble inorganic salts.

  • Anti-Solvent Addition: While maintaining gentle stirring at room temperature, add anhydrous Diethyl Ether dropwise until a faint, persistent cloudiness is observed (approx. 10-15 mL).

  • Crystallization: Seal the vessel and allow it to cool undisturbed to 4°C for 12 hours. Causality: Slow cooling promotes the selective integration of the (2R) enantiomer into the growing crystal lattice, leaving racemic impurities and oligomers in the mother liquor.

  • Isolation: Filter the crystals rapidly under a dry nitrogen atmosphere (the salt is hygroscopic) and wash with 5 mL of ice-cold Diethyl Ether. Dry under high vacuum.

Self-Validation Check: Determine the melting point of the recovered crystals. A sharp melting point range (<1.5°C variance) validates the exclusion of impurities. Run a chiral HPLC assay (e.g., Chiralpak AD-H column) against a racemic standard; a single peak confirms the >99% ee integrity of the (2R) stereocenter.

Purification Decision Matrix

Use the following logical workflow to determine the optimal purification strategy based on your crude mixture's profile.

PurificationWorkflow Start Crude Mixture Methyl (2R)-6-oxopiperazine-2-carboxylate HCl CheckPurity Assess Crude Purity (LC-MS / Chiral HPLC) Start->CheckPurity HighPurity Purity > 85% Mainly Inorganic Salts CheckPurity->HighPurity LowPurity Purity < 85% Organic Impurities present CheckPurity->LowPurity Recryst Recrystallization (MeOH / Diethyl Ether) HighPurity->Recryst Chromatography Chromatographic Separation LowPurity->Chromatography PureProduct Pure (2R) Enantiomer HCl Salt (>98% purity, >99% ee) Recryst->PureProduct HILIC HILIC Chromatography (Acetonitrile / NH4OAc) Chromatography->HILIC Polar Organics IonExchange Cation Exchange Resin (Dowex 50WX8) Chromatography->IonExchange Amino Acid Precursors SaltExchange HCl Salt Formation (HCl in Dioxane/MeOH) HILIC->SaltExchange IonExchange->SaltExchange SaltExchange->PureProduct

Decision matrix for the purification of Methyl (2R)-6-oxopiperazine-2-carboxylate HCl.

References

  • NextSDS. "methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride — Chemical Substance Information."

  • The Royal Society of Chemistry. "Selective FAP inhibitors with a xanthine scaffold."

  • Sigma-Aldrich. "(R)-Methyl 6-oxopiperazine-2-carboxylate | CAS 126330-91-4 Product Specification."

  • Google Patents. "WO2023067354A1 - Heterocyclic compounds for use in the treatment of cancer."

Sources

Optimization

Minimizing epimerization of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride during coupling

Technical Support Center Topic: Minimizing Epimerization of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride during Coupling Audience: Researchers, Scientists, and Drug Development Professionals From the desk of:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center

Topic: Minimizing Epimerization of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride during Coupling Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Introduction: The Stereochemical Challenge of a Key Chiral Building Block

Methyl (2R)-6-oxopiperazine-2-carboxylate is a valuable chiral intermediate in medicinal chemistry, notably as a precursor in the synthesis of compounds like Tosedostat, an aminopeptidase inhibitor.[1][2] The stereochemical integrity of its C2 chiral center is paramount for the biological activity of the final drug substance. However, this α-amino acid ester derivative is highly susceptible to epimerization during standard amide bond formation (coupling) reactions.

This guide provides an in-depth analysis of the causes of this epimerization and offers robust, field-proven strategies to maintain the desired (2R) configuration. We will explore the underlying mechanisms and provide actionable troubleshooting steps and optimized protocols.

The loss of stereochemical purity primarily occurs through two base-catalyzed mechanisms:

  • Oxazolone Formation: The activated carboxyl group undergoes intramolecular cyclization to form a planar, achiral oxazolone intermediate. This intermediate can be protonated from either face, leading to a mixture of (2R) and (2S) products upon reaction with an amine.[3][4][5]

  • Direct Enolization: A base can directly abstract the acidic proton at the C2 position, forming a planar enolate intermediate. Subsequent protonation again leads to a loss of the original stereochemistry.[3][4]

Understanding and controlling these pathways is the key to a successful, stereochemically pure synthesis.

Epimerization_Mechanisms cluster_main cluster_path1 Mechanism 1: Oxazolone Formation Start Methyl (2R)-6-oxopiperazine-2-carboxylate (Starting Material) Activated Activated Carboxyl Intermediate Start->Activated Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Enolate Planar Enolate Intermediate Activated->Enolate Base-mediated α-H Abstraction Products Mixture of (2R) and (2S) Epimers Oxazolone->Products Amine Attack Enolate->Products Protonation & Amine Attack

Caption: Primary mechanisms leading to epimerization during coupling.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride so prone to epimerization?

A1: The proton on the α-carbon (the C2 position) is particularly acidic. This is due to its position between two electron-withdrawing groups: the ester carbonyl and the amide carbonyl within the piperazine ring. During a coupling reaction, a base is required to neutralize the hydrochloride salt and free the secondary amine for reaction. This basic environment, necessary for the reaction to proceed, unfortunately also promotes the proton abstraction that initiates epimerization.[3]

Q2: How does the choice of base influence the level of epimerization?

A2: The base is a critical factor. Strong or sterically unhindered bases can readily abstract the α-proton, promoting direct enolization. To minimize this, a non-nucleophilic, sterically hindered base is strongly recommended.

  • Recommended: N,N-Diisopropylethylamine (DIPEA, Hünig's base) or 2,4,6-Collidine are excellent choices. Their bulkiness disfavors α-proton abstraction while still being effective at neutralizing the HCl salt.[6][7]

  • Use with Caution: Triethylamine (TEA) is less hindered and can lead to higher epimerization levels.

  • Stoichiometry: Use the minimum amount of base required. Typically, one equivalent is needed to neutralize the hydrochloride salt, with an additional equivalent often required for coupling reagents like uronium salts. Excess base significantly increases the risk of epimerization.

Q3: Which coupling reagents and additives are best for maintaining stereochemical integrity?

A3: The coupling reagent determines the nature of the activated carboxyl intermediate and its propensity to form an oxazolone.

  • Uronium/Aminium Salts: Reagents that incorporate 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are superior in suppressing racemization compared to their HOBt-based counterparts like HBTU.[8]

  • Phosphonium Salts: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another excellent HOAt-based choice known for rapid coupling and low racemization.[8]

  • Carbodiimides: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are economical but tend to cause more epimerization.[9] If used, they must be paired with an additive.

  • Additives: Additives intercept the initial activated species to form an active ester that is more reactive towards the desired amine coupling and less prone to cyclizing into an oxazolone. OxymaPure® (Ethyl cyanohydroxyiminoacetate) is a highly effective and safer alternative to HOBt and HOAt, often yielding lower epimerization.[10][11]

Q4: How do solvent and temperature affect the reaction?

A4: Both parameters play a significant role in controlling the kinetics of the desired reaction versus the undesired epimerization side reaction.

  • Temperature: Lowering the reaction temperature is one of the most effective ways to suppress epimerization.[4][9] It is highly recommended to start the reaction at 0 °C and allow it to warm slowly to room temperature.

  • Solvent: Polar aprotic solvents like DMF can accelerate epimerization.[9] Less polar solvents such as Dichloromethane (DCM) are generally preferred.[4] Ensure complete solubility of all reagents.

Q5: What is "pre-activation" and how does it relate to epimerization?

A5: Pre-activation is the step where the carboxylic acid is mixed with the coupling reagent before the amine component is added. While intended to speed up coupling, prolonged pre-activation allows the highly reactive activated intermediate to accumulate, increasing the chance of it converting to the problematic oxazolone.[8] This time should be kept to an absolute minimum, typically 1-5 minutes, before adding the amine.[8][12]

Q6: How can I accurately measure the amount of epimerization?

A6: The most reliable method is through chiral chromatography . Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a suitable chiral stationary phase can effectively separate and quantify the desired (2R) product from its (2S) epimer. Developing an analytical method early is crucial for optimizing the reaction conditions.

Troubleshooting Guide

Initial Problem: Chiral HPLC analysis of my crude product shows a significant peak for the undesired (2S) epimer (>2%).

Troubleshooting_Workflow Start High Epimerization Detected (>2% 2S-epimer) Temp_Check Was the reaction run at low temperature? Start->Temp_Check Base_Check What base was used? Temp_Check->Base_Check Yes Temp_Action ACTION: Run reaction starting at 0 °C and allow to warm slowly. Temp_Check->Temp_Action No Reagent_Check What coupling reagent and additive were used? Base_Check->Reagent_Check DIPEA or Collidine Base_Action ACTION: Switch to a hindered base like DIPEA or 2,4,6-Collidine. Use minimal equivalents. Base_Check->Base_Action TEA or other unhindered base Solvent_Check What solvent was used? Reagent_Check->Solvent_Check HATU, PyAOP, or EDC/Oxyma Reagent_Action ACTION: Switch to a HOAt-based reagent (HATU) or use EDC with Oxyma. Minimize pre-activation time (<5 min). Reagent_Check->Reagent_Action EDC alone, HBTU, or other Success Re-run experiment and analyze for epimeric purity Solvent_Check->Success DCM or other less polar solvent Solvent_Action ACTION: Switch from DMF/NMP to Dichloromethane (DCM). Solvent_Check->Solvent_Action DMF or NMP Temp_Action->Base_Check Base_Action->Reagent_Check Reagent_Action->Solvent_Check Solvent_Action->Success

Caption: A decision workflow for troubleshooting epimerization issues.

Parameter Impact Summary
ParameterHigh Epimerization RiskLow Epimerization RecommendationRationale
Base Triethylamine (TEA), Excess BaseN,N-Diisopropylethylamine (DIPEA), 2,4,6-Collidine Steric hindrance minimizes α-proton abstraction.[6]
Coupling Reagent EDC (alone), HBTU, BOPHATU, PyAOP, DEPBT HOAt-based reagents form active esters that couple faster than they epimerize.[8][10]
Additive None (with carbodiimides)OxymaPure®, HOAt Forms a highly reactive, yet racemization-resistant, active ester intermediate.[11]
Temperature Room Temperature or Elevated0 °C to Room Temperature Slows the rate of the epimerization side reaction more significantly than the main coupling reaction.[4][9]
Solvent DMF, NMP (polar aprotic)DCM, Chloroform Less polar solvents have been shown to suppress epimerization pathways.[4][9]
Pre-activation Time > 10 minutes< 5 minutes Minimizes the concentration of the highly reactive, epimerization-prone activated intermediate.[8][12]

Recommended Experimental Protocol: Low-Epimerization Coupling

This protocol utilizes a combination of optimized parameters to ensure minimal epimerization.

Reagents & Materials:

  • Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride (1.0 eq)

  • Carboxylic acid coupling partner (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Standard workup and purification reagents (e.g., 1N HCl, sat. NaHCO₃, brine, MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid coupling partner (1.05 eq).

  • Dissolution: Dissolve the acid in anhydrous DCM (use a concentration of approx. 0.1 M). Cool the solution to 0 °C in an ice-water bath.

  • Activation: To the cooled solution, add HATU (1.1 eq) followed by DIPEA (2.2 eq). Stir the mixture at 0 °C. The solution may change color.

  • Pre-activation: Allow the mixture to pre-activate for no more than 2-3 minutes .

  • Amine Addition: Add a solution of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride (1.0 eq) in a minimum amount of anhydrous DCM to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with cold 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis and Purification:

    • Analyze an aliquot of the crude material by chiral HPLC or SFC to determine the epimeric ratio ((2R):(2S)).

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Hu, L., et al. (2018). Ynamide Coupling Reagents: Origin and Advances. Precision Chemistry. [Link]

  • Md Rezan, F. A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Gao, F., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. [Link]

  • Brik, A., et al. (2013). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Hirano, R. (2016). Epimerization of Peptide. SlideShare. [Link]

  • Dandepally, S. R., et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. [Link]

  • Stead, D., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. Journal of the American Chemical Society. [Link]

  • Albericio, F., et al. (2011). Z-L-Phg-OH with H-Val-OMe•HCl. Organic Syntheses. [Link]

  • Pascal, R., et al. (2001). Enantioselective Synthesis of N-Protected α-Amino Acid Hydrazides. Synthetic Communications. [Link]

  • Md Rezan, F. A., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • ResearchGate. Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. [Link]

  • Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]

  • ChemRxiv. (2023). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. [Link]

  • Chemistry LibreTexts. (2020). 25.4: Synthesis of Amino Acids. [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Retention Time for Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride

Welcome to the technical support center for the analysis of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize HPLC retention time for this specific compound. The following question-and-answer format directly addresses common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My retention time for Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is too short, eluting near the void volume. How can I increase it?

This is a common challenge due to the polar nature of the analyte. Short retention indicates insufficient interaction with the stationary phase. Here are several strategies to increase retention:

  • Mobile Phase Modification:

    • Decrease Organic Solvent Concentration: In reversed-phase HPLC, reducing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.[1] Start by decreasing the organic content in 5% increments.

    • Utilize a 100% Aqueous Mobile Phase: If decreasing the organic content is insufficient, a 100% aqueous mobile phase may be necessary. However, be cautious of "phase collapse" with standard C18 columns.[2] Consider using a C18Aq-type column designed for these conditions.[2]

    • Adjust pH: The pH of the mobile phase significantly impacts the ionization state of the analyte, which in turn affects retention.[3][4] For an amine hydrochloride like this compound, a higher pH (e.g., closer to its pKa) will decrease its ionization and increase its hydrophobicity, leading to longer retention on a reversed-phase column. However, ensure the pH remains within the stable range of your column.[3]

  • Alternative Chromatography Modes:

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[5] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent.[5]

    • Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties, which can enhance the retention of polar and charged analytes.[5]

  • Column Selection:

    • Use a More Retentive Stationary Phase: Consider a column with a higher carbon load or a different stationary phase chemistry, such as phenyl-hexyl, that may offer different selectivity for your compound.

    • Porous Graphitic Carbon (PGC) Columns: These columns are known for their ability to retain very polar compounds.[6]

2. I am observing significant drift or sudden changes in retention time for my analyte. What are the likely causes and how can I fix this?

Retention time instability is a frequent issue in HPLC and can stem from several factors.[7][8] A systematic approach is crucial for diagnosis.

First, determine if the issue is related to flow rate or a change in the chemical environment.[9][10] If the retention times of all peaks, including the solvent front (t0), shift proportionally, a flow rate problem is likely.[9][10] If only the analyte peaks shift relative to a stable t0, the cause is likely chemical.[9][10]

Troubleshooting Flow Rate Issues:

  • Leaks: Even small, non-dripping leaks can cause significant retention time drift.[7][10] Carefully inspect all fittings, pump heads, and the autosampler for any signs of salt deposits, which can indicate a leak when using buffered mobile phases.[10]

  • Pump Performance: Worn pump seals, faulty check valves, or an improperly functioning degasser can lead to inconsistent flow rates.[7][11] Regular maintenance and replacement of these components are essential.[7]

  • Air Bubbles: Air bubbles in the pump or detector can cause pressure fluctuations and retention time instability.[11][12] Ensure your mobile phase is thoroughly degassed.[13][14]

Troubleshooting Chemical Environment Issues:

  • Mobile Phase Composition:

    • Inadequate Equilibration: The column must be fully equilibrated with the mobile phase.[8] This can take 10-20 column volumes, and even longer if ion-pairing reagents are used.[8]

    • Mobile Phase Volatility: If using volatile mobile phase components (e.g., trifluoroacetic acid), selective evaporation can occur over time, changing the mobile phase composition and affecting retention.[10][11] Prepare fresh mobile phase daily.

    • pH Instability: If the mobile phase pH is not well-buffered or is close to the analyte's pKa, small changes in pH can cause significant shifts in retention.[3][15] Ensure your buffer is used within its effective range (typically ±1 pH unit from its pKa).[11]

  • Column Temperature: Fluctuations in ambient temperature can affect retention time, especially if a column oven is not used.[7] A 1°C change can alter retention by 1-2%.[7]

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH).[11] This can lead to a gradual drift in retention time.

3. My peak shape for Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is poor (tailing or fronting). What should I do?

Poor peak shape can compromise the accuracy of your analysis. Here’s how to address common peak shape issues:

  • Peak Tailing:

    • Secondary Interactions: The basic amine groups in your analyte can interact with acidic silanol groups on the silica-based stationary phase, causing tailing. Using a highly deactivated (end-capped) column or adding a small amount of a competing base (like triethylamine) to the mobile phase can mitigate this.

    • Column Overload: Injecting too much sample can lead to tailing.[13] Try reducing the injection volume or sample concentration.

    • Column Contamination: Buildup of strongly retained compounds from previous injections can cause peak tailing.[16] A proper column wash procedure is necessary.

  • Peak Fronting:

    • Sample Solvent Effects: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, leading to fronting.[13] Ideally, dissolve your sample in the mobile phase.[17]

    • Column Overload: In some cases, severe column overload can also manifest as fronting.

  • Split Peaks:

    • Clogged Inlet Frit: A partially blocked frit at the column inlet can cause the sample to be unevenly distributed onto the column, resulting in split peaks.[13][17]

    • Column Void: A void at the head of the column can have a similar effect.[17]

    • Injection Issues: Problems with the autosampler injector can also lead to split peaks.[8]

4. I am analyzing a racemic mixture. How can I separate the (2R) and (2S) enantiomers?

The analysis of enantiomers requires a chiral separation method.

  • Chiral Stationary Phases (CSPs): This is the most common approach for chiral separations in HPLC. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for separating piperazine derivatives.[18] A column like Chiralpak® IC, which is based on cellulose tris(3,5-dichlorophenylcarbamate), is a good starting point.[18]

  • Mobile Phase for Chiral Separations: For chiral separations on polysaccharide-based CSPs, mobile phases often consist of mixtures of acetonitrile, methanol, and a basic additive like diethylamine (DEA).[19] The basic additive helps to improve peak shape for basic analytes.

  • Method Development: Chiral method development often involves screening different chiral columns and mobile phases to find the optimal conditions for separation.[20]

5. What are the recommended starting HPLC conditions for analyzing Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride?

For a standard reversed-phase analysis (not chiral), here is a good starting point. Optimization will likely be required.

Parameter Recommendation Rationale
Column C18, 2.1 x 50 mm, 1.8 µmA standard C18 provides a good starting point for reversed-phase separations. The smaller dimensions are suitable for modern UHPLC systems.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that provides protons to improve peak shape for basic compounds in positive ion mode mass spectrometry.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase HPLC.
Gradient 5% to 95% B over 5 minutesA generic gradient is a good starting point to determine the approximate elution conditions.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 35 °CMaintaining a constant, elevated temperature can improve peak shape and reduce viscosity.[18]
Injection Volume 1-5 µLA small injection volume helps to prevent column overload.
Detection UV at ~205 nm or Mass SpectrometryThe compound lacks a strong chromophore, so low UV wavelengths or a mass spectrometer are needed for sensitive detection.[18][19]

Note on Derivatization: For trace-level analysis with UV detection, pre-column derivatization with a UV-active agent can be considered to enhance sensitivity.[18][19]

Visualizing the Troubleshooting Process

The following diagram illustrates a systematic approach to troubleshooting HPLC retention time issues.

HPLC_Troubleshooting start Retention Time Issue (Drift or Incorrect) check_t0 Check t0 (Solvent Front) Is it stable? start->check_t0 flow_issue Flow Rate Issue check_t0->flow_issue No chem_issue Chemical Environment Issue check_t0->chem_issue Yes check_leaks Inspect for Leaks flow_issue->check_leaks check_mp Mobile Phase Issue? chem_issue->check_mp check_pump Check Pump Performance (Seals, Valves, Degasser) check_leaks->check_pump No leaks_found Tighten/Replace Fittings check_leaks->leaks_found Yes pump_maint Perform Pump Maintenance check_pump->pump_maint Yes check_temp Temperature Fluctuation? check_mp->check_temp No mp_prep Prepare Fresh Mobile Phase Ensure Proper Equilibration check_mp->mp_prep Yes check_column Column Degradation? check_temp->check_column No use_oven Use Column Oven check_temp->use_oven Yes replace_column Replace Column check_column->replace_column Yes

Caption: A logical workflow for diagnosing HPLC retention time problems.

References
  • Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Benchchem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
  • Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift.
  • (2020, August 18). Troubleshooting Retention Time Changes in (U)
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • LCGC International. (n.d.). Troubleshooting Basics, Part III: Retention Problems.
  • ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
  • Waters Blog. (2025, June 18).
  • Phenomenex. (2025, June 6).
  • Moravek, Inc. (2024, December 4).
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • LCGC International. (2026, March 19).
  • PubMed. (2001, October 15). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution.
  • JOCPR. (n.d.).
  • ResearchGate. (2017, June 7). Increasing retention time of a sample in HPLC?
  • Chromatography Forum. (2004, August 25). Amine hydrochloride in HPLC.
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
  • (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Persee - PGeneral. (2025, August 22).
  • GALAK Chromatography. (n.d.). 4 Common Problems & Solutions For HPLC System.
  • Universal Lab Blog. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!
  • ResearchGate. (2026, February 16).
  • Shimadzu. (n.d.). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Binding Affinity: Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride vs. its (2S)-enantiomer

A Guide for Researchers in Drug Discovery and Development In the landscape of modern medicinal chemistry, the piperazine scaffold is a cornerstone, recognized for its prevalence in a multitude of FDA-approved drugs.[1][2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry, the piperazine scaffold is a cornerstone, recognized for its prevalence in a multitude of FDA-approved drugs.[1][2][3] Its structural versatility allows for extensive derivatization, enabling the fine-tuning of pharmacological properties.[1][4] A critical aspect of drug design that often dictates therapeutic success is stereochemistry. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles due to their differential interactions with the chiral environment of biological systems, such as enzymes and receptors.[5][6][7]

The Significance of Stereoselectivity in Drug-Receptor Interactions

The interaction between a drug molecule and its biological target is a highly specific, three-dimensional event, often likened to a lock and key mechanism.[8] The binding pocket of a receptor or the active site of an enzyme is itself chiral, composed of asymmetrically arranged amino acid residues. This chirality dictates that only one enantiomer of a chiral drug may fit optimally into the binding site, leading to a higher binding affinity and, consequently, greater biological activity. The other enantiomer, the distomer, may exhibit significantly lower affinity, no affinity, or even bind to a different target, potentially leading to off-target effects or toxicity.[5][9] Therefore, the evaluation of individual enantiomers is a critical step in drug development.[6]

For the purpose of this guide, we will hypothesize a relevant biological target for the 6-oxopiperazine-2-carboxylate scaffold: the Dopamine D2 receptor , a G-protein coupled receptor implicated in various neurological and psychiatric disorders. Piperazine derivatives are known to interact with a range of CNS targets, making this a scientifically grounded, illustrative example.[10]

Comparative Binding Affinity: A Hypothetical Analysis

To illustrate the concept of stereoselective binding, let us consider a hypothetical competitive radioligand binding assay performed to determine the inhibitory constant (Ki) of the (2R) and (2S) enantiomers of Methyl 6-oxopiperazine-2-carboxylate hydrochloride for the Dopamine D2 receptor. In this assay, a radiolabeled ligand with known affinity for the D2 receptor is used, and the ability of our test compounds to displace this radioligand is measured. A lower Ki value indicates a higher binding affinity.

CompoundEnantiomerHypothetical Inhibitory Constant (Ki) in nM
Methyl 6-oxopiperazine-2-carboxylate HCl(2R)15
Methyl 6-oxopiperazine-2-carboxylate HCl(2S)850

This hypothetical data clearly demonstrates a significant difference in binding affinity between the two enantiomers, with the (2R) enantiomer exhibiting a much stronger interaction with the Dopamine D2 receptor. This disparity underscores the importance of chiral separation and the evaluation of single enantiomers in drug discovery.[11][12]

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

The following is a detailed, step-by-step protocol for a competitive radioligand binding assay to determine the Ki of the (2R) and (2S) enantiomers of Methyl 6-oxopiperazine-2-carboxylate hydrochloride for the Dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human Dopamine D2 receptor

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist)

  • Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4

  • Non-specific binding control: Haloperidol (10 µM)

  • Test compounds: Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride and Methyl (2S)-6-oxopiperazine-2-carboxylate hydrochloride, prepared in a dilution series.

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus with glass fiber filters

Procedure:

  • Membrane Preparation: Thaw the cell membranes expressing the D2 receptor on ice. Homogenize the membranes in ice-cold wash buffer and centrifuge. Resuspend the pellet in assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a concentration equal to its Kd), and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of the membrane suspension.

    • Competitive Binding: 50 µL of the test compound dilution series (ranging from 0.1 nM to 100 µM), 50 µL of [³H]-Spiperone, and 100 µL of the membrane suspension.

  • Incubation: Incubate the microplate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. It is crucial to determine the optimal incubation time experimentally to ensure equilibrium is reached.[13][14]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash each filter with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place each filter in a scintillation vial, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Stereoselective Binding and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the principles of stereoselective binding and the workflow of the competitive radioligand binding assay.

Caption: Stereoselective binding of enantiomers to a chiral receptor.

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Prepare D2 Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compounds membranes->incubation compounds Prepare Test Compound Dilution Series compounds->incubation radioligand Prepare [3H]-Spiperone radioligand->incubation filtration Filter to Separate Bound and Unbound Radioligand incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting ic50 Determine IC50 from Dose-Response Curve counting->ic50 ki Calculate Ki using Cheng-Prusoff Equation ic50->ki

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The comparison between Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride and its (2S) enantiomer, although presented here with hypothetical data, serves to highlight a fundamental principle in pharmacology: chirality matters. The potential for stereoselective binding necessitates the careful evaluation of individual enantiomers to identify the eutomer (the more active enantiomer) and to understand the complete pharmacological profile of a chiral drug candidate. The use of robust and well-validated binding assays, such as the competitive radioligand binding assay detailed in this guide, is essential for obtaining reliable data to inform drug design and development decisions. Researchers are encouraged to consider the stereochemical aspects of their compounds from the earliest stages of the drug discovery process to maximize therapeutic potential and minimize the risk of unforeseen adverse effects.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (2026, March 8). ResearchGate. [Link]

  • Drug–Receptor Interactions | Basicmedical Key. (2016, August 3). Basicmedical Key. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). ChemistryOpen. [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A. (2020, May 22). Royal Society of Chemistry. [Link]

  • Stereochemistry in Drug Action - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • The Significance of Chirality in Drug Design and Development - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Drug action and enantiomers - YouTube. (2020, November 5). YouTube. [Link]

  • How to measure and evaluate binding affinities - eLife. (2020, August 6). eLife. [Link]

  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates | The Journal of Organic Chemistry - ACS Publications. (2018, October 26). ACS Publications. [Link]

  • How to measure and evaluate binding affinities - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Binding Assays | BMG LABTECH. (n.d.). BMG LABTECH. [Link]

  • 5.2: Techniques to Measure Binding - Biology LibreTexts. (2026, January 19). Biology LibreTexts. [Link]

  • methyl (2S)-6-oxopiperazine-2-carboxylate hydrochloride — Chemical Substance Information - NextSDS. (n.d.). NextSDS. [Link]

  • Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | The Journal of Organic Chemistry - ACS Publications. (2018, May 11). ACS Publications. [Link]

  • methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride — Chemical Substance Information - NextSDS. (n.d.). NextSDS. [Link]

  • Rational Design of Topographical Helix Mimics as Potent Inhibitors of Protein–Protein Interactions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Strategies for chiral separation: from racemate to enantiomer - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.). Wiley. [Link]

  • Chiral separation and CD characterisation of enantiomeric cyclotriphosphazene derivatives. (2005, October 15). Dalton Transactions. [Link]

  • BindingDB BDBM50040236 11-Methyl-6-(4-methyl-piperazin-1-yl). (n.d.). BindingDB. [Link]

Sources

Comparative

A Comparative Guide to Piperazine Derivatives: Profiling Methyl (2R)-6-oxopiperazine-2-carboxylate as a Chiral Scaffold

This guide provides an in-depth comparison of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride against a curated selection of other piperazine derivatives. Designed for researchers, scientists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride against a curated selection of other piperazine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of properties. It delves into the functional roles of these molecules, from chiral building blocks to clinically-approved therapeutics, supported by experimental data and detailed protocols to provide a holistic understanding of their utility and performance in a scientific context.

Introduction: The Piperazine Nucleus - A Privileged Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence stems from a unique combination of structural and chemical properties. The dual nitrogen atoms provide handles for synthetic modification, allowing for precise tuning of a molecule's solubility, lipophilicity, and basicity (pKa).[1] This adaptability is crucial for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion). Furthermore, the flexible chair-boat conformations of the piperazine ring enable it to fit into a wide variety of enzyme active sites and receptor pockets, making it a "privileged scaffold" in drug discovery.[1][3]

This guide will explore the diverse roles of this scaffold by comparing four distinct examples:

  • Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride : A chiral synthetic intermediate.

  • (S)-Piperazine-2-carboxylic acid : An alternative chiral building block.

  • m-Chlorophenylpiperazine (mCPP) : A simple, biologically active derivative used extensively in neuroscience research.

  • Imatinib : A complex, multi-billion dollar anticancer drug, demonstrating the scaffold's role in a successful therapeutic.

Profile: Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is not an end-product therapeutic but rather a high-value chiral building block. Its structure, featuring a defined stereocenter (R-configuration), an ester, and a lactam (cyclic amide), makes it a versatile starting point for the synthesis of more complex, enantiomerically pure molecules.[4]

The importance of its chirality cannot be overstated. Biological systems are inherently chiral, and often only one enantiomer of a drug molecule is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.[5] The use of pre-defined chiral building blocks like this compound is a highly efficient strategy in asymmetric synthesis, bypassing the need for challenging chiral separations or resolutions later in the synthetic sequence.[6][7]

The diagram below illustrates a common synthetic logic for creating such chiral piperazine cores, often starting from readily available amino acids from the "chiral pool."

G cluster_synthesis Synthetic Logic: Chiral Pool to Piperazinone Core start L-Serine Methyl Ester (Chiral Pool Starting Material) int1 N-Alkylation with Ethyl Glyoxylate start->int1 Step 1 int2 Azide Formation int1->int2 Step 2 int3 Catalytic Hydrogenation (Reduction & Cyclization) int2->int3 Step 3 product Methyl (S)-5-oxopiperazine-2-carboxylate (Core Structure) int3->product Final Step

Caption: Synthetic pathway from L-Serine to a piperazinone core.

This synthetic pedigree is the primary performance metric for a building block. Its value is derived from its ability to efficiently introduce a specific, stereochemically-defined fragment into a larger target molecule.

Comparative Analysis

To contextualize the role of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride, we will compare its properties and applications with three other piperazine derivatives.

PropertyMethyl (2R)-6-oxopiperazine-2-carboxylate HClImatinib (Gleevec)m-Chlorophenylpiperazine (mCPP)(S)-Piperazine-2-carboxylic acid
Primary Role Chiral Synthetic IntermediateActive Pharmaceutical Ingredient (API)Research Tool / Psychoactive SubstanceChiral Synthetic Intermediate
Molecular Formula C₆H₁₁ClN₂O₃C₂₉H₃₁N₇OC₁₀H₁₃ClN₂C₅H₁₀N₂O₂
Molecular Weight ( g/mol ) 194.62493.60196.67130.14
Key Structural Features (R)-stereocenter, lactam, methyl esterN-methylpiperazine, pyridine, pyrimidine, benzamidePhenylpiperazine, chlorine substituent(S)-stereocenter, carboxylic acid
Primary Application Asymmetric synthesis of complex moleculesCancer therapy (CML, GIST); Tyrosine Kinase Inhibitor[8][9]Neuroscience research; 5-HT receptor probe[10]Synthesis of peptidomimetics, HIV inhibitors[11]
Comparison of Functionality

The fundamental difference lies in their intended use. While Imatinib and mCPP are designed to interact directly with biological targets, the oxopiperazine and piperazine carboxylic acid derivatives are designed for chemical reactivity and synthetic utility.

G cluster_roles Functional Roles of Piperazine Derivatives cluster_api BuildingBlock Chiral Building Blocks (e.g., Methyl (2R)-6-oxopiperazine-2-carboxylate) API Active Pharmaceutical Ingredients (APIs) BuildingBlock->API Used in Synthesis of CNS_Drug CNS-Active Agents (e.g., mCPP) Cancer_Drug Anticancer Drugs (e.g., Imatinib)

Caption: Functional hierarchy of the compared piperazine derivatives.

Performance Metrics: A Tale of Two Worlds

For Building Blocks: Performance is measured by synthetic efficiency, scalability, and the ability to impart desired stereochemistry. The synthesis of (S)-5-oxo-piperazine-2-carboxylate methyl ester, a closely related structure, proceeds in quantitative yield via catalytic hydrogenation, highlighting the efficiency of this class of intermediates.[12][13]

For Active Molecules: Performance is measured by biological activity and pharmacokinetic properties.

CompoundTarget(s)Potency Metric (Value)
Imatinib BCR-ABL, c-KIT, PDGFRIC₅₀ : ~250-1000 nM against various BCR-ABL positive cell lines[9]
mCPP Serotonin (5-HT) ReceptorsKᵢ (nM) : 5-HT₂C (3.4), 5-HT₂B (28.8), 5-HT₂A (32.1), 5-HT₁B (360), SERT (>10,000)[5][10]

IC₅₀ (Half-maximal inhibitory concentration) measures the functional inhibition of a target. Kᵢ (Inhibition constant) measures the binding affinity of a ligand to a receptor.

ParameterImatinibmCPP & Building Blocks
Bioavailability (Oral) ~98%[1][14]Not applicable for building blocks. Data for mCPP is primarily from research settings.
Terminal Half-life (t½) ~18 hours[1][8][15]Not applicable.
Peak Plasma Conc. (Cmax) Reached in 2-4 hours[9][15]Not applicable.
Metabolism Primarily by Cytochrome P450 3A4 (CYP3A4) to an active metabolite.[1][9][16]Not applicable.

This data clearly illustrates the different worlds these molecules inhabit. The pharmacokinetic profile of Imatinib is the result of extensive optimization, a process that may have involved intermediates structurally related to our primary compound of interest.

Experimental Protocols: Self-Validating Methodologies

The characterization and comparison of these derivatives rely on a suite of robust experimental techniques. The protocols described below are foundational and designed to provide reliable, reproducible data.

Structural Verification: NMR Spectroscopy

Causality: Before any biological testing, the chemical identity and purity of a synthesized compound must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for small molecule characterization, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms.[17][18]

Protocol: ¹H and ¹³C NMR for Small Molecule Characterization

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set a wider spectral width (e.g., 0-220 ppm).

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (ppm) and coupling patterns (J-coupling) to assign signals to specific protons and carbons in the proposed structure.[19]

    • Compare the observed spectra with predicted spectra or data from known related compounds to confirm the structure.

Target Engagement: Kinase Inhibition Assay (for Imatinib-like molecules)

Causality: For a molecule like Imatinib, its therapeutic effect is directly caused by the inhibition of specific tyrosine kinases.[7] An in-vitro kinase assay is a direct measure of this performance, quantifying the ability of the compound to block the enzymatic activity of its target.

G cluster_workflow Workflow: In-Vitro Kinase Inhibition Assay start Prepare serial dilution of Imatinib step2 Add Imatinib dilutions (Pre-incubation) start->step2 step1 Combine Kinase (ABL) and Substrate (CRKL) step1->step2 step3 Initiate reaction with ATP step2->step3 step4 Incubate at 30°C step3->step4 step5 Stop reaction & Analyze (e.g., Western Blot) step4->step5 result Determine IC₅₀ Value step5->result

Caption: Experimental workflow for a kinase inhibition assay.

Protocol: In-Vitro ABL Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, pH 7.5).

    • Prepare serial dilutions of Imatinib in the reaction buffer (e.g., from 0.01 nM to 10 µM).

    • Prepare solutions of recombinant active ABL kinase and a suitable substrate (e.g., CRKL protein).[20]

  • Reaction Setup (96-well plate):

    • To each well, add the ABL kinase and CRKL substrate in reaction buffer.

    • Add the diluted Imatinib solutions or vehicle (DMSO) to the appropriate wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiation and Incubation:

    • Start the kinase reaction by adding ATP to a final concentration of 10-50 µM.

    • Incubate the plate at 30°C for 20-30 minutes.

  • Detection:

    • Terminate the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer).

    • Quantify substrate phosphorylation using an appropriate method, such as Western Blotting with a phospho-specific antibody, or a fluorescence/luminescence-based assay format.[21]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the Imatinib concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value.

Target Affinity: Radioligand Binding Assay (for mCPP-like molecules)

Causality: For compounds targeting G-Protein Coupled Receptors (GPCRs), like mCPP, their physiological effects are driven by their affinity for and activity at these receptors. A radioligand binding assay is the gold-standard method to quantify this affinity (Kᵢ).[22][23] It measures how effectively the test compound competes with a known radioactive ligand for the receptor's binding site.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably overexpressing the target receptor (e.g., human 5-HT₂C receptor). This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (96-well plate):

    • To each well, add:

      • The prepared cell membranes (e.g., 10-20 µg protein).

      • A fixed concentration of a suitable radioligand (e.g., ³H-mesulergine for 5-HT₂C).

      • Increasing concentrations of the unlabeled test compound (mCPP).

      • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

    • Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation:

    • Rapidly separate the bound from unbound radioligand by vacuum filtration through a glass fiber filter mat.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection:

    • Allow the filters to dry, then add scintillation cocktail.

    • Count the radioactivity on each filter disc using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value from the resulting competition curve.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Conclusion: From Blueprint to Biologic Effect

This guide has journeyed through the diverse world of piperazine derivatives, using Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride as a lens to understand the critical role of chiral building blocks. Our comparison demonstrates a clear progression of complexity and function:

  • Chiral Scaffolds , like Methyl (2R)-6-oxopiperazine-2-carboxylate and (S)-Piperazine-2-carboxylic acid, are the architectural blueprints. Their performance is judged by their synthetic utility and stereochemical purity. They are essential tools for medicinal chemists to construct complex and potent therapeutic agents.

  • Research Probes , such as mCPP, represent functional molecules used to dissect complex biological systems. Their value lies in their specific and well-characterized interactions with biological targets, enabling the exploration of signaling pathways.

  • Clinical Therapeutics , exemplified by Imatinib, are the culmination of the drug discovery process. They are highly optimized molecules where the piperazine scaffold contributes to a finely tuned profile of potency, selectivity, and favorable pharmacokinetics, ultimately leading to a life-saving therapeutic effect.

The selection of a piperazine derivative is therefore entirely context-dependent. For the synthetic chemist, the value of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride lies in its potential to become part of the next Imatinib. For the pharmacologist, the value of Imatinib lies in its proven clinical efficacy. Understanding this entire spectrum is crucial for advancing the field of drug discovery and development.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source Not Specified.
  • A Profound Insight into the Structural Modification of Natural Bioactive Compounds Containing Piperazine Moiety: A Comprehensive Review. (2024). Current Bioactive Compounds.
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science Publishers.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Source Not Specified.
  • Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • meta-Chlorophenylpiperazine.
  • Asymmetric Synthesis of Biologically Active Piperazine Derivatives.
  • Application Notes and Protocols: Imatinib Concentration for Kinase Assays. (2025). BenchChem.
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (Date Not Specified). Organic & Biomolecular Chemistry (RSC Publishing).
  • Understanding the Market for Chiral Building Blocks: A Focus on S-Piperazine-2-Carboxylic Acid. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Application of chiral building blocks to the synthesis of drugs. (Date Not Specified). Source Not Specified.
  • Clinical pharmacokinetics of imatinib.
  • NMR Characterization of RNA Small Molecule Interactions.
  • Benzylpiperazine. (2012). wikidoc.
  • Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats.
  • GPCR-radioligand binding assays.
  • Gleevec®. (Date Not Specified).
  • Details for Piperazines. (2008). UNODC.
  • Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion. (1992). PubMed.
  • Data Sheet Radioligand Binding Assay Protocol.
  • Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. (2009).
  • GPCR-radioligand binding assays | Request PDF. (Date Not Specified).
  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics.
  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules.
  • A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
  • The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine.
  • Molecular Mechanisms of Action of Imatinib Mesylate in Human Ovarian Cancer: A Proteomic Analysis. (Date Not Specified). Source Not Specified.
  • Synthesis of Azabicyclic Isosteres of Piperazine 2 S-Carboxylic Acid. (2024). PubMed.
  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. (Date Not Specified).
  • Pharmacokinetics and Pharmacodynamics of Imatinib in a Phase I Trial With Chronic Myeloid Leukemia Patients. (Date Not Specified).
  • The asymmetric synthesis of (S)‐piperazine‐2‐carboxylic acid amide 20... (Date Not Specified).
  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023).
  • Process for preparing 2-piperazine carboxylic acid derivatives. (Date Not Specified).
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025). MDPI.
  • Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. (2021). Analytical Chemistry.
  • (R)-Methyl 6-oxopiperazine-2-carboxylate | 126330-91-4.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • Clinical Pharmacokinetics of Im
  • Pharmacokinetic-Pharmacodynamic Relationships of Imatinib and Its Main Metabolite in Patients with Advanced Gastrointestinal Stromal Tumors. (2006). AACR Journals.
  • Population pharmacokinetics of imatinib and the role of α1-acid glycoprotein.
  • Synthesis of ( S )- and ( R )-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics.
  • Imatinib-Induced Changes in Protein Expression and ATP-Binding Affinities of Kinases in Chronic Myelocytic Leukemia Cells. (2019).
  • Selective inhibition of PDGFR by imatinib elicits the sustained activation of ERK and downstream receptor signaling in malignant glioma cells. (2010).
  • Methyl 6-oxopiperazine-2-carboxylate: A Powerful Compound.

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride Purity: An HPLC-MS-Centric Approach

Abstract Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a critical chiral building block in modern drug development. Its stereochemical and chemical purity is not merely a quality metric but a fundamental det...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a critical chiral building block in modern drug development. Its stereochemical and chemical purity is not merely a quality metric but a fundamental determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. This guide provides an in-depth, experience-driven framework for the validation of its purity, establishing a high-performance liquid chromatography-mass spectrometry (HPLC-MS) method as the gold standard. We will dissect the causality behind each experimental choice, present self-validating protocols grounded in regulatory standards, and objectively compare this definitive method against viable alternatives like HPLC-UV and Capillary Electrophoresis (CE). All methodologies and claims are substantiated by authoritative guidelines from the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.).

The Analytical Imperative: Why Purity Matters

In the synthesis of complex pharmaceuticals, the purity of starting materials is paramount. For a chiral intermediate like Methyl (2R)-6-oxopiperazine-2-carboxylate, purity assessment is multifaceted, encompassing:

  • Chemical Purity: The absence of process-related impurities, starting materials, and degradation products.

  • Enantiomeric Purity: The quantification of the unwanted (S)-enantiomer, which could have different pharmacological or toxicological profiles.

The inherent structure of this molecule—a cyclic dipeptide precursor—presents a distinct analytical challenge. It lacks a strong chromophore, which can compromise the sensitivity and accuracy of traditional UV-based detection methods.[1][2] This immediately elevates the need for a more specific and sensitive detection technology, leading us to mass spectrometry.

The Gold Standard: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

The coupling of HPLC's superior separation capabilities with the definitive identification and trace-level sensitivity of mass spectrometry provides the most robust system for purity validation. This combination allows for the simultaneous assessment of both chemical and enantiomeric purity with unparalleled confidence. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3]

Rationale for Method Design: Explaining the "Why"

A successful analytical method is not a matter of chance but of deliberate, informed choices.

  • Column Selection: The cornerstone of this analysis is the chiral stationary phase (CSP). For separating enantiomers of piperazine derivatives, polysaccharide-based CSPs are highly effective.[1][4] We select a Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IC) . This CSP provides robust enantioselective interactions through a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are necessary to resolve the (R)- and (S)-enantiomers.[2]

  • Mobile Phase Composition: The mobile phase must be compatible with both the chiral separation and mass spectrometry. A polar organic mode is chosen.

    • Solvents: Acetonitrile and Methanol (90:10 v/v). Acetonitrile provides good elution strength, while methanol can enhance chiral recognition on polysaccharide CSPs.

    • Additive: Diethylamine (DEA) at 0.1%. As a basic amine, DEA is critical for improving the peak shape of the analyte, which is also a basic compound, by competing for active sites on the silica surface. This is a common strategy for improving chromatography of such molecules.[2]

  • Mass Spectrometry Parameters:

    • Ionization: Electrospray Ionization (ESI) in Positive Ion Mode is selected. The piperazine nitrogen is readily protonated, making ESI a highly efficient and soft ionization technique for this molecule, minimizing fragmentation and maximizing the signal of the protonated molecular ion [M+H]⁺.

    • Detection: A combination of Full Scan and Selected Ion Monitoring (SIM) is employed. Full Scan mode is used during method development to identify all potential impurities, while SIM mode is used during validation and routine analysis for its superior sensitivity and quantitative accuracy for the target analyte and known impurities.

Experimental Workflow for HPLC-MS Validation

The following diagram outlines the systematic approach to method validation, ensuring the procedure is self-validating at each stage by incorporating system suitability tests (SST).

Caption: HPLC-MS Validation Workflow based on ICH Q2(R2) guidelines.

Step-by-Step Validation Protocols & Data

The validation is performed in accordance with ICH Q2(R2) guidelines.[3][5]

Instrumentation & Reagents:

  • HPLC System: Quaternary pump, autosampler, column oven, and PDA detector.

  • Mass Spectrometer: Single quadrupole or tandem mass spectrometer with an ESI source.

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).

  • Reagents: HPLC-grade acetonitrile, methanol, and diethylamine. Purified water. Reference standards of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride and its (S)-enantiomer.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol:DEA (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • MS Detection: ESI+, SIM mode targeting the [M+H]⁺ ion.

1. Specificity (Selectivity)

  • Protocol: Inject solutions of the diluent, the (S)-enantiomer, a mixture of both enantiomers, and the analyte spiked with known related substances. Assess peak purity using the PDA detector and mass spectral data to ensure no co-elution at the analyte's retention time.

  • Trustworthiness: This confirms the method's ability to assess the analyte unequivocally in the presence of other components.

2. Linearity and Range

  • Protocol: Prepare at least five concentrations of the analyte, ranging from the limit of quantitation (LOQ) to 150% of the target concentration (e.g., 0.1 µg/mL to 15 µg/mL). Perform triplicate injections for each concentration. Plot the peak area against concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Expertise: The range must cover expected variations in sample concentration, from trace impurities to the main component assay.[3][6]

3. Accuracy (Recovery)

  • Protocol: Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate. Calculate the percentage recovery of the analyte.

  • Trustworthiness: Accuracy demonstrates the closeness of the method's results to the true value.[6]

4. Precision

  • Protocol:

    • Repeatability (Intra-assay): Perform six replicate injections of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Expertise: This assesses the method's variability under different conditions, ensuring its reproducibility.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Protocol: Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1. This is confirmed by injecting serially diluted solutions of the analyte.

  • Expertise: The European Pharmacopoeia advises calculating the S/N ratio on a window of at least 5 times the peak width at half-height.[7]

6. Robustness

  • Protocol: Deliberately vary critical method parameters, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). Analyze the effect on resolution, retention time, and peak area.

  • Trustworthiness: This demonstrates the method's reliability during normal use. Adjustments to chromatographic conditions are only permissible if system suitability is met.[8][9]

Summary of Validation Data (Example)

Validation Parameter Acceptance Criteria HPLC-MS Result
Linearity (r²) ≥ 0.999 0.9998
Range LOQ to 150% 0.1 - 15 µg/mL
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision (RSD%)
- Repeatability ≤ 1.0% 0.45%
- Intermediate Precision ≤ 2.0% 1.15%
LOD S/N ≥ 3 0.03 µg/mL
LOQ S/N ≥ 10 0.1 µg/mL

| Robustness | System Suitability Met | Passes |

Comparison with Alternative Methodologies

While HPLC-MS is superior, understanding its alternatives provides context for laboratories with different capabilities or needs.

Method_Comparison cluster_hplcms HPLC-MS cluster_hplcuv HPLC-UV cluster_ce Capillary Electrophoresis (CE) center_node Purity Validation of Methyl (2R)-6-oxopiperazine-2-carboxylate HCl hplcms High Specificity High Sensitivity Impurity ID Possible center_node->hplcms Superior Choice hplcuv Widely Available Lower Cost Simpler Operation center_node->hplcuv Common Alternative ce High Efficiency Low Sample/Solvent Use Fast Method Development center_node->ce Complementary Technique cons_hplcms High Cost Complex Operation hplcms->cons_hplcms Cons cons_hplcuv Low Sensitivity (Weak Chromophore) Risk of Co-elution No Impurity ID hplcuv->cons_hplcuv Cons cons_ce Lower Conc. Sensitivity Less Robust Lower Throughput ce->cons_ce Cons

Caption: Comparison of primary analytical techniques for chiral purity analysis.

Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is the most common technique for chiral separations.[10][11] It uses the same chromatographic principles as the HPLC-MS method but relies on a UV detector.

  • Advantages:

    • Instrumentation is widely available and less expensive.

    • Method operation and maintenance are simpler.

  • Disadvantages:

    • Poor Sensitivity: The analyte's lack of a strong chromophore necessitates detection at low wavelengths (e.g., 205-215 nm), where baseline noise is higher and many solvents absorb, leading to significantly lower sensitivity compared to MS.

    • Risk of Co-elution: A UV peak represents any and all compounds eluting at that time. An unknown impurity could co-elute with the main peak, leading to an inaccurate purity assessment.

    • Inability to Identify Unknowns: UV detection provides no structural information. Any new impurity peak cannot be identified without off-line characterization.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in an electric field and has emerged as a powerful alternative for chiral separations.[12][13]

  • Advantages:

    • High Separation Efficiency: Often provides sharper peaks and higher resolution than HPLC.

    • Low Consumption: Uses minimal amounts of sample and reagents, making it a "green" analytical technique.[11]

    • Rapid Method Development: Changing the chiral selector is as simple as changing the background electrolyte.

  • Disadvantages:

    • Lower Concentration Sensitivity: The detection path length is very short, limiting sensitivity for trace impurity analysis compared to HPLC-MS.

    • Robustness: Can be more susceptible to variations in buffer composition and capillary surface, potentially leading to lower reproducibility than modern HPLC systems.

Comparative Performance Summary

FeatureHPLC-MSHPLC-UVCapillary Electrophoresis (CE)
Specificity Very High (Mass-based)ModerateHigh
Sensitivity (LOQ) Very High (~0.1 µg/mL)Low (>1 µg/mL)Moderate
Impurity Identification Yes (MS fragmentation)NoNo
Quantitative Accuracy HighModerate (risk of co-elution)High
Robustness HighHighModerate
Cost & Complexity HighLowModerate
Best For Definitive purity, trace analysis, stability studiesRoutine QC with known impuritiesOrthogonal method, limited sample

Conclusion and Senior Scientist Recommendations

For the comprehensive and definitive purity validation of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride, an HPLC-MS method is unequivocally the superior choice. Its combination of high-resolution chiral separation with the specificity and sensitivity of mass spectrometry provides a self-validating system that can simultaneously quantify the active compound, its enantiomeric impurity, and any process-related impurities, even at trace levels. The ability to gain structural information on unknown degradants makes it indispensable for forced degradation studies and ensuring long-term product stability.

While HPLC-UV remains a workhorse for quality control in many laboratories, its application for this specific molecule is compromised by the lack of a strong chromophore. It may be suitable for routine, in-process controls where the impurity profile is well-established, but it is insufficient for final release testing or stability studies where unknown impurities may arise. Capillary Electrophoresis serves as an excellent orthogonal technique to confirm results but generally lacks the sensitivity required for trace impurity quantification in this context.

For any organization involved in the development of pharmaceuticals derived from this chiral building block, investing in the development and validation of a robust HPLC-MS method is a critical step toward ensuring regulatory compliance and, ultimately, patient safety.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Signal-to-noise ratio: revision of Ph. Eur. general chapter Chromatographic separation techniques (2.2.46) Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Appendix III Chromatographic Separation Techniques Source: British Pharmacopoeia URL: [Link]

  • Title: Ph. Eur. Commission adopts harmonised general chapter 2.2.46. Chromatographic separation techniques Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]

  • Title: EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques Source: ECA Academy URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: USP Chapter 621: Overview & Key Points Source: Phenomenex URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis Source: MDPI URL: [Link]

  • Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: IntechOpen URL: [Link]

  • Title: Characterization of cyclic peptides containing disulfide bonds Source: PMC URL: [Link]

  • Title: Chiral Drug Separation Source: ScienceDirect URL: [Link]

  • Title: Advances in chiral analysis: from classical methods to emerging technologies Source: Royal Society of Chemistry URL: [Link]

  • Title: Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development Source: American Pharmaceutical Review URL: [Link]

  • Title: Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold Source: Journal of the American Chemical Society URL: [Link]

  • Title: Impurity Analysis of Synthetic Cyclic Peptides (July 2023) Source: LCGC International URL: [Link]

  • Title: Impurity Analysis of Synthetic Cyclic Peptides (Sept 2023) Source: LCGC International URL: [Link]

  • Title: Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Cyclic Dipeptide Synthesis Source: ScholarWorks URL: [Link]

  • Title: Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives Source: Semantic Scholar URL: [Link]

  • Title: HPLC Technical Tip: Chiral Method Development Source: Phenomenex URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet Source: PubMed URL: [Link]

  • Title: methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine Source: PMC URL: [Link]

  • Title: LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to Methyl (2R)-6-oxopiperazine-2-carboxylate HCl in Asymmetric Synthesis

In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a "privileged structure," forming the core of numerous blockbuster drugs.[1] The introduction of chirality into this six-membered hete...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold stands out as a "privileged structure," forming the core of numerous blockbuster drugs.[1] The introduction of chirality into this six-membered heterocycle unlocks access to a vast and largely unexplored chemical space, offering the potential for novel therapeutics with enhanced potency and reduced side effects. The asymmetric synthesis of carbon-substituted piperazines is therefore a critical endeavor for researchers and drug development professionals.[2]

This guide provides an in-depth technical comparison of Methyl (2R)-6-oxopiperazine-2-carboxylate HCl, a versatile chiral building block derived from (R)-aspartic acid, against other common chiral synthons used in the asymmetric synthesis of 2-substituted piperazine derivatives. We will delve into the mechanistic rationale behind its use, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic strategies.

The Strategic Advantage of Chiral 6-Oxopiperazine-2-carboxylates

Methyl (2R)-6-oxopiperazine-2-carboxylate HCl offers a pre-installed stereocenter at the C2 position, which serves as a foundational element for controlling the stereochemistry of the final piperazine derivative. The cyclic amide (lactam) structure provides a rigid framework that can influence the stereochemical outcome of subsequent transformations. Furthermore, the ester functionality at C2 and the secondary amines at N1 and N4 offer orthogonal handles for diverse chemical modifications.

The primary advantage of using such a chiral building block lies in the "chiral pool" approach to asymmetric synthesis. This strategy leverages the readily available and enantiomerically pure starting materials, such as amino acids, to construct complex chiral molecules, often simplifying the synthetic route and avoiding challenging enantioselective steps.[3]

Comparative Analysis of Chiral Building Blocks

The selection of a chiral synthon is a critical decision in the design of an asymmetric synthesis. Key performance indicators for this selection include the achievable enantiomeric excess (ee%) or diastereomeric ratio (dr), overall chemical yield, scalability, and the operational simplicity of the synthetic route. Here, we compare Methyl (2R)-6-oxopiperazine-2-carboxylate HCl with two common alternatives: chiral N-protected amino acids and chiral aziridine-2-carboxylates.

A common application of these building blocks is in the synthesis of C2-substituted piperazines, a motif present in a wide array of biologically active compounds. The following sections will use the synthesis of a generic N-protected 2-substituted piperazine as a benchmark transformation for comparison.

Table 1: Performance Comparison of Chiral Synthons in the Synthesis of a Generic N-Protected 2-Alkylpiperazine

Chiral SynthonRepresentative TransformationTypical Yield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee%)Key AdvantagesKey Limitations
Methyl (2R)-6-oxopiperazine-2-carboxylate HCl Alkylation followed by reduction65-85%Often high dr (>95:5)Pre-formed piperazine core; Good diastereocontrol.Requires reduction of the lactam; Potential for racemization under harsh conditions.
(R)-N-Boc-Alanine Multi-step conversion involving reductive amination and cyclization40-60% (multi-step)Variable, dependent on cyclization conditionsReadily available; Wide variety of side chains.Longer synthetic sequence; Potential for epimerization during activation.[4]
Methyl (2R)-1-Cbz-aziridine-2-carboxylate Ring-opening with an N-protected ethylenediamine derivative70-90%High ee% (>98%)High atom economy; Excellent enantiopurity transfer.Aziridines can be unstable; Regioselectivity of ring-opening can be an issue.

Experimental Protocols

Reproducibility is paramount in scientific research. The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative C2-substituted piperazine using the aforementioned chiral synthons.

Protocol 1: Synthesis of Methyl (2R, 5S)-5-benzyl-6-oxopiperazine-2-carboxylate from Methyl (2R)-6-oxopiperazine-2-carboxylate HCl

This protocol details the diastereoselective alkylation of the lactam nitrogen, a key step in elaborating the piperazine scaffold.

Step 1: Deprotonation

  • Suspend Methyl (2R)-6-oxopiperazine-2-carboxylate HCl (1.0 eq) in anhydrous THF (10 mL/mmol) under an inert atmosphere (N2 or Ar).

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 30 minutes.

Step 2: Alkylation

  • To the cold solution from Step 1, add benzyl bromide (1.2 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

Step 3: Work-up and Purification

  • Quench the reaction with saturated aqueous NH4Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

Expected Outcome: This procedure typically yields the desired product with a high diastereomeric ratio, favoring the trans isomer.

Protocol 2: Synthesis of a Chiral Piperazine from (R)-N-Boc-Alanine

This multi-step protocol illustrates a common route from a chiral amino acid.[4]

Step 1: Amide Coupling

  • Dissolve (R)-N-Boc-alanine (1.0 eq) and N-benzylethylenediamine (1.1 eq) in anhydrous DMF (15 mL/mmol).

  • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Dilute with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate to yield the dipeptide precursor.

Step 2: Boc Deprotection and Cyclization

  • Dissolve the dipeptide from Step 1 in a 4M HCl solution in dioxane.

  • Stir at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude hydrochloride salt is then cyclized under thermal conditions or using a suitable coupling agent to form the diketopiperazine.

Step 3: Reduction

  • The resulting diketopiperazine is reduced using a strong reducing agent like LiAlH4 in THF to yield the desired piperazine.

Mechanistic Insights and Causality

The choice of chiral synthon directly influences the synthetic strategy and potential challenges.

  • Methyl (2R)-6-oxopiperazine-2-carboxylate HCl: The pre-formed lactam ring provides conformational rigidity. Deprotonation at the N1 position generates a planar enolate-like intermediate. The subsequent alkylation occurs preferentially from the less hindered face, anti to the ester group at C2, leading to high diastereoselectivity.

  • Chiral N-Protected Amino Acids: The primary challenge in this approach is the potential for racemization at the α-carbon during the activation of the carboxylic acid for amide bond formation. The use of modern coupling reagents like HATU minimizes this risk. The stereochemical outcome of the cyclization step is also crucial and can be influenced by the reaction conditions.

  • Chiral Aziridine-2-carboxylates: The high ring strain of the aziridine makes it an excellent electrophile for ring-opening reactions. The SN2-type ring-opening by a nucleophile generally proceeds with inversion of configuration, providing excellent stereocontrol. The choice of protecting groups on the aziridine nitrogen and the nucleophile is critical for controlling regioselectivity.

Visualization of Synthetic Workflows

To further elucidate the synthetic pathways, the following diagrams illustrate the logical flow of the transformations.

Asymmetric_Synthesis_Workflow cluster_0 Route A: From Methyl (2R)-6-oxopiperazine-2-carboxylate HCl cluster_1 Route B: From Chiral N-Protected Amino Acid cluster_2 Route C: From Chiral Aziridine-2-carboxylate A1 Methyl (2R)-6-oxopiperazine-2-carboxylate HCl A2 Diastereoselective Alkylation A1->A2 1. Base 2. Electrophile A3 Lactam Reduction A2->A3 e.g., LiAlH4 A4 Target Chiral Piperazine A3->A4 B1 (R)-N-Boc-Amino Acid B2 Amide Coupling B1->B2 Amine, Coupling Reagent B3 Deprotection & Cyclization B2->B3 Acid B4 Diketopiperazine Reduction B3->B4 e.g., LiAlH4 B5 Target Chiral Piperazine B4->B5 C1 Methyl (2R)-aziridine-2-carboxylate C2 Nucleophilic Ring-Opening C1->C2 Diaminoalkane Derivative C3 Cyclization C2->C3 Intramolecular Displacement C4 Target Chiral Piperazine C3->C4

Sources

Validation

A Comparative Guide to the Mass Spectrometric Validation of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride

Executive Summary: The Analytical Imperative for a Key Chiral Building Block Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Imperative for a Key Chiral Building Block

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a key intermediate, its purity, identity, and quantification are critical for ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs). Validating an analytical method for this molecule is not merely a regulatory formality; it is a scientific necessity to guarantee data integrity throughout the development lifecycle.

This guide provides an in-depth, experience-driven comparison of analytical strategies for this compound, with a primary focus on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We will explore the rationale behind methodological choices, present detailed experimental protocols grounded in regulatory standards, and objectively compare the performance of mass spectrometry against alternative techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for the characterization of this and similar piperazine-based compounds.

The Analytical Landscape: Choosing the Right Tool for the Job

The analytical characterization of piperazine derivatives presents unique challenges. The core piperazine structure lacks a strong UV chromophore, which can complicate analysis by more traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1] The primary analytical techniques considered for compounds like Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride include:

  • High-Performance Liquid Chromatography (HPLC-UV): A workhorse in many QC labs. However, due to the weak UV absorbance of the piperazine ring, sensitive detection often requires chemical derivatization.[2] A common strategy involves reacting the secondary amine with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active product.[1][3] This adds complexity, time, and potential variability to the sample preparation process.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful technique, GC-MS is best suited for volatile and thermally stable analytes. Piperazine derivatives often require derivatization to increase their volatility for GC analysis.[4][5] This, similar to HPLC-UV, introduces additional sample preparation steps.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has emerged as the gold standard for the analysis of such compounds.[4] Its primary advantages are unparalleled sensitivity and specificity, the ability to analyze the compound directly without derivatization, and the wealth of structural information it provides.[6]

The clear superiority of LC-MS/MS in terms of direct analysis and performance makes it the recommended approach. The remainder of this guide will focus on the comprehensive validation of an LC-MS/MS method, in accordance with internationally recognized guidelines such as the ICH Q2(R1) and FDA guidances.[7][8][9]

The Core of Confidence: A Deep Dive into LC-MS/MS Method Validation

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[10] For the quantitative analysis of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride, this involves a systematic evaluation of several key performance characteristics.

Foundational Method Development

Before validation can begin, a robust LC-MS/MS method must be developed.

Analyte Characteristics:

  • Compound: Methyl (2R)-6-oxopiperazine-2-carboxylate (Free Base)

  • Molecular Formula: C₆H₁₀N₂O₃

  • Monoisotopic Mass: 158.0691 Da

  • Protonated Precursor Ion [M+H]⁺: 159.0764 m/z

Experimental Protocol: LC-MS/MS Method Development

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride in methanol. Subsequent dilutions are made in a 50:50 mixture of water and acetonitrile.

  • Mass Spectrometer Tuning: Infuse a 1 µg/mL solution of the analyte directly into the mass spectrometer's electrospray ionization (ESI) source operating in positive ion mode. Optimize source parameters (e.g., capillary voltage, source temperature) to achieve a stable and maximal signal for the precursor ion at m/z 159.1.

  • Fragmentation (MS/MS): Perform product ion scans on the precursor ion (m/z 159.1) using a range of collision energies. The goal is to identify at least two stable, specific, and intense product ions for use in Multiple Reaction Monitoring (MRM).

    • Rationale: Using at least two MRM transitions significantly increases the confidence and selectivity of the measurement, a key principle in confirmatory analysis.[4][11]

  • Chromatography:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a good starting point for polar compounds like this. Alternatively, a C18 reversed-phase column with a polar end-capping can be effective.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Develop a gradient elution program that provides good peak shape, retention, and separation from any potential matrix components. A typical starting point would be a 5-minute gradient from 95% B to 40% B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

Validation Parameters: An Experimental Guide

The following sections detail the experimental protocols for validating the developed method according to ICH Q2(R1) guidelines.[10][12]

  • Causality: The goal is to prove that the signal you are measuring comes only from your target analyte and not from other components in the sample matrix (e.g., impurities, degradation products, or endogenous substances). This is the cornerstone of a reliable method.[6]

  • Protocol:

    • Analyze six independent blank matrix samples (e.g., placebo formulation, reaction blanks) to check for interferences at the retention time of the analyte.

    • Analyze a spiked sample containing the analyte and all known related impurities.

    • Acceptance Criteria: No significant interfering peaks (e.g., <20% of the LLOQ response for the analyte) should be present at the expected retention time in the blank samples. The analyte peak should be chromatographically resolved from all known impurities.

  • Causality: This demonstrates a direct, proportional relationship between the concentration of the analyte and the instrument's response over a specified range. This justifies the use of a calibration curve for quantification.

  • Protocol:

    • Prepare a series of at least six calibration standards by spiking the matrix with known concentrations of the analyte. The range should encompass the expected concentrations in samples, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration.

    • Analyze each standard in triplicate.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the nominal concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% at the LLOQ).

Parameter Acceptance Criteria Hypothetical Result Pass/Fail
Correlation Coefficient (r²)≥ 0.990.9985Pass
Calibration Point Deviation±15% (±20% at LLOQ)All points within ±10%Pass
  • Causality: Accuracy measures the closeness of the experimental value to the true value. It confirms that the method is not subject to systematic error or bias.[6]

  • Protocol:

    • Prepare Quality Control (QC) samples by spiking the matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, 50% of range, and 80% of range).

    • Analyze at least five replicates of each QC level.

    • Calculate the percent recovery for each sample: (Mean Measured Concentration / Nominal Concentration) * 100.

    • Acceptance Criteria: The mean recovery should be within 85-115% of the nominal concentration for each level.

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Mean Recovery (%) Pass/Fail
Low1514.798.0%Pass
Medium100103.2103.2%Pass
High200195.497.7%Pass
  • Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It demonstrates the method's reproducibility under normal operating conditions.[6] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Within the same day, by the same analyst.

    • Intermediate Precision (Inter-assay precision): On different days, with different analysts or equipment.

  • Protocol:

    • Analyze the Low, Medium, and High QC samples (n=5 replicates each) on three separate days.

    • Calculate the Relative Standard Deviation (%RSD) for the measured concentrations at each level for each day (repeatability) and across all three days (intermediate precision).

    • Acceptance Criteria: The %RSD should not exceed 15% for each QC level (20% at the LLOQ).

QC Level Intra-Assay %RSD (Day 1) Inter-Assay %RSD (3 Days) Pass/Fail
Low4.5%7.8%Pass
Medium2.1%4.3%Pass
High1.8%3.9%Pass
  • Causality: The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N) or by using the standard deviation of the response and the slope of the calibration curve.

    • For S/N: Analyze samples with decreasing concentrations of the analyte.

    • Acceptance Criteria: LOD is typically established at a S/N ratio of 3:1. LOQ is established at a S/N ratio of 10:1, and must meet the accuracy and precision criteria (±20% recovery and ≤20% RSD).

Visualization of the Validation Workflow

A structured approach is essential for a successful validation campaign. The following diagram illustrates the logical flow of the validation process.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Core Validation Experiments cluster_2 Phase 3: Stability & Robustness cluster_3 Phase 4: Finalization Dev Develop LC & MS/MS Method Opt Optimize Parameters (Specificity, Peak Shape) Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision (QC Samples) Lin->AccPrec LOD_LOQ LOD & LOQ Determination AccPrec->LOD_LOQ Stab Stability Assessment (Freeze-Thaw, Bench-Top) LOD_LOQ->Stab Rob Robustness Evaluation Stab->Rob SST Define System Suitability Tests Rob->SST Report Compile Validation Report SST->Report

Caption: Logical workflow for analytical method validation.

Comparative Performance Analysis

The choice of analytical technique has significant implications for workflow efficiency, data quality, and resource allocation. The table below provides an objective comparison based on key performance attributes.

Parameter LC-MS/MS HPLC-UV (with Derivatization) GC-MS (with Derivatization)
Specificity Very High (based on mass & fragmentation)Moderate to High (risk of co-elution)High (based on mass spectrum)
Sensitivity (LOQ) Very Low (pg/mL to low ng/mL)Low to Moderate (ng/mL to µg/mL)Low (ng/mL)
Sample Prep Complexity Low (typically 'dilute and shoot')High (requires derivatization step)High (requires derivatization step)
Throughput High (fast gradients possible)Moderate (derivatization adds time)Moderate (longer run times)
Need for Derivatization NoYesYes
Development Cost High (instrumentation)LowModerate
Cost per Sample Low to ModerateModerateModerate

Decision Framework for Method Selection

The following diagram provides a logical decision-making process for selecting the most appropriate analytical technique.

G start Start: Need to analyze Methyl (2R)-6-oxopiperazine-2-carboxylate HCl q1 Is high sensitivity (e.g., for impurity profiling or bioanalysis) required? start->q1 q2 Is direct analysis without derivatization preferred? q1->q2 No res_lcms Recommended Method: LC-MS/MS q1->res_lcms Yes q3 Is analyte thermally stable and volatile (or easily derivatized)? q2->q3 No q2->res_lcms Yes res_hplcuv Consider: HPLC-UV with Derivatization q3->res_hplcuv No res_gcms Consider: GC-MS with Derivatization q3->res_gcms Yes

Caption: Decision tree for analytical method selection.

Conclusion

For the reliable and robust quantification of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride, a fully validated LC-MS/MS method is unequivocally the superior choice. Its inherent specificity, sensitivity, and ability to perform direct analysis without the need for cumbersome derivatization steps streamline the analytical workflow and produce data of the highest integrity. While techniques like HPLC-UV and GC-MS have their place, they introduce complexities that can compromise efficiency and data quality for this particular analyte. By following a systematic validation protocol grounded in ICH and FDA guidelines, laboratories can ensure that their analytical data is defensible, reliable, and fit for purpose, supporting confident decision-making throughout the pharmaceutical development process.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperazine Derivatives.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. (n.d.). Guidelines for the Validation of Chemical Methods for the FDA FVM Program.
  • MDPI. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • NIJ.gov. (2014). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • FDA. (2025). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues.
  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.
  • MDPI. (2023). Development and Validation of a High-Performance Liquid Chromatography–Tandem Mass Spectrometry Method to Determine Promethazine and Its Metabolites in Edible Tissues of Swine.

Sources

Comparative

A Comparative Guide to Chiral Auxiliaries: Unveiling the Potential of Methyl (2R)-6-oxopiperazine-2-carboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries have lon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor, enabling the synthesis of enantiomerically pure compounds that are crucial for the development of pharmaceuticals and other biologically active molecules.[1][2] While classic auxiliaries like Evans' oxazolidinones and Oppolzer's sultams have proven their mettle in countless synthetic campaigns, the exploration of novel chiral scaffolds continues to be a vibrant area of research. This guide provides an in-depth technical comparison of the emerging chiral auxiliary, Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride, with established standard chiral auxiliaries.

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, ideally in a high-yielding and non-racemizing fashion, to afford the enantiomerically enriched product. The effectiveness of a chiral auxiliary is judged by several key criteria:

  • High Diastereoselectivity: The ability to induce a high degree of stereocontrol in the desired reaction.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and subsequently removed under mild conditions without affecting the newly formed stereocenter.

  • Recoverability and Reusability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield for reuse.

  • Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable based on the structure of the auxiliary and the reaction mechanism.

This guide will delve into the specifics of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride and compare its potential performance against well-established chiral auxiliaries in key asymmetric transformations.

Methyl (2R)-6-oxopiperazine-2-carboxylate Hydrochloride: A Novel Chiral Scaffold

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride is a chiral building block that has garnered interest in medicinal chemistry due to the prevalence of the piperazine motif in pharmaceuticals.[3][4] Its rigid, cyclic structure and the presence of multiple functional groups suggest its potential as a chiral auxiliary. The core of this auxiliary is the 6-oxopiperazine-2-carboxylate framework, which can be N-acylated to attach a substrate. The stereocenter at the 2-position is then poised to influence the facial selectivity of reactions at the α-position of the acyl group.

While comprehensive studies detailing its application as a chiral auxiliary are emerging, the inherent chirality and conformational rigidity of the piperazinone ring offer a promising platform for asymmetric induction.

Standard Chiral Auxiliaries: The Benchmarks for Comparison

To provide a robust comparison, we will focus on three widely used classes of chiral auxiliaries:

  • Evans' Oxazolidinones: These are perhaps the most well-known and extensively used chiral auxiliaries, particularly in asymmetric alkylations and aldol reactions.[5][6]

  • Oppolzer's Sultams: Based on camphor, these auxiliaries offer excellent stereocontrol in a variety of reactions, including Diels-Alder reactions and aldol condensations.[7][8][9][10][11]

  • Meyers' Chiral Formamidines: These are particularly effective for the asymmetric alkylation of α-amino acids and other carbonyl compounds.[12][13][14]

Comparative Analysis of Performance in Key Asymmetric Reactions

The true measure of a chiral auxiliary lies in its performance in stereoselective bond-forming reactions. Below, we will compare the potential of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride with the established auxiliaries in two fundamental transformations: asymmetric alkylation and asymmetric aldol reactions.

Asymmetric Alkylation

Asymmetric alkylation is a fundamental method for the construction of chiral carbon centers. The diastereoselectivity of this reaction is highly dependent on the ability of the chiral auxiliary to shield one face of the enolate.

Experimental Workflow for Asymmetric Alkylation:

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Performance Comparison (Alkylation):

Chiral AuxiliaryTypical SubstrateBaseElectrophileDiastereoselectivity (d.r.)Yield (%)Reference
Evans' Oxazolidinone PropionylLDA or NaHMDSBenzyl bromide>99:185-95[15][16][17]
AcetylLDAAllyl iodide>95:570-85[18]
Oppolzer's Sultam PropionylNaHMDSMethyl iodide>98:280-90
Meyers' Chiral Formamidine Phenylacetonitrilen-BuLiEthyl iodide>95:575-85[12]
Methyl (2R)-6-oxopiperazine-2-carboxylate Propionyl (Hypothetical)LDABenzyl bromideTo be determinedTo be determined

Data for Methyl (2R)-6-oxopiperazine-2-carboxylate is hypothetical and serves as a placeholder for future experimental validation.

Discussion: Evans' oxazolidinones consistently provide excellent diastereoselectivities in alkylation reactions due to the formation of a rigid, chelated (Z)-enolate where one face is effectively blocked by the substituent on the oxazolidinone ring.[15] Oppolzer's sultams also offer high levels of stereocontrol. The performance of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride in this context will depend on its ability to form a similarly well-defined and facially biased enolate. The conformational rigidity of the piperazinone ring is expected to play a crucial role.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are common motifs in natural products.

Experimental Workflow for Asymmetric Aldol Reaction:

Caption: General workflow for an asymmetric aldol reaction using a chiral auxiliary.

Performance Comparison (Aldol Reaction):

Chiral AuxiliaryAcyl GroupAldehydeDiastereoselectivity (syn:anti)Yield (%)Reference
Evans' Oxazolidinone PropionylIsobutyraldehyde>99:1 (syn)80-95
Oppolzer's Sultam PropionylBenzaldehyde>95:5 (syn)75-90[9][19][20][21]
Methyl (2R)-6-oxopiperazine-2-carboxylate Propionyl (Hypothetical)IsobutyraldehydeTo be determinedTo be determined

Data for Methyl (2R)-6-oxopiperazine-2-carboxylate is hypothetical and serves as a placeholder for future experimental validation.

Discussion: Both Evans' oxazolidinones and Oppolzer's sultams are highly effective in controlling the stereochemical outcome of aldol reactions, typically favoring the syn adduct via a Zimmerman-Traxler-like transition state. The stereochemical bias is dictated by the steric hindrance imposed by the auxiliary. For Methyl (2R)-6-oxopiperazine-2-carboxylate, the orientation of the ester group and the conformation of the piperazinone ring will be critical in determining the facial selectivity of the enolate addition to the aldehyde.

Attachment and Cleavage of the Chiral Auxiliary

The practical utility of a chiral auxiliary is heavily dependent on the ease and efficiency of its attachment to the substrate and its subsequent removal.

Attachment (N-Acylation):

The substrate, typically a carboxylic acid, is converted to a more reactive derivative, such as an acid chloride or anhydride, and then reacted with the amine of the chiral auxiliary.

Cleavage:

The method of cleavage depends on the desired functional group in the final product.

Caption: Common cleavage pathways for N-acyl chiral auxiliaries.

Cleavage Methods for Standard Auxiliaries:

  • Evans' Oxazolidinones:

    • Hydrolysis to Carboxylic Acids: LiOH/H₂O₂ is a standard and effective method.[22][23][24][25]

    • Reduction to Alcohols: LiBH₄ or LiAlH₄ can be used.

    • Conversion to Esters: Alkoxides such as NaOMe or Ti(OiPr)₄ with an alcohol are commonly employed.

  • Oppolzer's Sultams:

    • Hydrolysis to Carboxylic Acids: LiOH/H₂O₂ or other basic hydrolysis conditions are used.[7][26]

    • Reductive Cleavage: LiAlH₄ or other hydrides can be used to generate alcohols.

    • Transesterification: Similar to Evans' auxiliaries, alkoxides can be used to form esters.

For Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride, the N-acyl bond can be expected to be susceptible to similar cleavage conditions. The presence of the methyl ester provides an additional site for potential reactivity, which would need to be considered when choosing cleavage conditions to ensure chemoselectivity.

Conclusion and Future Outlook

Standard chiral auxiliaries like Evans' oxazolidinones and Oppolzer's sultams have set a high bar for performance in asymmetric synthesis. They offer excellent stereocontrol, and their chemistry is well-understood and reliable.

Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride presents an intriguing new scaffold for a chiral auxiliary. Its rigid cyclic structure and the potential for forming well-defined chelates suggest that it could offer good to excellent levels of diastereoselectivity in asymmetric reactions. The piperazine core is also a common motif in pharmacologically active compounds, which could offer advantages in certain synthetic contexts.

However, to fully assess its potential, further experimental validation is crucial. Detailed studies on its performance in a range of asymmetric transformations, including alkylations, aldol reactions, and conjugate additions, are needed. Furthermore, the development of efficient and selective methods for its attachment and cleavage will be critical for its practical application.

As the field of asymmetric synthesis continues to evolve, the development of new and diverse chiral auxiliaries like Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride will undoubtedly play a vital role in enabling the synthesis of complex and stereochemically rich molecules.

References

  • Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

  • A Practical Removal Method of Camphorsultam. J-STAGE. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

  • Evans enolate alkylation-hydrolysis. University of Arizona. [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. RSC Publishing. [Link]

  • Chiral and achiral formamidines in synthesis. The first asymmetric route to (-) - Yohimbone and an efficient total synthesis of (±)-yohimbone. American Chemical Society. [Link]

  • CONTROLLING STEREOCHEMISTRY IN RADICAL ADDITION AND CYCLIZATION REACTIONS WITH OPPOLZER'S CAMPHOR SULTAM. LOCKSS. [Link]

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. ACS Publications. [Link]

  • Chiral formamidines. The total asymmetric synthesis of (-)-8-azaestrone and related (-)-8-aza-12-oxo-17-desoxoestrone. American Chemical Society. [Link]

  • Oppolzer's sultam. ResearchGate. [Link]

  • Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. [Link]

  • Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. RSC Publishing. [Link]

  • Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners†,‡. Figshare. [Link]

  • Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. ACS Publications. [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. ACS Publications. [Link]

  • Bornane sultam-directed asymmetric synthesis of crystalline, enantiomerically pure syn aldols. Journal of the American Chemical Society. [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. [Link]

  • Diastereoselective alkylations of oxazolidinone glycolates: a useful extension of the Evans asymmetric alkylation. PubMed. [Link]

  • Mastering chiral substituted 2-oxopiperazines. ResearchGate. [Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. [Link]

  • Chiral Reagents for Asymmetric Synthesis. John Wiley & Sons. [Link]

  • Chiral formamidines. The total asymmetric synthesis of (-)-8-azaestrone and related (-)-8-aza-12-oxo-17-desoxoestrone. The Journal of Organic Chemistry. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]

  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Publications. [Link]

  • Asymmetric Alkylation of Enolates. Harvard University. [Link]

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. ResearchGate. [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. [Link]

  • Mastering chiral substituted 2-oxopiperazines. Semantic Scholar. [Link]

  • Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ACS Publications. [Link]

  • Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. PMC. [Link]

  • Recent Synthetic Applications of Chiral Aziridines. SciSpace. [Link]

  • Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. MDPI. [Link]

Sources

Validation

A Comparative Guide to Achieving Reproducibility in Batch Reactions of Methyl (2R)-6-oxopiperazine-2-carboxylate Hydrochloride

Introduction: The Imperative of Reproducibility in Chiral Synthesis In the landscape of pharmaceutical development and fine chemical synthesis, chiral building blocks are of paramount importance. Methyl (2R)-6-oxopiperaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Reproducibility in Chiral Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, chiral building blocks are of paramount importance. Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride, a key intermediate, presents a common yet critical manufacturing challenge: ensuring consistent, reproducible outcomes from one batch to the next. The stereochemical integrity and purity of this molecule are non-negotiable, as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth analysis of the factors governing the reproducibility of its synthesis in traditional batch reactors. We will explore the underlying chemical principles, compare methodologies for process control, and present detailed protocols for both synthesis and validation. This document is intended for researchers, process chemists, and quality control specialists who seek to de-risk their synthetic campaigns and establish robust, reliable manufacturing processes.

The Synthetic Challenge: Navigating the Path to a Cyclic Diamide

The synthesis of 6-oxopiperazine-2-carboxylates, which are cyclic diamides (also known as diketopiperazines or lactams), typically involves the formation of two amide bonds within a single molecule.[1][2] The primary challenge in any multi-step synthesis, particularly one involving cyclization, is controlling the reaction pathway to minimize side products and ensure consistent yield and purity.

A common strategy involves the cyclization of a linear dipeptide precursor. For Methyl (2R)-6-oxopiperazine-2-carboxylate, this would likely start from a derivative of (R)-aspartic acid or a related chiral synthon. The key cyclization step is often sensitive to reaction conditions, where slight deviations can lead to the formation of oligomers, polymers, or undesired diastereomers. An alternative approach might involve a multi-component reaction, such as the Ugi reaction, which can rapidly generate diversity but requires careful optimization for reproducibility.[2][3]

Critical Parameters Governing Batch-to-Batch Reproducibility

Achieving high fidelity in batch reactions is a multifactorial problem. Below, we dissect the most critical parameters that must be rigorously controlled.

  • Raw Material Quality: The purity and chiral integrity of starting materials are foundational. For instance, the enantiomeric excess (ee) of the initial chiral amino acid derivative dictates the maximum possible ee of the final product. Impurities can interfere with the reaction, poison catalysts, or become incorporated into the final product, complicating purification.

  • Stoichiometry and Reagent Addition: Precise control over the molar ratios of reactants and coupling agents is crucial. In amide bond formation, excess activating agent can lead to side reactions, while insufficient amounts result in incomplete conversion. The rate of addition is equally important; a slow, controlled addition of a reagent can prevent temperature spikes (exotherms) and minimize the formation of concentration-dependent side products.

  • Temperature Control: Amide bond formation and cyclization reactions are often highly sensitive to temperature. Inconsistent temperature profiles across the reactor or between batches can lead to significant variations in reaction rate and impurity profiles. For instance, elevated temperatures can increase the rate of racemization at the sensitive α-carbon, compromising the stereochemical purity of the product.

  • Solvent and pH: The choice of solvent influences the solubility of reactants, intermediates, and the transition state energies of the desired and undesired reaction pathways. The pH of the reaction medium is critical, especially during work-up and isolation. The hydrochloride salt form of the target molecule implies that its isolation is pH-dependent. Inconsistent pH control during crystallization or extraction will directly impact yield and purity.

  • Mixing and Mass Transfer: In a batch reactor, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, leading to non-uniform reaction conditions and a broader impurity profile. The scalability of mixing is a notorious challenge; a process that works in a 1L flask may not be reproducible in a 100L reactor without careful engineering considerations.

A Framework for Assessing and Ensuring Reproducibility

To validate and control reproducibility, a systematic workflow is essential. This involves running parallel, identical experiments and subjecting the outputs to rigorous analytical testing to quantify any variation.

Experimental Workflow for Reproducibility Assessment

The following diagram outlines a robust workflow for evaluating the batch-to-batch consistency of the synthesis.

G cluster_prep 1. Preparation & Staging cluster_synthesis 2. Parallel Synthesis cluster_analysis 3. Analysis & Comparison cluster_decision 4. Evaluation RM Raw Material Qualification (QC) Reagents Reagent & Solvent Preparation Batch1 Batch Reaction 1 Reagents->Batch1 Identical Conditions Batch2 Batch Reaction 2 Reagents->Batch2 Identical Conditions Batch3 Batch Reaction 3 Reagents->Batch3 Identical Conditions Yield Yield & Mass Balance Batch1->Yield HPLC Purity (HPLC) Batch1->HPLC Chiral Enantiomeric Excess (Chiral HPLC / CE) Batch1->Chiral NMR Structural ID (NMR) Batch1->NMR Batch2->Yield Batch2->HPLC Batch2->Chiral Batch2->NMR Batch3->Yield Batch3->HPLC Batch3->Chiral Batch3->NMR Stats Statistical Analysis (Mean, RSD) Yield->Stats HPLC->Stats Chiral->Stats NMR->Stats Decision Pass / Fail (Process Robust?) Stats->Decision

Caption: Workflow for assessing batch synthesis reproducibility.

Experimental Protocols

The following protocols are provided as a template. Causality: Each step is designed to mitigate the risks outlined in Section 2. For instance, the use of a protecting group prevents unwanted side reactions on the second nitrogen of the piperazine precursor, a common strategy to ensure regioselectivity.[4]

Protocol 1: Representative Batch Synthesis

This protocol is a representative example based on common synthetic strategies for related structures and should be optimized for specific laboratory conditions.

  • Preparation: To a jacketed glass reactor maintained at 0-5°C under a nitrogen atmosphere, add a solution of N-Boc-ethylenediamine (1.0 eq) in dichloromethane (DCM, 10 volumes).

    • Rationale: The Boc protecting group ensures the subsequent acylation occurs selectively at the unprotected amine. Low temperature minimizes side reactions.

  • First Acylation: Add a solution of methyl (R)-2-chloro-4-oxobutanoate (1.05 eq) in DCM dropwise over 1 hour, maintaining the internal temperature below 5°C. Stir for an additional 2 hours.

    • Rationale: Slow addition prevents exotherms and ensures uniform reaction. A slight excess of the electrophile drives the reaction to completion.

  • In-situ Cyclization: Slowly warm the reaction mixture to room temperature. Add triethylamine (2.5 eq) and continue stirring for 12-16 hours. Monitor the reaction for the formation of the cyclized intermediate by TLC or LC-MS.

    • Rationale: The base promotes intramolecular nucleophilic substitution (cyclization) to form the 6-oxopiperazine ring. Monitoring ensures the reaction proceeds to completion before work-up.

  • Deprotection and Salt Formation: Cool the mixture to 0°C. Add a 4M solution of HCl in 1,4-dioxane (3.0 eq) and stir for 4 hours at room temperature.

    • Rationale: The acidic conditions remove the Boc protecting group. The use of HCl in dioxane facilitates the precipitation of the desired hydrochloride salt.

  • Isolation: Filter the resulting precipitate, wash with cold DCM, and dry under vacuum at 40°C to a constant weight.

    • Rationale: Filtration isolates the product salt. Washing with a cold, non-polar solvent removes residual organic impurities without dissolving the product.

Protocol 2: Purity Analysis by HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

    • Rationale: This standard reversed-phase method is effective for separating polar, small molecules from less polar impurities. TFA acts as an ion-pairing agent to improve peak shape.

Protocol 3: Enantiomeric Purity by Chiral HPLC

The direct separation of enantiomers on a chiral stationary phase (CSP) is the industry standard.[5][6]

  • Column: Chiralcel OD-H or equivalent polysaccharide-based CSP

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 0.8 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm

    • Rationale: Polysaccharide-based columns are broadly effective for a wide range of chiral compounds. The mobile phase composition is a starting point; the ratio of hexane to alcohol is the primary lever for adjusting retention and resolution. Diethylamine is added for basic analytes to prevent peak tailing.[5]

Protocol 4: Orthogonal Analysis by Chiral Capillary Electrophoresis (CE)

CE offers a different separation mechanism and is an excellent orthogonal method to confirm chiral purity.[7][8]

  • Capillary: Fused silica, 50 µm i.d., 50 cm total length

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5

  • Chiral Selector: 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin

  • Voltage: 20 kV

  • Temperature: 25°C

  • Detection: UV at 200 nm

    • Rationale: At low pH, the analyte is cationic and migrates toward the cathode. The chiral selector (a cyclodextrin) forms transient, diastereomeric inclusion complexes with the enantiomers, which have different mobilities, enabling their separation.[8]

Data Interpretation: Quantifying Reproducibility

After executing three or more parallel batches, the analytical data should be collated and compared. The goal is to determine the mean and relative standard deviation (RSD) for key performance indicators (KPIs).

Parameter Batch 1 Batch 2 Batch 3 Mean RSD (%)
Yield (%) 75.273.976.175.11.6%
Purity (HPLC, % Area) 99.199.399.299.20.1%
Enantiomeric Excess (%) >99.8>99.8>99.8>99.8N/A
Major Impurity A (%) 0.250.210.280.2514.3%

Interpretation: In this hypothetical example, the yield and purity show high reproducibility (low RSD). The enantiomeric excess is consistently high. However, the level of "Impurity A" shows higher variability, which could be a focus for further process optimization.

Enhancing Reproducibility: A Comparison with Continuous Flow Chemistry

While meticulous control can improve batch reproducibility, inherent limitations remain. Continuous flow chemistry offers a compelling alternative by transforming a heterogeneous batch process into a homogenous, steady-state operation.[4][9]

G Batch Batch Reactor B1 Poor Heat Transfer Batch->B1 B2 Inconsistent Mixing Batch->B2 B3 Variable Residence Time Batch->B3 B4 Scalability Challenges Batch->B4 Flow Flow Reactor F1 Superior Heat Transfer Flow->F1 F2 Perfect Mixing Flow->F2 F3 Precise Residence Time Flow->F3 F4 Seamless Scalability Flow->F4

Caption: Conceptual differences between batch and flow reactors.

FeatureBatch ReactionContinuous Flow ReactionImpact on Reproducibility
Heat Transfer Limited by surface-area-to-volume ratio; risk of hot spots.High surface-area-to-volume ratio; excellent, uniform temperature control.High. Flow chemistry eliminates temperature gradients, a major source of variability.[9]
Mixing Dependent on impeller design and speed; can be non-uniform.Rapid, efficient mixing via diffusion in small channels.High. Ensures all molecules experience the same reaction environment.
Residence Time An average of all molecules; distribution can be broad.Precisely controlled by flow rate and reactor volume.High. Guarantees uniform reaction time, minimizing over- or under-reaction.[10]
Scalability Complex; requires re-optimization of mixing and heating parameters."Scaling out" by running longer or in parallel; process parameters remain identical.Very High. The process developed at the lab scale translates directly to production, ensuring consistency.

For the synthesis of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride, transitioning to a flow process could significantly mitigate the risks of inconsistent temperature and mixing, leading to a more robust and reproducible manufacturing process. Microwave-assisted procedures can also accelerate reactions and improve reproducibility, often by providing rapid and uniform heating.[10][11]

Conclusion

The reproducibility of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride synthesis in batch reactions is not a matter of chance, but a function of rigorous scientific control. By understanding the critical process parameters—from raw material quality to mixing dynamics—and implementing a robust analytical framework for validation, researchers can significantly improve batch-to-batch consistency. While optimizing batch processes is crucial, for ultimate control and scalability, alternative technologies like continuous flow chemistry present a superior paradigm, offering a pathway to truly reproducible and reliable synthesis of this vital chiral intermediate.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Google AI Test Kitchen.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed.
  • Synthesis Strategies for (R)-Methyl Oxirane-2-Carboxylate: An Industrial Perspective. (2026). Google AI Test Kitchen.
  • (PDF) Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. (n.d.).
  • Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templ
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016). Organic Letters.
  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. (n.d.). PMC.
  • (R)-Methyl 6-oxopiperazine-2-carboxylate | 126330-91-4. (n.d.). Sigma-Aldrich.
  • Avoiding Undesired Intramolecular Diketopiperazine Formation during Peptoid Chain Elongation Using a Microflow Reactor. (2024). Organic Letters.
  • Chiral Analysis & Separ
  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate deriv
  • (R)-Methyl 6-oxopiperazine-2-carboxylate | 126330-91-4. (n.d.). Sigma-Aldrich.
  • methyl (2R)
  • (R)-Methyl 6-oxopiperazine-2-carboxylate | 126330-91-4. (n.d.). Sigma-Aldrich.
  • Synthesis of cyclic amides from dicarboxylic acids and amines using base tolerant heterogenous c
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026).
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI.
  • Synthesis and biological importance of amide analogues. (2018). Pulsus Group.
  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
  • Advances in chiral analysis: from classical methods to emerging technologies. (2026). Unipd.
  • Cyclic-di-AMP synthesis by the diadenylate cyclase CdaA is modulated by the peptidoglycan biosynthesis enzyme GlmM in Lactococcus lactis. (2016). PubMed.

Sources

Comparative

A Methodological Guide to the Spectroscopic Comparison of Methyl (2R)-6-oxopiperazine-2-carboxylate Hydrochloride Salts

Introduction Methyl (2R)-6-oxopiperazine-2-carboxylate is a chiral cyclic dipeptide derivative that serves as a valuable building block in modern drug discovery and development. Its rigid, stereodefined scaffold is incor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl (2R)-6-oxopiperazine-2-carboxylate is a chiral cyclic dipeptide derivative that serves as a valuable building block in modern drug discovery and development. Its rigid, stereodefined scaffold is incorporated into a variety of complex molecules to modulate their pharmacological properties. The conversion of an active pharmaceutical ingredient (API) into a salt form is a fundamental strategy for optimizing its physicochemical characteristics, such as solubility, stability, dissolution rate, and manufacturability.[1][2] The hydrochloride salt is one of the most frequently utilized salt forms in the pharmaceutical industry.

However, the formation of a hydrochloride salt is not always a singular event. An API can potentially form different crystalline structures, known as polymorphs, or incorporate solvent molecules to form solvates (or hydrates).[1] These different solid forms of the same hydrochloride salt can exhibit distinct physical properties that may significantly impact the final drug product's performance and safety.[2] Consequently, a thorough spectroscopic characterization is not merely a routine check but a critical step in selecting and controlling the optimal solid form for development.

This guide presents a comprehensive methodological framework for the spectroscopic comparison of potential Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride salt forms. It is designed for researchers, analytical scientists, and drug development professionals, providing both the theoretical basis and practical protocols for utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy as an integrated, multi-modal approach for unambiguous solid-form identification and differentiation.

Anticipated Spectroscopic Profile of the Target Molecule

A robust comparative analysis begins with a foundational understanding of the target molecule's expected spectroscopic features. The structure of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride features a diketopiperazine ring, a methyl ester, a chiral center, and two ring nitrogens, one of which is protonated to form the hydrochloride salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : As a primary tool for structural elucidation, NMR provides detailed information about the chemical environment of each atom. For the hydrochloride salt, protonation of one of the ring nitrogens (likely the one further from the electron-withdrawing ester group) will induce significant downfield shifts in the ¹H NMR spectrum for adjacent protons compared to the free base. Key expected signals include the methyl ester singlet, the chiral proton multiplet at the C2 position, and the diastereotopic methylene protons of the piperazine ring. In the ¹³C NMR spectrum, carbons adjacent to the protonated nitrogen will also exhibit downfield shifts.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is highly sensitive to the vibrational modes of functional groups. Crucially, for the hydrochloride salt, the characteristic broad and strong absorption band of an ammonium salt (R-NH₃⁺ or R₂-NH₂⁺) is expected to appear in the 2400-3200 cm⁻¹ range, which is distinct from the sharper N-H stretch of the amide in the free base.[3] Other key bands include the amide C=O stretch (~1650-1680 cm⁻¹) and the ester C=O stretch (~1730-1750 cm⁻¹). The precise positions of these bands are highly sensitive to hydrogen bonding and crystal packing, making FT-IR a powerful tool for differentiating polymorphs.[1]

  • Raman Spectroscopy : Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly adept at probing non-polar bonds and skeletal vibrations.[4][5] It is often less susceptible to interference from water, making it suitable for analyzing hydrates. Differences in the low-frequency region (below 400 cm⁻¹) can be especially indicative of different crystal lattice packing arrangements between polymorphs.

Integrated Workflow for Comparative Spectroscopic Analysis

A multi-technique approach is essential for a comprehensive and unambiguous comparison of different salt forms. The workflow below illustrates the logical progression from sample generation to final characterization, ensuring that the data from each technique provides a piece of a self-validating analytical puzzle.

G cluster_0 Sample Generation & Preparation cluster_1 Spectroscopic Data Acquisition cluster_2 Data Analysis & Comparison prep Polymorph/Solvate Screen (Crystallization from various solvents) sampleA Prepare Salt Form A (e.g., KBr Pellet, NMR tube) prep->sampleA Isolate distinct solid forms sampleB Prepare Salt Form B (e.g., KBr Pellet, NMR tube) prep->sampleB Isolate distinct solid forms ftir FT-IR Spectroscopy sampleA->ftir Analyze raman Raman Spectroscopy sampleA->raman Analyze nmr ¹H & ¹³C NMR Spectroscopy sampleA->nmr Analyze sampleB->ftir Analyze sampleB->raman Analyze sampleB->nmr Analyze process Process & Overlay Spectra ftir->process raman->process nmr->process table Tabulate Key Peaks & Chemical Shifts process->table interpret Interpret Differences (Polymorphism, Solvation) table->interpret report Final Characterization Report interpret->report

Caption: Integrated workflow for the comparative analysis of hydrochloride salt forms.

Detailed Experimental Protocols

The trustworthiness of a comparative study hinges on the meticulous execution of validated analytical protocols.

Sample Preparation

The generation of different salt forms is the prerequisite for comparison. This is typically achieved through polymorph screening.[1]

  • Objective : To generate different crystalline forms (polymorphs, solvates) of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride.

  • Protocol :

    • Dissolve the free base, (R)-Methyl 6-oxopiperazine-2-carboxylate, in a range of solvents with varying polarities (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate).

    • Add one molar equivalent of a standardized solution of HCl in a suitable solvent (e.g., HCl in isopropanol).

    • Induce crystallization under different conditions: slow evaporation, cooling crystallization, or anti-solvent addition.

    • Isolate any resulting solids by filtration, wash with a non-solvent, and dry under vacuum.

    • Initially characterize each solid form by a rapid technique like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm they are distinct before proceeding with detailed spectroscopic analysis.[2]

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Objective : To obtain high-quality infrared spectra to identify functional groups and compare hydrogen bonding environments.

  • Methodology :

    • Gently grind 1-2 mg of the hydrochloride salt sample with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.

    • Place the pellet in the sample holder of an FTIR spectrometer.

    • Acquire the spectrum over a range of 4000–400 cm⁻¹, co-adding at least 32 scans at a resolution of 4 cm⁻¹ to ensure a good signal-to-noise ratio.

    • Record a background spectrum of the empty sample compartment prior to sample analysis and subtract it from the sample spectrum.

Raman Spectroscopy Protocol
  • Objective : To obtain complementary vibrational data, focusing on skeletal modes and non-polar bonds.

  • Methodology :

    • Place a small amount (typically <5 mg) of the crystalline salt powder onto a microscope slide or into a glass capillary tube.

    • Position the sample under the objective of a Raman microscope.

    • Focus the laser (e.g., 785 nm to minimize potential fluorescence) onto the sample.

    • Acquire the Raman spectrum over a range of 3500–100 cm⁻¹. Adjust laser power and acquisition time to obtain a high-quality spectrum without causing sample degradation.

    • Perform cosmic ray removal and baseline correction using the instrument's software.

¹H and ¹³C NMR Spectroscopy Protocol
  • Objective : To confirm the covalent structure and identify subtle differences in the chemical environment due to different solid-state packing, which may persist transiently in solution or indicate different salt stoichiometries.

  • Methodology :

    • Accurately weigh and dissolve approximately 5-10 mg of the hydrochloride salt sample in a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for observing exchangeable N-H protons) in a clean, dry NMR tube.

    • Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle and a relaxation delay of at least 1 second.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Data Interpretation and Comparative Tables

The core of the guide is the direct comparison of the acquired data. The results should be summarized in clear, concise tables to facilitate the identification of differences.

Table 1: Comparative ¹H NMR Data (Hypothetical)

(Solvent: DMSO-d₆, 400 MHz)

Proton AssignmentSalt Form A (δ, ppm)Salt Form B (δ, ppm)Δδ (ppm)Rationale for Difference
-OCH₃ (s)3.753.750.00Unlikely to be affected by crystal packing.
C2-H (dd)4.524.58+0.06Minor shift may indicate a different local magnetic environment due to packing.
Ring CH₂ (m)3.20-3.453.25-3.55BroadeningChange in conformation or dynamics in solution.
Amide N-H (br s)8.508.65+0.15Different hydrogen bond strength/length in the solid state.
Ammonium N-H (br s)10.2010.15-0.05Reflects changes in the interaction with the chloride counter-ion.
Table 2: Comparative Vibrational Spectroscopy Data (Hypothetical)
Vibrational ModeSalt Form A (cm⁻¹)Salt Form B (cm⁻¹)Δ (cm⁻¹)Rationale for Difference
FT-IR
Ammonium N-H⁺ stretch2850 (broad)2910 (broad, sharper)+60Indicates a significant difference in the hydrogen bonding network involving the protonated amine.[3]
Ester C=O stretch17451740-5A weaker H-bond or different dipole-dipole interaction involving the ester carbonyl.
Amide I (C=O) stretch16701685, 1665 (split)SplittingSplitting of the amide band is a classic indicator of multiple, non-equivalent molecules in the crystal unit cell (factor group splitting), a hallmark of a different polymorph.[4][6]
Raman
Ring skeletal modes850, 825852, 810-15Changes in the low-wavenumber region are highly indicative of different crystal lattice packing.[5]

Conclusion

The spectroscopic characterization of pharmaceutical salts is a cornerstone of modern drug development, essential for ensuring product quality, consistency, and regulatory compliance. A singular technique is rarely sufficient for the unambiguous differentiation of solid forms like polymorphs and solvates. This guide has outlined an integrated, multi-modal strategy employing NMR, FT-IR, and Raman spectroscopy for the comprehensive comparison of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride salts.

By systematically applying these validated protocols and interpreting the data within a comparative framework, researchers can confidently identify and select the optimal solid form of an API. This rigorous analytical approach not only mitigates development risks associated with unforeseen solid-form transformations but also builds a robust data package to support intellectual property claims and regulatory submissions.

References

  • Spectral investigation and normal coordinate analysis of piperazine. (n.d.). Indian Journal of Pure & Applied Physics. [Link]

  • Barron, L. D., et al. (2009). Vibrational spectroscopic studies of the structure of di-amino acid peptides. Part II: cyclo(L-Asp-L-Asp) in the solid state and in aqueous solution. Journal of Raman Spectroscopy. [Link]

  • Mori, T., et al. (2014). Raman Optical Activity of a Cyclic Dipeptide Analyzed by Quantum Chemical Calculations Combined with Molecular Dynamics Simulations. The Journal of Physical Chemistry B. [Link]

  • Puranik, S. B., et al. (2010). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. [Link]

  • Cieślik-Boczula, K., et al. (2023). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. Molecules. [Link]

  • Barron, L. D., et al. (2010). IR/Raman spectroscopy and DFT calculations of cyclic di-amino acid peptides. Part III: Comparison of solid state and solution structures of cyclo(L-Ser-L-Ser). ResearchGate. [Link]

  • Mori, T., et al. (2014). Raman optical activity of a cyclic dipeptide analyzed by quantum chemical calculations combined with molecular dynamics simulations. PubMed. [Link]

  • FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and [Piperazine][SO3H]2[Cl]2[H2SO4]2. ResearchGate. [Link]

  • Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. (n.d.). Triclinic Labs. [Link]

  • Supporting Information. (2019). Royal Society of Chemistry. [Link]

  • Puranik, S. B., et al. (2010). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. SciSpace. [Link]

  • Karabacak, M., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark. [Link]

  • Al-kadhimi, A. A. H., et al. (2025). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PubMed. [Link]

  • Al-kadhimi, A. A. H., et al. (2025). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. [Link]

  • Kołodziejski, W., et al. (2017). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. Advanced Drug Delivery Reviews. [Link]

  • Li, S., et al. (2010). Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. ResearchGate. [Link]

  • Kołodziejski, W., et al. (2017). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. ResearchGate. [Link]

  • Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. (2017). ScienceDirect. [Link]

  • Karanam, V. R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Waters Corporation. [Link]

Sources

Validation

Comparative Guide to Validating the Chiral Purity of Methyl (2R)-6-oxopiperazine-2-carboxylate HCl

Abstract The determination of enantiomeric purity is a paramount concern in the development of chiral pharmaceutical compounds. For intermediates like Methyl (2R)-6-oxopiperazine-2-carboxylate HCl, a key building block i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The determination of enantiomeric purity is a paramount concern in the development of chiral pharmaceutical compounds. For intermediates like Methyl (2R)-6-oxopiperazine-2-carboxylate HCl, a key building block in medicinal chemistry, ensuring high chiral fidelity is critical as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive comparison of modern analytical techniques for validating the chiral purity of this molecule. We will delve into the mechanistic principles and provide field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), establishing a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chiral Purity

Chirality is a fundamental property of many drug molecules, where enantiomers—non-superimposable mirror images—can have profoundly different effects in biological systems.[3] The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern drug development. Methyl (2R)-6-oxopiperazine-2-carboxylate HCl is a cyclic amino acid ester derivative, a structural motif present in numerous biologically active compounds.[4][5] The stereochemistry at the C2 position is critical, and the presence of its (S)-enantiomer could lead to off-target effects, reduced efficacy, or unforeseen toxicity. Consequently, rigorous and validated analytical methods are required to quantify the enantiomeric excess (e.e.) and ensure the quality of the desired (R)-enantiomer.

The Analytical Challenge: Distinguishing Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques like reverse-phase HPLC.[6] To achieve separation, a chiral environment must be introduced. This is typically accomplished by using a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[7][8] The "three-point interaction model" is a widely accepted principle governing this recognition, where one enantiomer interacts more strongly with the CSP at three simultaneous points than its mirror image.[8][9]

Comparative Analysis of Chiral Separation Techniques

For a polar, cyclic molecule like Methyl (2R)-6-oxopiperazine-2-carboxylate HCl, several high-performance techniques are viable. The primary candidates are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC).

3.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and widely used technique for enantiomeric purity determination.[1] It offers high resolution and reproducibility.

  • Principle of Operation: The separation relies on the differential partitioning of the enantiomers between a mobile phase and a Chiral Stationary Phase (CSP).[1][3] For this analyte, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are excellent starting points due to their broad chiral recognition capabilities and robustness.[7][10][11]

  • Method Development Insights: The choice of mobile phase is crucial. Normal-phase (e.g., hexane/alcohol mixtures), polar organic (e.g., pure alcohol or acetonitrile), and reversed-phase modes are all possible with modern immobilized polysaccharide CSPs.[11][12] For a polar compound like this, a polar organic or HILIC-type separation can be highly effective.[13][14] Additives are often necessary; for this basic amine, an acidic additive like trifluoroacetic acid (TFA) may be required in normal-phase, while for acidic compounds, a basic additive like diethylamine (DEA) is common.[9]

  • Performance: HPLC typically provides excellent resolution but can have longer run times (10-30 minutes) and uses significant amounts of organic solvents.[2]

3.2. Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "greener," and often faster alternative to HPLC.[2][15]

  • Principle of Operation: SFC uses a mobile phase composed primarily of supercritical carbon dioxide, often with a small percentage of a polar organic modifier like methanol or ethanol.[15][16] The low viscosity and high diffusivity of the supercritical fluid lead to faster analysis times and higher efficiency. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[17]

  • Method Development Insights: Method development in SFC involves optimizing the co-solvent percentage, the type of alcohol modifier (methanol, ethanol, isopropanol can alter selectivity), additives, back pressure, and temperature.[18] The use of additives (acidic or basic) is also common to improve peak shape and resolution.[16]

  • Performance: SFC is known for its speed, with typical analysis times under 10 minutes. It significantly reduces organic solvent consumption, making it a more environmentally friendly and cost-effective option.[18]

Data-Driven Comparison Summary
FeatureChiral HPLCChiral SFC
Principle Differential partitioning between liquid mobile phase and solid CSP.[3]Differential partitioning between supercritical fluid mobile phase and solid CSP.[8]
Typical CSPs Polysaccharide (Cellulose/Amylose), Macrocyclic Glycopeptides.[10][19]Polysaccharide (Cellulose/Amylose).[17]
Analysis Speed Slower (typically 10-30 min).[2]Faster (typically <10 min).[15]
Resolution High to Excellent.High to Excellent, often comparable to HPLC.[16]
Solvent Usage High (organic solvents).Low (primarily CO2, small % of alcohol).[18]
"Green" Profile Poor.Excellent.
Cost of Operation Higher due to solvent purchase and disposal.Lower due to reduced solvent usage.
Method Development Well-established, can be time-consuming.Rapid screening is possible due to fast equilibration times.
Experimental Protocols & Self-Validating Systems

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[20] This involves evaluating parameters like specificity, linearity, range, accuracy, precision, and robustness according to guidelines such as ICH Q2(R1).[21][22][23]

5.1. Protocol 1: Validated Chiral HPLC-UV Method

This protocol describes a robust method for determining the enantiomeric purity of Methyl (2R)-6-oxopiperazine-2-carboxylate HCl.

A. Chromatographic Conditions

  • Instrument: HPLC system with UV detector.

  • Column: Immobilized Polysaccharide-based CSP, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-I or equivalent), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane / Ethanol (80:20 v/v) with 0.1% Diethylamine (DEA). Rationale: The hexane/alcohol mobile phase is a standard normal-phase system for polysaccharide CSPs. DEA is added to prevent peak tailing of the basic amine analyte.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm. Rationale: The amide chromophore provides sufficient absorbance at low UV wavelengths.

  • Injection Volume: 10 µL.

B. Sample Preparation

  • Standard Solution: Prepare a 1.0 mg/mL solution of the Methyl (2R)-6-oxopiperazine-2-carboxylate HCl reference standard in ethanol.

  • Sample Solution: Prepare the test sample at the same concentration in ethanol.

  • (S)-Enantiomer Solution: If available, prepare a solution of the (S)-enantiomer to confirm peak identity.

  • Racemic Solution: Prepare or obtain a racemic mixture to determine the resolution factor.

C. System Suitability Test (SST) Before sample analysis, inject the racemic solution five times.

  • Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 2.0.

  • Tailing Factor (T): The tailing factor for the (R)-enantiomer peak should be ≤ 2.0.

  • Relative Standard Deviation (%RSD): The %RSD for the peak area of five replicate injections should be ≤ 2.0%.

D. Validation Procedure

  • Specificity: Inject a blank (ethanol), the (R)-enantiomer standard, the (S)-enantiomer (if available), and the test sample. The (R)-enantiomer peak in the sample should have the same retention time as the standard and be well-resolved from the (S)-enantiomer.

  • Limit of Quantitation (LOQ): Prepare serial dilutions of the (S)-enantiomer and determine the lowest concentration that gives a signal-to-noise ratio of approximately 10:1. This is crucial for accurately quantifying small amounts of the undesired enantiomer.

  • Enantiomeric Purity Calculation: Enantiomeric Excess (e.e.%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100[1]

5.2. Protocol 2: Orthogonal Method Using Chiral SFC-UV

Using an orthogonal method with a different separation principle provides a higher degree of confidence in the analytical results.

A. Chromatographic Conditions

  • Instrument: SFC system with UV detector and back-pressure regulator.

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) on a 3 µm particle (e.g., CHIRALPAK® AD-3 or equivalent), 150 x 4.6 mm. Rationale: Switching to an amylose-based CSP provides a different selectivity than the cellulose-based CSP in the HPLC method.

  • Mobile Phase: Supercritical CO2 / Methanol (85:15 v/v) with 0.2% Isopropylamine (IPA). Rationale: Methanol is a common polar modifier. IPA serves as a basic additive to ensure good peak shape for the amine.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure (BPR): 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm.

B. Sample Preparation & System Suitability: As described in Protocol 1.

Visualization of Key Workflows

To better illustrate the processes, the following diagrams outline the validation workflow and the fundamental principle of chiral separation.

G cluster_0 Method Development & Validation Workflow A Define Analytical Target Profile (ATP) B Screen CSPs & Mobile Phases (HPLC & SFC) A->B C Select Primary Method (e.g., HPLC) B->C F Select Orthogonal Method (e.g., SFC) B->F D Optimize Method Parameters C->D E Perform Method Validation (ICH Q2(R1)) D->E H Implement for Routine QC E->H G Validate Orthogonal Method F->G G->H G cluster_csp Chiral Stationary Phase (CSP) title Principle of Enantiomeric Separation on a Chiral Stationary Phase (CSP) csp_surface csp_selector Chiral Selector enantiomers Racemic Mixture (R)-Enantiomer + (S)-Enantiomer interaction_S (S)-Enantiomer (Weaker Interaction, 3-point fit is poor) enantiomers->interaction_S Injected onto Column interaction_R (R)-Enantiomer (Stronger Interaction, Good 3-point fit) enantiomers->interaction_R Injected onto Column interaction_S->csp_selector Weak Binding eluted_S (S)-Enantiomer Elutes First interaction_S->eluted_S Travels Faster interaction_R->csp_selector Strong Binding eluted_R (R)-Enantiomer Elutes Second interaction_R->eluted_R Travels Slower

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl (2R)-6-oxopiperazine-2-carboxylate: Hydrochloride Salt vs. Free Base

Introduction Methyl (2R)-6-oxopiperazine-2-carboxylate is a valuable chiral building block in modern drug discovery and peptidomimetics. Its rigid, cyclic structure serves as a constrained dipeptide scaffold, making it a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl (2R)-6-oxopiperazine-2-carboxylate is a valuable chiral building block in modern drug discovery and peptidomimetics. Its rigid, cyclic structure serves as a constrained dipeptide scaffold, making it a key intermediate in the synthesis of complex molecules, including enzyme inhibitors and other bioactive compounds.[1] This molecule is commercially available in two primary forms: as a hydrochloride (HCl) salt and as a free base. For the researcher, understanding the profound differences in their physicochemical properties and, most critically, their chemical reactivity is paramount to successful and reproducible synthetic outcomes.

This guide provides an in-depth technical comparison of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride and its corresponding free base. Moving beyond a simple catalog of properties, we will explore the causal relationships between their structures and their behavior in chemical reactions, provide validated experimental protocols, and offer field-proven insights to guide your synthetic strategy.

Physicochemical Properties: A Tale of Two Forms

The conversion of the free base—a neutral molecule—into its hydrochloride salt via reaction with hydrogen chloride fundamentally alters its properties. This transformation introduces an ionic character, which is the primary driver for the differences in handling, storage, and solubility.

The core structural difference lies in the protonation state of the secondary amine within the piperazine ring. In the free base, this nitrogen possesses a lone pair of electrons, rendering it basic and nucleophilic. In the hydrochloride salt, this lone pair is bonded to a proton (H+), forming a positively charged ammonium ion, which is balanced by a chloride anion (Cl-).

  • dot

    Caption: Acid-Base Equilibrium of the Piperazine Derivative.

The following table summarizes the key distinctions that arise from this structural change:

PropertyMethyl (2R)-6-oxopiperazine-2-carboxylate (Free Base)Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochlorideRationale for Difference
Molecular Formula C₆H₁₀N₂O₃[2][3][4][5]C₆H₁₀N₂O₃·HCl[6]Addition of hydrogen chloride.
Molecular Weight 158.16 g/mol [2][3][4][5]194.62 g/mol Increased mass from the addition of HCl.
Physical Appearance Typically a solid or oil.[2]White to off-white crystalline powder.Salt formation promotes the formation of a stable, crystalline lattice structure.[7][8]
Melting Point LowerSignificantly higherStrong ionic interactions in the salt's crystal lattice require more energy to overcome compared to the intermolecular forces of the neutral free base.[8]
Solubility More soluble in nonpolar organic solvents (e.g., DCM, THF, Ethyl Acetate).More soluble in polar solvents (e.g., water, methanol, DMSO).[7][9]The ionic nature of the salt allows for favorable interactions with polar solvent molecules, enhancing solubility. The neutral free base interacts better with less polar organic solvents.[8][10][11]
Stability & Handling Susceptible to oxidation and degradation over time. The amine can absorb atmospheric CO₂.[12][13]Generally higher chemical stability and longer shelf-life. Less prone to oxidation.[7][12][14]Protonation of the reactive amine lone pair prevents it from participating in degradation pathways like oxidation.[12][15]
Hygroscopicity Less hygroscopic.Can be hygroscopic, meaning it may absorb moisture from the air.[11][14]The ionic nature of salts can attract and hold water molecules.

Comparative Reactivity: The Nucleophile vs. The Spectator

The most critical distinction for a synthetic chemist lies in the reactivity of the secondary amine. This difference dictates the use-case for each form.

The Free Base: The Reactive Species

The utility of Methyl (2R)-6-oxopiperazine-2-carboxylate in synthesis is derived from the nucleophilicity of its secondary amine. The lone pair of electrons on the nitrogen at the 4-position is available to attack electrophilic centers. This makes the free base the essential, reactive form for a wide range of transformations, including:

  • N-Acylation: Reaction with acid chlorides, anhydrides, or activated carboxylic acids (in peptide coupling) to form amides.

  • N-Alkylation: Reaction with alkyl halides or other alkylating agents.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

The Hydrochloride Salt: The Stable Precursor

In stark contrast, the hydrochloride salt is chemically inert under the conditions required for the reactions listed above. The protonation of the secondary amine sequesters the lone pair, rendering it non-nucleophilic. Attempting to perform an N-acylation directly on the hydrochloride salt without intervention will result in reaction failure.

Therefore, the hydrochloride salt should be viewed as a stable, convenient precursor . Its enhanced stability makes it ideal for long-term storage and simplifies handling.[7][12] However, for it to participate in a reaction, it must first be converted to the free base .

The Bridge Between Forms: Deprotonation Strategies

To utilize the hydrochloride salt in a synthesis, a deprotonation step is mandatory. This is typically achieved by adding a base to neutralize the hydrogen chloride, thereby liberating the nucleophilic free amine.[16] The choice of base and the strategy for its use are critical to avoid side reactions, such as epimerization at the sensitive α-carbon or hydrolysis of the methyl ester.

  • dot

    Experimental_Workflow Start Start: Methyl (2R)-6-oxopiperazine-2- carboxylate hydrochloride Deprotonation Step 1: Deprotonation (Liberate Free Base) Start->Deprotonation Add non-nucleophilic base (e.g., DIEA, TEA) Reaction Step 2: Reaction (Add Electrophile, e.g., Acyl Chloride) Deprotonation->Reaction Workup Step 3: Workup & Purification Reaction->Workup Product Final Product Workup->Product

    Caption: General workflow for using the hydrochloride salt in synthesis.

Strategy 1: In Situ Deprotonation (Recommended for most applications)

This is the most common and efficient method. A non-nucleophilic tertiary amine base is added directly to the reaction mixture containing the hydrochloride salt dissolved in an appropriate aprotic solvent.

  • Common Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA, Hünig's base). DIEA is often preferred as its steric bulk further reduces its nucleophilicity, preventing it from competing with the substrate in reactions with the electrophile.[17]

  • Stoichiometry: At least one equivalent of the base is required to neutralize the HCl. Often, a slight excess (1.1-1.2 equivalents) is used to ensure complete conversion. If the subsequent reaction itself generates acid (e.g., acylation with an acid chloride), an additional equivalent of base is needed.

Strategy 2: Isolation of the Free Base

In some sensitive applications, it may be desirable to isolate the pure free base before proceeding. This avoids the presence of tertiary amine salts in the subsequent reaction.

  • Method: The hydrochloride salt is dissolved in water or a polar solvent and treated with a mild inorganic base (e.g., NaHCO₃, K₂CO₃ solution) until the aqueous layer is basic (pH > 8).[18][19] The liberated free base is then extracted into an organic solvent (e.g., dichloromethane, ethyl acetate), dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.[18]

  • Caution: The isolated free base is less stable than the salt and should generally be used immediately.[13][19]

Validated Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for ensuring the reaction is proceeding as intended.

Protocol 1: In Situ N-Acylation of Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride

This protocol demonstrates the direct use of the hydrochloride salt in a standard coupling reaction.

Objective: To synthesize N-acetyl-Methyl (2R)-6-oxopiperazine-2-carboxylate.

Materials:

  • Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride

  • Acetyl chloride

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates (Silica gel 60 F₂₅₄)

  • LC-MS for reaction monitoring

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration). Stir until the solid is fully suspended.

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Add DIEA (2.2 eq) dropwise via syringe. Stir for 15 minutes. Causality: Two equivalents of base are used; one to neutralize the HCl salt and a second to scavenge the HCl generated by the acylation reaction.

  • Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. A successful reaction will show the consumption of the starting material and the appearance of a new, less polar product spot.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness: These washes remove residual salts (DIEA·HCl) and water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel if necessary.

Protocol 2: Generation and Isolation of the Free Base

Objective: To isolate pure Methyl (2R)-6-oxopiperazine-2-carboxylate free base.

Materials:

  • Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride

  • Saturated aqueous Potassium Carbonate (K₂CO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • pH paper or meter

Procedure:

  • Dissolution: Dissolve the hydrochloride salt in a minimal amount of water at room temperature.

  • Basification: Cool the solution to 0 °C. Slowly add saturated K₂CO₃ solution dropwise with vigorous stirring. Monitor the pH of the aqueous layer, continuing addition until the pH is stable at ≥ 9.[18] Causality: Using a strong but non-nucleophilic inorganic base at low temperature minimizes the risk of ester hydrolysis.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3-4x). The free base is more soluble in the organic layer.

  • Drying: Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. Do not use excessive heat to avoid degradation. The resulting solid or oil is the free base.

  • Validation: Confirm the identity and purity of the free base by ¹H NMR and Mass Spectrometry. Use immediately in the next synthetic step.

Conclusion and Recommendations

The choice between Methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride and its free base is not one of preference but of strategic application.

  • For Storage and Handling: The hydrochloride salt is unequivocally superior. Its crystalline nature and enhanced chemical stability ensure a longer shelf-life and greater handling convenience.[7]

  • For Chemical Reactions: The free base is the only reactive form. It must be either generated in situ from the salt or used as an isolated intermediate.

For the vast majority of synthetic applications, purchasing the stable hydrochloride salt and performing an in situ deprotonation with a non-nucleophilic base like DIEA is the most efficient and reliable workflow. This approach minimizes handling of the less-stable free base while ensuring its availability at the critical moment of reaction. Always validate the deprotection and subsequent reaction with appropriate analytical techniques to ensure a robust and reproducible process.

References

  • NextSDS. (n.d.). methyl (2R)-6-oxopiperazine-2-carboxylate hydrochloride — Chemical Substance Information.
  • CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin.
  • Ananda, K., & Guna, V. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research, 57(3), 223-226. Retrieved from [Link]

  • ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt? Retrieved from [Link]

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form? Retrieved from [Link]

  • Reddit. (2017, June 30). Amino Acid Freebase vs. HCl Salt. Retrieved from [Link]

  • Biosynce. (2025, August 4). What are the stability conditions of piperazine? Retrieved from [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • ResearchGate. (2018, September 3). Piperazine dihydrochloride to Free base by using Sodium carbonate but the assay is around 93 % by potentiometric titration. Retrieved from [Link]

  • No-IP. (n.d.). Methyl 6-oxopiperazine-2-carboxylate: A Powerful Compound. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, November 26). Why are solid phase organics often conjugated to HCl? Retrieved from [Link]

  • Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(15), 5546-5553. Retrieved from [Link]

  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Semantic Scholar. (2023, December 8). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Acmec Biochemical. (n.d.). 234109-20-7[Methyl 6-oxopiperazine-2-carboxylate]. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride. As drug development professionals, our commitment to safety and e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting our environment.

Core Principle: Hazard Identification and Precaution

While a specific Safety Data Sheet (SDS) for every novel compound may not always be available, the chemical's structural family provides essential clues to its potential hazards. Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride is a piperazine derivative. Compounds in this class can exhibit irritant properties and require careful handling.[1] Therefore, in the absence of specific data, this compound must be treated as a hazardous substance to ensure the highest level of safety.[1]

All laboratory personnel must be trained on the potential hazards and proper handling procedures as part of a Chemical Hygiene Plan, in accordance with OSHA's Laboratory Standard (29 CFR 1910.1450).[2][3][4][5]

Table 1: Potential Hazard Profile based on Piperazine Derivatives

Hazard Type Description Rationale & Source
Skin & Eye Irritation May cause irritation or serious eye damage upon contact.[1] Structurally similar piperazine compounds are classified as skin and eye irritants.[1]

| Incompatible Materials | Strong oxidizing agents, strong acids.[6][7] | Avoids potentially hazardous chemical reactions during storage and disposal.[8] |

Personnel Protection: The First Line of Defense

Before handling the compound or its waste, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable standard for minimizing exposure risk.[1]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][9] Prevents direct skin contact and potential irritation. Gloves must be inspected before use.[1][10]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[10] Protects eyes from splashes or contact with solid particles.

| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride is a systematic process that ensures safety and regulatory compliance from the point of generation to final removal by waste management professionals. All chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and cannot be discarded in regular trash or down the sewer.[11]

Step 1: Waste Segregation (The Most Critical Step)

Proper segregation is paramount to prevent dangerous reactions.

  • Designate a Waste Stream: This compound should be disposed of as non-halogenated organic solid waste .

  • Avoid Mixing: NEVER mix this waste with incompatible materials, particularly strong acids, bases, or oxidizers.[8][12] Keep waste streams separate. At a minimum, acids, bases, oxidizers, and solvents should be stored in different containers.[12]

Step 2: Waste Collection & Containment

All materials that have come into contact with the chemical are considered hazardous waste.

  • Primary Compound: Carefully transfer any residual solid compound into the designated waste container.

  • Contaminated Materials: Items such as gloves, weighing papers, pipette tips, and paper towels contaminated with the compound must be placed in the same hazardous waste container.[1][9]

  • Solutions: If the compound is in a solution, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and dispose of the absorbed material as solid waste.[1] Do not pour chemical waste down the drain.[11]

Step 3: Container Selection and Labeling

Proper containment and communication are key.

  • Container Choice: Use a chemically compatible, leak-proof container with a secure, tightly-fitting lid.[9][12] High-density polyethylene (HDPE) containers are a suitable choice.

  • Labeling: The container must be clearly and accurately labeled. Affix a hazardous waste tag that includes the following information:

    • The words "HAZARDOUS WASTE "[9]

    • Full Chemical Name: "Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride" (avoid formulas or abbreviations).[11]

    • Hazard Identification: Indicate relevant hazards (e.g., "Irritant").

    • Generator Information: Your name, lab, and contact information.

Step 4: Temporary Storage

Waste must be stored safely pending pickup.

  • Location: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[13]

  • Conditions: The storage area must be well-ventilated, and the container should be stored within secondary containment to manage any potential leaks.[9][14]

  • Segregation: Ensure the container is stored away from incompatible materials.[13]

Step 5: Final Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.[1]

  • Professional Disposal: The EHS office will consolidate and transfer the waste to a licensed hazardous waste disposal company.[6][9] These companies use approved methods, such as high-temperature incineration, to safely destroy the chemical waste.[9]

Disposal Workflow Diagram

G Disposal Workflow for Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride cluster_0 In the Laboratory cluster_1 Institutional Protocol A Waste Generation (Solid Compound & Contaminated Materials) B Step 1: Segregate Waste (Non-Halogenated Organic) A->B Classify C Step 2: Collect in Compatible Container B->C Contain D Step 3: Label Container (Hazardous Waste Tag) C->D Identify E Step 4: Store in Satellite Accumulation Area D->E Secure F Step 5: Schedule Pickup with EHS Office E->F Request G Transfer to Licensed Waste Disposal Company F->G Transport H Final Disposition (e.g., Incineration) G->H Process

Caption: Workflow from waste generation to final, compliant disposal.

Emergency Procedure: Small Spill Management

In the event of a small spill, act promptly and safely.[14]

  • Evacuate & Alert: Clear the immediate area of personnel and inform others.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill occurs within one.

  • Wear PPE: Don the appropriate PPE as listed in Table 2.

  • Contain & Clean: Cover the spill with an inert absorbent material like vermiculite, sand, or silica gel.[9]

  • Collect Waste: Carefully sweep or scoop the contaminated material into your designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area according to your lab's standard procedures.

  • Dispose: Ensure the collected spill waste is disposed of following the protocol outlined above.

References

  • Chemically hazardous waste | Environmental Science Center - 東京大学 . Source: Environmental Science Center - 東京大学. [Link]

  • Chemical Waste Disposal Guidelines . Source: Unknown. [Link]

  • Piperazine - Antibodies . Source: Antibodies. [Link]

  • Piperazine 68% - MSDS - KSCL (KRISHNA) . Source: KRISHNA SOLVECHEM LTD. [Link]

  • Laboratory Safety Guidance - OSHA . Source: Occupational Safety and Health Administration. [Link]

  • OSHA Standards for Biological Laboratories - ASPR . Source: Assistant Secretary for Preparedness and Response. [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety . Source: Case Western Reserve University. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Source: Duke University. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl . Source: MasterControl. [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt . Source: Physikalisch-Technische Bundesanstalt. [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration . Source: Occupational Safety and Health Administration. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA . Source: U.S. Environmental Protection Agency. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury . Source: University of Canterbury. [Link]

  • Proper Handling of Hazardous Waste Guide - EPA . Source: U.S. Environmental Protection Agency. [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321 | UNSW . Source: University of New South Wales. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . Source: Tetra Tech. [Link]

  • Hazardous Waste Disposal Procedures - Environmental Health and Safety . Source: University of Chicago. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Safe Handling: Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride (CAS No: 2550997-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals handling Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride (CAS No: 2550997-05-0). As a piperazine derivative and a hydrochloride salt, this compound requires stringent handling procedures to mitigate risks associated with its chemical properties. The following protocols are designed to establish a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Profile and Risk Causality

Understanding the "why" behind safety protocols is critical. Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride is not a benign substance; its hazard classifications dictate the necessary protective measures.

  • Acute Toxicity (Oral, Dermal, Inhalation): The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] This systemic risk means that exposure through any route can lead to adverse health effects, making comprehensive barrier protection essential.

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2][3] Direct contact with the solid powder or solutions can lead to localized inflammation, burns, or significant eye damage.

  • Respiratory Irritation: As a fine powder, the primary risk during handling is the generation of airborne dust. Inhalation may cause respiratory irritation, and potentially drowsiness or dizziness, classified under Specific Target Organ Toxicity – Single Exposure (STOT SE 3).[1][2][3]

These hazards collectively demand the use of engineering controls and personal protective equipment (PPE) to create a robust barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol

The first line of defense is always an engineering control, such as a chemical fume hood, which removes airborne contaminants at the source.[4][5][6] All operations involving the solid form of this compound must be performed within a certified chemical fume hood. The following PPE is mandatory and should be selected based on the scale of the operation.

Task / Scale of Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Analytical Weighing (mg scale) Chemical safety goggles forming a complete seal around the eyes.Nitrile gloves (double-gloving recommended). Inspect for tears before use.[7]Full-length lab coat with buttoned cuffs.Not required if performed correctly within a certified chemical fume hood.
Solution Preparation / Transfers Chemical safety goggles and a full-face shield over the goggles.Nitrile gloves. Change immediately if contact with the chemical is suspected.[8]Chemical-resistant apron over a full-length lab coat.[9]Not required within a fume hood. For large volumes, consult EHS for potential respirator needs.
Bulk Handling (>10g) Chemical safety goggles and a full-face shield.Heavy-duty nitrile or butyl gloves. Refer to glove manufacturer's compatibility charts.Chemical-resistant apron or disposable coveralls over a lab coat.[10]A NIOSH-approved N95 respirator is recommended as a secondary precaution, even within a fume hood, to manage potential dust during transfer.

Standard Operating Procedure (SOP): Weighing and Dissolution

This protocol provides a step-by-step method for safely weighing the solid compound and preparing a stock solution.

Objective: To accurately weigh a specified mass of Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride and dissolve it in a solvent with minimal exposure risk.

Materials:

  • Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride

  • Appropriate solvent

  • Analytical balance (inside fume hood or in a draft shield)

  • Anti-static weigh paper or boat

  • Spatula

  • Volumetric flask with stopper

  • Beaker for secondary containment

  • Wash bottle with solvent

  • Waste container for contaminated consumables

Procedure:

  • Preparation:

    • Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

    • Don all required PPE as specified in the table above for "Solution Preparation."

    • Place all necessary equipment, including a labeled waste bag, inside the fume hood before starting.

    • Place the volumetric flask within a beaker to serve as secondary containment.

  • Weighing the Compound:

    • Carefully open the stock container inside the fume hood. Avoid any sudden movements that could generate dust.

    • Tare the analytical balance with the weigh paper.

    • Using a clean spatula, carefully transfer the desired amount of powder onto the weigh paper. Work slowly to prevent aerosolization.

    • Once the target weight is achieved, securely close the main stock container.

  • Transfer and Dissolution:

    • Gently crease the weigh paper and carefully pour the powder into the volumetric flask.

    • Tap the weigh paper to ensure all powder is transferred.

    • Using the wash bottle, rinse any residual powder from the spatula and weigh paper into the flask.

    • Add approximately half of the final volume of solvent to the flask.

    • Stopper the flask and gently swirl to dissolve the compound. Sonication may be used if necessary.

    • Once dissolved, add solvent to the calibration mark.

    • Stopper and invert the flask several times to ensure a homogenous solution.

  • Decontamination and Cleanup:

    • Dispose of the used weigh paper and any contaminated wipes into the designated hazardous waste bag inside the fume hood.

    • Wipe down the spatula with a solvent-dampened cloth and place the cloth in the waste bag.

    • Wipe down the work surface within the fume hood.

    • Remove gloves using the proper technique and dispose of them in the hazardous waste. Wash hands thoroughly with soap and water.[4]

Emergency Response & Disposal Workflow

A clear, pre-planned workflow is essential for managing unexpected events like spills or exposures.

G Spill_Detected Spill Detected Assess_Spill Assess Hazard & Size Is it a minor spill? Spill_Detected->Assess_Spill Minor_Spill Minor Spill (<10g, contained) Assess_Spill->Minor_Spill  Yes Major_Spill Major Spill (>10g or uncontained) Assess_Spill->Major_Spill No   Don_PPE 1. Don Additional PPE (apron, double gloves) Minor_Spill->Don_PPE Evacuate_Area 1. Evacuate Immediate Area Alert others Major_Spill->Evacuate_Area Contain_Spill 2. Contain Spill (Use absorbent pads/dikes) Don_PPE->Contain_Spill Clean_Up 3. Clean Up (Sweep solid, use spill kit) Contain_Spill->Clean_Up Dispose_Waste 4. Package & Label Waste (For EHS pickup) Clean_Up->Dispose_Waste Alert_EHS 2. Alert Emergency Services & Lab Supervisor Evacuate_Area->Alert_EHS

Caption: Decision workflow for responding to a chemical spill.

Exposure First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of cool running water for at least 15 minutes while removing any contaminated clothing.[11][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Waste Disposal Plan: All waste materials, including contaminated PPE, spill debris, and excess chemical, must be treated as hazardous waste.[12][14] Due to the hydrochloride component, aqueous waste streams will be acidic.

  • Neutralization: Before disposal, acidic aqueous waste should be neutralized. This is typically done by slowly adding a weak base, such as sodium bicarbonate (baking soda), until the fizzing stops and the pH is between 6 and 8, as verified by pH paper.[15][16][17] Always add the base slowly to the acidic waste; never the other way around. [18]

  • Collection: Collect all hazardous waste in a clearly labeled, sealed container.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Never pour chemical waste down the drain without neutralization and confirmation of local regulations.[15]

By adhering to these detailed protocols, researchers can confidently and safely handle Methyl (2R)-6-oxopiperazine-2-carboxylate;hydrochloride, protecting themselves and ensuring the integrity of their work.

References

  • Piperazine - Antibodies. (URL: )
  • How to Choose PPE for Chemical Work. (URL: )
  • 10 Different Types Of PPE In The Chemical Industry. (URL: )
  • methyl (2R)
  • PPE for Powder Coating: Safety and Maximum Protection. ThermoPoudre. (URL: )
  • Powder Coating Personal Protective Equipment (PPE) Requirements. (URL: )
  • PPE for Powder Handling: Support Oper
  • methyl (2S)
  • Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis. Benchchem. (URL: )
  • Hazardous substances: Emergency response. University of Auckland. (URL: )
  • Chemical Spill Procedures. Princeton University Office of Environmental Health and Safety. (URL: )
  • (R)
  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety. (URL: )
  • Emergency and Spill Response Procedures. Auburn University. (URL: )
  • SAFETY DATA SHEET - Methyl pyrazine-2-carboxyl
  • Standard Operating Procedure - Hydrochloric Acid. (URL: )
  • Chemical Spills - Emergency Management.
  • How to dispose of hydrochloric acid. Lab Alley. (URL: )
  • Safe disposal of hydrochloric acid. Chemistry Stack Exchange. (URL: )
  • How do you safely dispose of hydrochloric acid?. Quora. (URL: )

Sources

© Copyright 2026 BenchChem. All Rights Reserved.